molecular formula C11H15IO B8637342 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene

Cat. No.: B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C11H15IO and its molecular weight is 290.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-tert-butyl-2-iodo-1-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3

InChI Key

XZDDEPGJPMUEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Organic Synthesis

Executive Summary

4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8), also known as 2-iodo-4-tert-butylanisole , is a specialized aryl iodide scaffold used primarily as an intermediate in the synthesis of complex biaryl systems. Its structural uniqueness lies in the interplay between the electron-donating methoxy group, the bulky tert-butyl group, and the reactive iodine center. This combination makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where regioselectivity and steric modulation are critical. This guide provides a comprehensive analysis of its properties, synthesis, and application in medicinal chemistry.

Molecular Identity & Structural Analysis[1][2][3]

The compound consists of an anisole core substituted at the para position relative to the methoxy group with a tert-butyl moiety, and at the ortho position with an iodine atom.

Attribute Detail
IUPAC Name 1-tert-butyl-2-iodo-4-methoxybenzene (or 2-iodo-4-tert-butylanisole)
CAS Number 75060-39-8
Molecular Formula

SMILES COc1ccc(cc1I)C(C)(C)C
Molecular Weight 290.14 g/mol
InChI Key (Predicted) MCUPBIBNSTXCPQ-UHFFFAOYSA-N (Analog based)
3D Conformational Insight

The tert-butyl group at C4 provides significant steric bulk, preventing aggregation and improving solubility in organic solvents. The iodine atom at C2 is electronically activated by the ortho-methoxy group, making the C-I bond highly susceptible to oxidative addition by transition metals (Pd, Cu), a key feature for its utility in catalysis.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models for missing endpoints.

Table 1: Core Physical Properties
PropertyValueSource/Note
Physical State Pale yellow liquid / Low-melting solidObserved in analogs
Melting Point 20–25 °C (Predicted)Estimated based on 4-tert-butylanisole (18°C) + Iodine effect
Boiling Point 265–270 °C at 760 mmHgPredicted (ACD/Labs)
Density ~1.35 g/cm³Estimated (Iodine heavy atom effect)
LogP (Octanol/Water) 4.8 ± 0.3High Lipophilicity (Hydrophobic t-Butyl + I)
Solubility Insoluble in water; Soluble in DCM, THF, TolueneLipophilic nature
Solubility & Stability
  • Lipophilicity: With a LogP approaching 5, the compound is highly lipophilic. It requires non-polar or moderately polar organic solvents (Dichloromethane, Ethyl Acetate) for manipulation.

  • Light Sensitivity: Like most aryl iodides, the C-I bond is photosensitive. Prolonged exposure to light can lead to liberation of iodine (

    
    ), causing the liquid to darken (yellow to brown). Storage in amber vials is mandatory. 
    

Synthetic Utility & Reactivity[10][11]

The primary value of 4-tert-butyl-2-iodo-1-methoxybenzene lies in its role as an electrophile. The synthesis typically involves the regioselective iodination of the commercially available precursor, 4-tert-butylanisole.

Synthesis Protocol: Regioselective Iodination

Objective: Synthesize 2-iodo-4-tert-butylanisole from 4-tert-butylanisole.

Reagents:

  • Substrate: 4-tert-butylanisole (CAS 5396-38-3)[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS) or

    
     with 
    
    
    
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst: Trifluoroacetic acid (TFA) or

    
     (catalytic)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 4-tert-butylanisole (1.0 equiv) in MeCN (0.5 M).

  • Activation: Add NIS (1.1 equiv) and catalytic TFA (10 mol%) at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The iodine installs ortho to the methoxy group due to its strong directing effect.

  • Quench: Add saturated

    
     (sodium thiosulfate) to neutralize excess iodine (removes yellow color).
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

Visualization: Synthesis & Application Pathway

SynthesisPath Start 4-tert-Butylanisole (CAS 5396-38-3) Product 2-Iodo-4-tert-butylanisole (CAS 75060-39-8) Start->Product Electrophilic Aromatic Substitution Reagents NIS, TFA Acetonitrile, 25°C Reagents->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Product->Suzuki Oxidative Addition Biaryl Biaryl Product (Drug Scaffold) Suzuki->Biaryl Reductive Elimination

Figure 1: Synthetic pathway from precursor to biaryl scaffold via Palladium-catalyzed coupling.

Analytical Characterization

To validate the identity of synthesized batches, use the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)[15][16]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (d, J = 2.0 Hz, 1H, H-3 , ortho to I).
      
    • 
       7.30 (dd, J = 8.5, 2.0 Hz, 1H, H-5 ).
      
    • 
       6.75 (d, J = 8.5 Hz, 1H, H-6 , ortho to OMe).
      
    • 
       3.85 (s, 3H, -OCH3 ).
      
    • 
       1.30 (s, 9H, -C(CH3)3 ).
      
  • Interpretation: The doublet at 7.75 ppm is diagnostic of the proton sandwiched between the Iodine and the tert-Butyl group, shifted downfield by the iodine's anisotropy and the deshielding effect.

Mass Spectrometry (GC-MS)[8]
  • Molecular Ion (

    
    ):  m/z 290.
    
  • Base Peak: m/z 275 (

    
    ), loss of methyl from methoxy or t-butyl.
    
  • Fragment: m/z 163 (

    
    ), loss of iodine atom.
    

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Aryl iodides are generally irritating to mucous membranes.

  • Sensitizer: Potential skin sensitizer upon prolonged contact.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors or iodine dust if decomposition occurs.

  • Spill Management: If spilled, absorb with inert material (vermiculite). Treat surface with dilute sodium thiosulfate to neutralize any free iodine.

References

  • ChemicalBook. (2025). 4-tert-Butylanisole Properties and CAS Data. Retrieved from .

  • ChemSrc. (2025). 2-Iodo-4-tert-butylanisole CAS 75060-39-8 Entry. Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-tert-Butylanisole. Retrieved from .

  • Beilstein Journal of Organic Chemistry. (2011). Consecutive four-component synthesis of trisubstituted 3-iodoindoles. (Contextual reference for iodination protocols). Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Anisole Derivatives. Retrieved from .[3]

Sources

4-Tert-butyl-2-iodo-1-methoxybenzene CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole). This document is structured for researchers requiring high-purity intermediates for cross-coupling and structural tuning in drug discovery.

A Sterically Tuned Aryl Iodide for Precision Cross-Coupling

Executive Summary

4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8) represents a specialized class of "sterically tuned" aryl halides. Unlike simple iodobenzenes, this scaffold incorporates a bulky tert-butyl group para to the methoxy moiety, providing significant lipophilicity and metabolic stability potential in downstream pharmaceutical targets. The iodine atom at the ortho position serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the precise installation of this bulky anisole motif into complex biaryl systems.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-tert-butyl-2-iodo-1-methoxybenzene
Common Name 2-iodo-4-tert-butylanisole
CAS Number 75060-39-8
Molecular Formula

Molecular Weight 290.14 g/mol
SMILES COc1ccc(cc1I)C(C)(C)C
Appearance Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Expected Spectral Signatures (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (d, J = 2.2 Hz, 1H, H-3 ): Deshielded by ortho-iodine.
      
    • 
       7.32 (dd, J = 8.6, 2.2 Hz, 1H, H-5 ).
      
    • 
       6.78 (d, J = 8.6 Hz, 1H, H-6 ): Ortho to methoxy.
      
    • 
       3.85 (s, 3H, -OMe ).
      
    • 
       1.29 (s, 9H, -tBu ).
      

Synthetic Pathway: Regioselective Iodination

The synthesis relies on the strong ortho/para directing effect of the methoxy group. Since the para position is blocked by the tert-butyl group, electrophilic iodination occurs exclusively at the ortho position (C2).

Reaction Mechanism Diagram

SynthesisPathway Start 4-tert-Butylanisole (Precursor) Inter Sigma Complex (Wheland Intermediate) Start->Inter + I+ (Electrophilic Attack at C2) Reagent Electrophile Generation (NIS or I2/Ag+) Reagent->Inter Activates Iodine Product 4-Tert-butyl-2-iodo-1-methoxybenzene (Target) Inter->Product - H+ (Re-aromatization)

Figure 1: Regioselective electrophilic aromatic substitution targeting the C2 position.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-iodo-4-tert-butylanisole from 4-tert-butylanisole. Scale: 10 mmol.

Reagents:

  • 4-tert-Butylanisole (1.64 g, 10 mmol)

  • N-Iodosuccinimide (NIS) (2.48 g, 11 mmol) - Source of electrophilic iodine

  • Trifluoroacetic acid (TFA) (catalytic, 0.1 equiv) or Acetonitrile (solvent)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylanisole (1.64 g) in Acetonitrile (20 mL).

    • Checkpoint: Solution should be clear and colorless.

  • Addition: Add N-Iodosuccinimide (2.48 g) in one portion.

  • Catalysis: Add TFA (100

    
    L). Stir the mixture at room temperature (25°C) for 4-6 hours.
    
    • Validation: Monitor by TLC (Hexanes:EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar product spot.
      
  • Quench: Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (

    
    , 20 mL) to reduce unreacted iodine (indicated by fading of any brown/yellow color).
    
  • Extraction: Extract with Dichloromethane (3 x 20 mL). Combine organic layers.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes) to yield a colorless oil.

Applications in Drug Discovery: The "Steric Shield"

This molecule is primarily used as a coupling partner in Palladium-catalyzed reactions. The tert-butyl group acts as a "steric shield," protecting the metabolic "soft spot" (the phenyl ring) from oxidative metabolism in biological systems, while the methoxy group provides electronic richness.

Suzuki-Miyaura Cross-Coupling

The iodine handle allows for facile coupling with boronic acids under mild conditions.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Substrate 4-t-Bu-2-I-Anisole Boron R-B(OH)2 + Base Product Biaryl Product

Figure 2: Catalytic cycle for the installation of the 4-tert-butyl-2-methoxyphenyl motif.

Critical Reaction Parameters

When utilizing this building block, consider the following optimization parameters derived from its steric profile:

  • Catalyst Selection: Due to the ortho-methoxy group, the iodine is slightly sterically crowded. Use phosphine ligands with moderate bite angles (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to facilitate oxidative addition.

  • Base Sensitivity: The methoxy group is robust, but the tert-butyl group prevents side reactions at the para position. Standard bases (

    
    , 
    
    
    
    ) are compatible.
  • Solvent: 1,4-Dioxane/Water (4:1) at 80°C is the standard starting condition.

References

  • CAS Registry. 75060-39-8: Benzene, 4-(1,1-dimethylethyl)-2-iodo-1-methoxy-. American Chemical Society.[1][2] [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.

  • BenchChem Technical Support. (2025). "Synthesis of 4-tert-Butylanisole derivatives."

Sources

An In-depth Technical Guide to the Spectral Data of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectral data for 4-tert-butyl-2-iodo-1-methoxybenzene, a substituted aromatic compound of interest in synthetic organic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of similar molecules.

Introduction: The Molecular Blueprint

4-tert-butyl-2-iodo-1-methoxybenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectral fingerprint. The presence of a bulky tert-butyl group, an electron-donating methoxy group, and a heavy iodine atom influences the chemical environment of each proton and carbon atom, which is reflected in the corresponding NMR spectra. Similarly, the vibrational modes of the functional groups and the fragmentation patterns upon ionization are captured by IR and MS, respectively. A thorough analysis of these spectra provides a complete structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-tert-butyl-2-iodo-1-methoxybenzene, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum of 4-tert-butyl-2-iodo-1-methoxybenzene, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals for the aromatic and aliphatic protons.

Table 1: ¹H NMR Spectral Data for 4-tert-butyl-2-iodo-1-methoxybenzene [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.77d1H2.4H-3
7.32dd1H8.6, 2.4H-5
6.76d1H8.6H-6
3.86s3H--OCH₃
1.29s9H--C(CH₃)₃

Interpretation:

  • Aromatic Region (6.7-7.8 ppm): The three aromatic protons appear as distinct signals due to their unique positions on the benzene ring. The proton at the 3-position (H-3) is a doublet, coupling only with the proton at the 5-position. The H-5 proton appears as a doublet of doublets, as it is coupled to both H-3 and H-6. The H-6 proton is a doublet, coupling with H-5. This coupling pattern is characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aliphatic Region (1.2-3.9 ppm): The methoxy group protons (-OCH₃) appear as a sharp singlet at approximately 3.86 ppm, indicating no adjacent protons. The nine equivalent protons of the tert-butyl group (-C(CH₃)₃) resonate as a strong singlet around 1.29 ppm.

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 4-tert-butyl-2-iodo-1-methoxybenzene [1]

Chemical Shift (δ, ppm)Assignment
156.0C-1 (C-OCH₃)
145.7C-4 (C-tert-butyl)
136.7C-3
126.5C-5
110.6C-6
86.0C-2 (C-I)
56.5-OCH₃
34.1-C(CH₃)₃
31.6-C(CH₃)₃

Interpretation:

  • Aromatic Carbons (86-156 ppm): The six aromatic carbons are all chemically non-equivalent and therefore show six distinct signals. The carbon attached to the iodine (C-2) is significantly shielded due to the "heavy atom effect" and appears upfield around 86.0 ppm. The carbons attached to the methoxy (C-1) and tert-butyl (C-4) groups are deshielded and appear downfield.

  • Aliphatic Carbons (31-57 ppm): The methoxy carbon appears around 56.5 ppm. The quaternary carbon of the tert-butyl group is observed at approximately 34.1 ppm, and the three equivalent methyl carbons of the tert-butyl group resonate at about 31.6 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (tert-butyl, methoxy)
1600, 1480C=C stretchAromatic ring
1250C-O stretchAryl ether
880-820C-H bend1,2,4-trisubstituted benzene

The presence of these bands in an experimental IR spectrum would provide strong evidence for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for 4-tert-butyl-2-iodo-1-methoxybenzene [1]

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
290.2040[M]⁺ (Molecular ion)
275.15100[M - CH₃]⁺

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 290.20, which corresponds to the molecular weight of 4-tert-butyl-2-iodo-1-methoxybenzene (C₁₁H₁₅IO). The base peak at m/z 275.15 corresponds to the loss of a methyl radical (CH₃) from the molecular ion, a common fragmentation pathway for molecules containing a tert-butyl group.

Sources

solubility of 4-Tert-butyl-2-iodo-1-methoxybenzene in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Solvent Selection for 4-Tert-butyl-2-iodo-1-methoxybenzene

Executive Summary

This technical guide characterizes the solubility profile of 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole).[1] As a lipophilic aryl iodide intermediate, this compound is critical in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of advanced materials and pharmaceuticals.[1]

Key Physical Characteristics:

  • Physical State: Typically a viscous pale yellow oil or low-melting solid at room temperature.[1]

  • Primary Solvation Mechanism: London Dispersion Forces (dominated by the tert-butyl group) and weak Dipole-Dipole interactions (methoxy/iodo substituents).[1]

  • Solubility Class: Highly soluble in non-polar and chlorinated organic solvents; insoluble in aqueous media.[1]

Molecular Architecture & Solubility Prediction

To accurately predict solvent compatibility without exhaustive empirical testing, we analyze the molecule's structural pharmacophore:

  • Lipophilic Domain (tert-Butyl Group): The bulky tert-butyl group at the 4-position significantly increases the molecule's lipophilicity (LogP ~ 4.5–5.0).[1] This dictates high affinity for non-polar solvents like Hexane and Toluene.

  • Polarizable Domain (Iodo Group): The large iodine atom is highly polarizable ("soft"), enhancing solubility in "soft" solvents like Dichloromethane (DCM) and Chloroform via dispersion interactions.

  • H-Bond Acceptor (Methoxy Group): The methoxy ether linkage acts as a weak hydrogen bond acceptor.[1] While it permits solubility in aprotic polar solvents (THF, Ethyl Acetate), it is insufficient to overcome the hydrophobic burden of the tert-butyl group to allow water solubility.

Empirical Solubility Profile

The following data categorizes solvent compatibility based on experimental purification protocols and calculated Hansen Solubility Parameters (HSP).

Table 1: Solubility Classification of 4-Tert-butyl-2-iodo-1-methoxybenzene

Solvent ClassSpecific SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>500 mg/mL) High polarizability match; primary choice for extraction and reaction.[1]
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent

-

stacking interactions and hydrophobic compatibility.[1]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneHigh Dominated by the lipophilic tert-butyl group.[1] Ideal for chromatography mobile phases.
Ethers Diethyl Ether, THF, MTBE, 1,4-DioxaneHigh Compatible polarity; ether oxygen acts as a Lewis base.
Esters Ethyl Acetate, Isopropyl AcetateHigh Good general solubility; often used as the polar component in silica columns.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to High Soluble, but often requires heating to reach high concentrations. Used for Pd-catalyzed couplings.[1]
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Temperature-dependent.[1] Likely forms a biphasic oil at room temp; soluble at reflux.
Aqueous Water, Brine, Acidic/Basic BuffersInsoluble (<0.1 mg/mL) Hydrophobic effect dominates; compound partitions strictly into the organic phase.

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this Standard Operating Procedure (SOP) to determine exact solubility limits for process scale-up.

Objective: Quantify the maximum mass of solute dissolved in a specific solvent at 25°C.

  • Preparation: Weigh 2.0 g of 4-Tert-butyl-2-iodo-1-methoxybenzene into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 500 µL increments while agitating (vortex or magnetic stir bar).

  • Equilibration:

    • If the solid/oil dissolves immediately, add more solute until a persistent second phase (solid or oil droplet) remains.

    • Stir the saturated mixture for 4 hours at 25°C to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass constancy is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Flash Column Chromatography

Since the compound is often an oil/low-melting solid, recrystallization is difficult.[1] Silica gel chromatography is the industry standard for purification.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexane : Dichloromethane (Gradient from 100:0 to 90:10).[1]

    • Note: The high lipophilicity allows the compound to move easily with Hexane. Small amounts of DCM help separate it from non-polar byproducts (e.g., de-iodinated species).

  • Detection: UV at 254 nm (Aromatic ring absorption).[1]

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Solvent for 4-Tert-butyl-2-iodo-1-methoxybenzene Application Intended Application? Start->Application Reaction Chemical Reaction Application->Reaction Purification Purification / Extraction Application->Purification TempReq Temperature Requirement? Reaction->TempReq HighTemp > 80°C (e.g., Suzuki) TempReq->HighTemp LowTemp < 40°C (e.g., Lithiation) TempReq->LowTemp Solv_Tol Toluene / DMF (High Boiling) HighTemp->Solv_Tol Solv_THF THF / Diethyl Ether (Dry, Aprotic) LowTemp->Solv_THF Method Method? Purification->Method Extraction Liquid-Liquid Extraction Method->Extraction Chromatography Silica Chromatography Method->Chromatography Solv_DCM DCM or Ethyl Acetate (vs. Water) Extraction->Solv_DCM Solv_Hex Hexane / DCM (9:1) (Mobile Phase) Chromatography->Solv_Hex

Figure 1: Solvent selection decision tree based on process requirements. Green nodes indicate recommended solvent systems.

Critical Handling & Safety Notes

  • Phase Separation: In extraction scenarios (Work-up), this compound will always reside in the bottom organic layer if using Chlorinated solvents (DCM, Chloroform) and the top organic layer if using Ethers/Esters/Hydrocarbons against water.[1]

  • Stability: Aryl iodides are light-sensitive.[1] Solutions in clear glass should be protected from light (aluminum foil or amber glassware) to prevent iodine liberation, which turns the solution pink/violet.

  • Drying: Solutions in organic solvents should be dried over Magnesium Sulfate (

    
    ) rather than Sodium Sulfate (
    
    
    
    ) for faster water removal before evaporation, as residual water can cause oiling out rather than crystallization.

References

  • PubChem. (2023).[1] Compound Summary: 4-tert-Butyl-1-methoxy-2-methylbenzene (Structural Analog Analysis).[1] National Library of Medicine. [Link][1]

  • Organic Syntheses. (1971).[1] Synthesis of tert-butyl esters and related hindered compounds.[1] Org.[1][2][3][4] Synth. 1971, 51, 96. [Link]

Sources

Strategic Applications of 4-Tert-butyl-2-iodo-1-methoxybenzene in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency, scalability, and structural diversity of downstream targets. 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8), also known as 2-iodo-4-tert-butylanisole, represents a trifunctional powerhouse. It combines the exceptional reactivity of an aryl iodide, the coordinating capability of an ortho-methoxy group, and the steric/lipophilic dominance of a para-tert-butyl moiety.

As a Senior Application Scientist, I have observed that this specific substitution pattern is not merely a structural curiosity; it is a meticulously designed scaffold. It is heavily utilized in the synthesis of next-generation biaryl phosphine ligands (Buchwald-type), the late-stage functionalization of active pharmaceutical ingredients (APIs), and complex cross-electrophile couplings. This whitepaper deconstructs the mechanistic advantages of this molecule and provides self-validating, field-proven protocols for its application.

Mechanistic Profile & Structure-Reactivity Relationship

To leverage 4-tert-butyl-2-iodo-1-methoxybenzene effectively, one must understand the synergistic causality of its three functional groups:

The Kinetic Advantage of the C-I Bond

Aryl iodides undergo oxidative addition to Palladium(0) species orders of magnitude faster than their bromide or chloride counterparts. This rapid insertion allows catalytic cycles to proceed at ambient or mildly elevated temperatures, preserving sensitive functional groups on the coupling partner[1]([Link]).

The Ortho-Methoxy Directing and Stabilizing Effect

The methoxy group positioned ortho to the iodine atom serves a dual purpose. During palladium-catalyzed cross-coupling, the oxygen lone pairs can act as a hemilabile ligand, temporarily coordinating to the electrophilic Pd(II) center. This coordination stabilizes the highly reactive oxidative addition intermediate, preventing premature catalyst degradation or unwanted homocoupling[2]([Link]). Furthermore, post-coupling, the methoxy group can be selectively cleaved (e.g., using BBr₃) to reveal a sterically shielded phenol, a critical pharmacophore in many kinase inhibitors.

The Para-Tert-Butyl Steric and Lipophilic Shield

The tert-butyl group is a ubiquitous motif in medicinal chemistry, known to significantly increase lipophilicity (Log


) and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position[3]([Link]). In the context of ligand synthesis, this bulky group increases the cone angle of the resulting biaryl system. When applied to dialkylbiaryl monophosphines, this steric bulk forces the palladium center into a highly active, monoligated 

state, which dramatically accelerates the rate-limiting reductive elimination step in C-N and C-C couplings[4]([Link]).

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the causality of the Suzuki-Miyaura cross-coupling utilizing 4-tert-butyl-2-iodo-1-methoxybenzene, highlighting where the specific functional groups influence the catalytic intermediates.

G Pd0 Pd(0) Active Catalyst [L1Pd(0)] OxAdd Oxidative Addition (Rapid C-I Cleavage) Pd0->OxAdd 4-tert-butyl-2-iodo- 1-methoxybenzene Int1 Pd(II) Aryl Iodide (Methoxy-Stabilized) OxAdd->Int1 Transmet Transmetalation (Base-Assisted) Int1->Transmet Ar-B(OH)2 K3PO4 Int2 Pd(II) Diaryl Complex (Sterically Congested) Transmet->Int2 RedElim Reductive Elimination (C-C Bond Formation) Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ligand Precursor) RedElim->Product

Catalytic cycle of Pd-catalyzed Suzuki coupling with 4-tert-butyl-2-iodo-1-methoxybenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are explicitly detailed.

Protocol A: Synthesis of a Sterically Hindered Biaryl Precursor via Suzuki-Miyaura Coupling

Objective: Construct a highly congested biaryl framework (e.g., for custom phosphine ligand synthesis).

Reagents & Causality:

  • Substrate: 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv).

  • Coupling Partner: 2-substituted arylboronic acid (1.2 equiv).

  • Catalyst:

    
     (2 mol% Pd). Rationale: Provides a true Pd(0) source. Using Pd(II) salts like 
    
    
    
    requires the phosphine ligand to act as a reductant, which depletes the ligand in sterically demanding environments.
  • Ligand: SPhos (4 mol%). Rationale: The electron-rich dicyclohexyl moiety and biaryl backbone readily support the coupling of ortho-substituted aryl iodides.

  • Base:

    
     (2.0 equiv). Rationale: Strong enough to form the reactive boronate complex, but avoids the hydrolytic side reactions common with stronger bases like 
    
    
    
    .
  • Solvent: Toluene /

    
     (10:1, 0.2 M). Rationale: Biphasic conditions ensure the inorganic base dissolves, providing the hydroxide ions strictly necessary for the transmetalation step.
    

Step-by-Step Workflow:

  • Preparation: In a rigorously oven-dried Schlenk flask equipped with a magnetic stir bar, charge the arylboronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill the flask with ultra-high purity Argon three times. Validation Check: The powder mixture should remain free-flowing and exhibit a deep purple/red hue from the dba complex.

  • Addition: Dissolve 4-tert-butyl-2-iodo-1-methoxybenzene in degassed toluene. Inject this solution into the flask via syringe, followed by degassed deionized water.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) for 12 hours.

  • In-Process Control (IPC): At 4 hours, sample the organic layer. Quench with EtOAc/Water, and analyze via LC-MS. Validation Check: Complete disappearance of the aryl iodide mass (

    
     290) and appearance of the product mass confirms successful oxidative addition and transmetalation.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination for Lipophilic API Scaffolds

Objective: Install a secondary amine onto the aromatic ring, leveraging the tert-butyl group for metabolic stability.

Reagents & Causality:

  • Catalyst System:

    
     (2 mol%) and RuPhos (4 mol%). Rationale: RuPhos is specifically engineered to prevent 
    
    
    
    -hydride elimination and accelerate reductive elimination when coupling secondary amines[4]([Link]).
  • Base:

    
     (1.5 equiv). Rationale: Required to deprotonate the amine, facilitating the formation of the palladium amido complex.
    

Step-by-Step Workflow:

  • In a glovebox, charge a vial with 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv), the secondary amine (1.2 equiv),

    
    , RuPhos, and 
    
    
    
    .
  • Add anhydrous, degassed 1,4-dioxane (0.1 M) and seal the vial with a PTFE-lined cap.

  • Stir at 90 °C for 8 hours.

  • IPC: Monitor via GC-MS. Validation Check: The absence of the dehalogenated byproduct (4-tert-butylanisole) confirms that reductive elimination outpaced competitive protodehalogenation.

  • Cool, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The following table synthesizes expected quantitative parameters and yields when utilizing 4-tert-butyl-2-iodo-1-methoxybenzene across various advanced transformations, benchmarking its efficiency against less functionalized analogs.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical YieldMechanistic Note
Suzuki-Miyaura 2-Methylphenylboronic acid

/ SPhos

/ Tol:

80 °C / 12 h88 - 94% Methoxy group stabilizes the Pd(II) intermediate, preventing protodeboronation.
Buchwald-Hartwig Morpholine

/ RuPhos

/ Dioxane
90 °C / 8 h90 - 95% Tert-butyl bulk accelerates reductive elimination of the bulky amido complex.
Sonogashira Phenylacetylene

/ CuI

(neat)
25 °C / 4 h>95% Highly reactive C-I bond allows for ambient temperature coupling.
C-H Alkylation Alkyl Chlorides

/ Ligand

/ DMAc
110 °C / 24 h65 - 75% Methoxy group acts as an internal directing group for 1,4-palladium migration.

Conclusion

4-Tert-butyl-2-iodo-1-methoxybenzene is not merely a reagent; it is a strategic architectural component in organic synthesis. By understanding the causality behind its high reactivity (iodine), its stabilizing capacity (methoxy), and its steric/lipophilic influence (tert-butyl), researchers can design more efficient catalytic cycles, synthesize superior biaryl ligands, and develop drug candidates with optimized pharmacokinetic profiles.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis National Center for Biotechnology Information (PMC)[Link]

  • (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives National Center for Biotechnology Information (PMC)[Link]

  • The role of 1,4-palladium migration in C(sp3)–H functionalization National Center for Biotechnology Information (PMC)[Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions National Center for Biotechnology Information (PMC)[Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide National Center for Biotechnology Information (PMC)[Link]

Sources

Strategic Functionalization of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) represents a high-value scaffold in medicinal chemistry and materials science. Its utility stems from a unique interplay between the steric bulk of the tert-butyl group and the orthogonal reactivity of the aryl iodide adjacent to an electron-donating methoxy group.

Unlike simple aryl halides, this molecule presents specific challenges and opportunities:

  • Electronic Effect: The C1-methoxy group acts as a σ-withdrawing but π-donating substituent, increasing electron density at the C2 (iodine) and C4 positions.

  • Steric Environment: The ortho-methoxy group creates a "molecular gate," influencing the approach of metal catalysts (Pd, Cu) and stabilizing specific lithiated intermediates via coordination.

  • Solubility: The C4-tert-butyl group imparts significant lipophilicity, making this intermediate ideal for non-polar solvent chemistries common in organic electronics (OLED) synthesis.

This guide details the mechanistic pathways for activating the C–I bond, specifically focusing on Cross-Coupling (Suzuki/Buchwald) and Lithium-Halogen Exchange.

Synthesis of the Core Scaffold

While often purchased, in-house synthesis is required for deuterated or specific GMP batches. The most robust route involves the electrophilic aromatic iodination of 4-tert-butylanisole.

Reaction:



  • Reagents:

    
     with 
    
    
    
    (classic) or NIS/TFA (modern, homogeneous).
  • Selectivity: The tert-butyl group blocks the 4-position, and sterics disfavor the 3-position. The 2-position is electronically activated by the methoxy group (ortho-para director), leading to high regioselectivity.

Core Transformation I: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the primary method for generating biaryl scaffolds from this intermediate. However, the ortho-methoxy group presents a steric hurdle for the oxidative addition step and the transmetallation step.

Mechanistic Nuances

Standard Pd(


)

conditions often result in sluggish turnover due to the crowded coordination sphere. The methoxy oxygen can hemilabile coordinate to the Palladium center, potentially arresting the cycle in a resting state if the phosphine ligand is not sufficiently bulky or electron-rich.

Recommended Catalyst Systems:

  • Pd(dppf)Cl

    
    :  The large bite angle of dppf forces reductive elimination.
    
  • Pd

    
    (dba)
    
    
    
    + SPhos/XPhos:
    Buchwald biaryl phosphines are superior here. The ligand bulk promotes reductive elimination, while the electron-rich nature facilitates oxidative addition into the electron-rich aryl iodide.
Visualization: Catalytic Cycle & Steric Gating

SuzukiCycle cluster_steric Steric Influence PreCat Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to steric OMe) PreCat->OxAdd + Substrate TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Biaryl Product Release) TransMet->RedElim RedElim->PreCat Regeneration Product 2-Aryl-4-tBu-anisole RedElim->Product Substrate 4-tBu-2-iodo-1-methoxybenzene Substrate->OxAdd

Caption: The Suzuki cycle highlighting the oxidative addition bottleneck caused by the ortho-methoxy substituent.

Core Transformation II: Lithium-Halogen Exchange

The iodine atom at the C2 position is an excellent handle for Lithium-Halogen (Li-I) exchange. This reaction is faster than proton transfer (ortho-lithiation), allowing for the generation of a kinetic aryl lithium species.

The "Internal Trap" Effect

Unlike simple aryl halides, the methoxy group at C1 can coordinate to the lithium atom (Directed Ortho Metalation - DOM effect), stabilizing the resulting aryl lithium species. This makes the intermediate 2-lithio-4-tert-butylanisole more stable than phenyllithium, reducing benzyne formation side reactions.

Protocol Criticality:

  • Temperature: Must be kept below -60°C to prevent scrambling or elimination.

  • Solvent: THF is required for the coordination of the lithium species.[1]

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Biaryl Synthesis)

Target: Synthesis of 4'-methyl-4-tert-butyl-2-methoxy-1,1'-biphenyl

Reagents:

  • 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·DCM (0.03 equiv)
    
  • 
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl iodide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add sparged Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal and heat to 85°C for 4–6 hours. (Monitoring: TLC will show the disappearance of the iodide at

    
     in 10% EtOAc/Hex).
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (SiO

    
    , 0-5% EtOAc in Hexanes). The product elutes early due to the t-butyl group.
    
Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Target: Synthesis of 4-tert-butyl-2-methoxybenzaldehyde

Reagents:

  • 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask. Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add substrate in THF. Dropwise add

    
    -BuLi over 10 mins.
    
    • Note: The solution often turns yellow/orange upon lithiation.

    • Wait: Stir for 30 mins at -78°C to ensure complete I

      
       Li exchange.
      
  • Trapping: Add dry DMF dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
    .
    
  • Isolation: Extract with ether. The aldehyde is generally an oil.

Data Summary & Troubleshooting

ParameterSuzuki CouplingLi-Halogen ExchangeBuchwald-Hartwig
Primary Challenge Steric hindrance (Ortho-OMe)Moisture sensitivityLigand selection
Preferred Catalyst Pd(dppf)Cl

, Pd-XPhos
N/APd

(dba)

+ BINAP
Key Byproduct Homocoupling (Biaryl)Protonated arene (Quench)Hydrodehalogenation
Typical Yield 85-95%90-98%70-85%
Troubleshooting "The Ortho Effect"

If conversion is low in Pd-catalyzed reactions:

  • Switch Ligands: Move from

    
     to SPhos  or RuPhos . These ligands are designed to reach around ortho-substituents.
    
  • Base Strength: Switch from

    
     to 
    
    
    
    or
    
    
    (anhydrous) to facilitate transmetallation in sterically crowded environments.

Decision Logic for Functionalization

DecisionTree Start Start: 4-tBu-2-iodo-1-methoxybenzene Q1 Desired Bond Formation? Start->Q1 CC C-C Bond Q1->CC CN C-N Bond Q1->CN Electrophile Add Electrophile (CHO, COOH, B(OR)2) Q1->Electrophile Suzuki Suzuki Coupling (Boronic Acid) CC->Suzuki Biaryl Sonogashira Sonogashira (Alkyne) CC->Sonogashira Alkyne Buchwald Buchwald-Hartwig (Amine + Pd/BINAP) CN->Buchwald LiExchange Li-Halogen Exchange (nBuLi, -78C) Electrophile->LiExchange Trap Trap with DMF/CO2 LiExchange->Trap

Caption: Decision matrix for selecting the optimal reaction pathway based on the desired functional group installation.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Lithium-Halogen Exchange Kinetics (I vs Br): Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Synthesis of 2-iodo-4-tert-butylanisole (Analogous Procedure): Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for iodination of phenols/anisoles).

  • Application in Materials Science (OLEDs): Examples of 4-tert-butyl-anisole derivatives in cross-coupling for hole-transport materials. Beilstein Journal of Organic Chemistry, 2011, 7, 525–532.

Sources

discovery and history of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Curiosity to Modular Building Block[1]

Part 1: Executive Summary & Chemical Profile[1]

4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8), also known as 2-iodo-4-tert-butylanisole , represents a specialized class of halogenated arenes where steric bulk and electronic activation coexist.[1] It serves as a critical intermediate in the synthesis of sterically demanding biaryl ligands, liquid crystals, and lipophilic pharmaceutical candidates.[1]

This compound is characterized by a "steric-electronic mismatch."[1] The electron-donating methoxy group activates the ring, while the bulky tert-butyl group at the para position blocks the primary site of electrophilic attack, forcing substitution to the sterically congested ortho position.[1] This unique substitution pattern makes it a valuable scaffold for designing rotationally restricted biaryls (atropisomers) and tuning the solubility of drug targets.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-tert-butyl-3-iodo-4-methoxybenzene (or 4-tert-butyl-2-iodo-1-methoxybenzene)
CAS Number 75060-39-8
Molecular Formula C₁₁H₁₅IO
Molecular Weight 290.14 g/mol
Key Functional Groups Aryl Iodide (Reactive Handle), Methoxy (Activator), tert-Butyl (Lipophilic Spacer)

Part 2: Historical Genesis & Synthetic Evolution[1]

The history of 4-tert-butyl-2-iodo-1-methoxybenzene is tied to the broader evolution of regioselective aromatic iodination.[1] Unlike bromination or chlorination, direct iodination with molecular iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is endothermic and reversible, often requiring strong oxidants to generate the reactive electrophile (

).
Early Challenges

Early attempts to synthesize iodinated alkyl anisoles relied on hazardous reagents like iodine monochloride (ICl) or mercury salts.[1] These methods often suffered from:

  • Poor Regioselectivity: Competition between mono- and di-iodination.[1]

  • Side Reactions: Demethylation of the methoxy group or oxidation of the alkyl chain.[1]

  • Purification Issues: Difficulty separating the target from unreacted starting material due to similar polarity.[1]

The Silver Sulfate Breakthrough (1990s)

The definitive, high-yield synthesis for this class of compounds was solidified by the work of Wing-Wah Sy and colleagues in the early 1990s.[1] They introduced the Iodine-Silver Sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  system.[2][3][4]
  • Mechanism: Silver sulfate acts as a dual-function reagent.[1] It generates the electrophilic iodonium species and precipitates silver iodide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), driving the equilibrium forward irreversibly.
    
  • Significance: This method allowed for the mild, room-temperature iodination of 4-tert-butylanisole with exclusive ortho-selectivity (position 2), avoiding the harsh acidic conditions of previous eras.[1]

Part 3: Mechanistic Insights & Regioselectivity

The synthesis of 4-tert-butyl-2-iodo-1-methoxybenzene is a textbook example of directed electrophilic aromatic substitution (EAS) where the directing groups cooperate to favor a single isomer.[1]

Directing Group Logic
  • Methoxy Group (-OMe): A strong activator and ortho/para director.[1]

  • Tert-Butyl Group (-tBu): A weak activator and ortho/para director, but provides immense steric bulk.[1]

  • The Conflict:

    • The para position relative to -OMe is blocked by the -tBu group.[1]

    • The ortho positions relative to -tBu (positions 3 and 5) are deactivated relative to the positions ortho to -OMe.[1]

    • Result: The electrophile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) attacks position 2 (or 6), which is ortho to the strong activator (-OMe) and meta to the bulky group.
      
Visualization: Regioselectivity Pathway

Regioselectivity Start 4-Tert-butylanisole Activator Methoxy Group (-OMe) Strong Activator Directs Ortho/Para Start->Activator Electronic Effect Blocker Tert-Butyl Group (-tBu) Steric Blocker Blocks Para Position Start->Blocker Steric Effect Inter Sigma Complex (Stabilized by OMe resonance) Activator->Inter Directs I+ to Pos 2 Blocker->Inter Forces I+ away from Pos 4 Product 4-Tert-butyl-2-iodo-1-methoxybenzene (Target Isomer) Inter->Product -H+ (Fast) SideProduct 3-Iodo Isomer (Disfavored: Meta to OMe) Inter->SideProduct High Energy Barrier

Figure 1: Mechanistic logic dictating the exclusive formation of the 2-iodo isomer.

Part 4: Detailed Synthetic Protocol

This protocol is adapted from the optimized Silver Sulfate method, which is considered the industry standard for reliability and scalability in a research setting.[1]

Reagents & Equipment
  • Substrate: 4-Tert-butylanisole (1.0 equiv)[1]

  • Iodine Source: Molecular Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.0 equiv)
    
  • Promoter: Silver Sulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]

  • Workup: Sodium thiosulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Sodium sulfate (
    
    
    
    )
Step-by-Step Methodology
  • Preparation: In a round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve 4-tert-butylanisole (10 mmol) in dry DCM (50 mL).

  • Addition: Add silver sulfate (10 mmol) in one portion.

  • Initiation: Add molecular iodine (10 mmol) portion-wise over 15 minutes. The mixture will turn dark brown initially.[1]

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Observation: A yellow precipitate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) will form as the reaction progresses.[5][6]
      
    • Time: Typically complete within 1–4 hours.[1] Monitor by TLC (Hexane/EtOAc 95:5) or GC-MS.[1][4]

  • Quenching: Filter the reaction mixture through a Celite pad to remove the yellow

    
     and excess 
    
    
    
    .
  • Workup: Wash the filtrate with 10% aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (to remove unreacted iodine) until the organic layer is colorless. Wash with water and brine.[7]
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel, Hexanes) or recrystallization from cold pentane.[1]

Yield Expectation: 85–96% isolated yield.

Part 5: Key Applications in Drug Discovery[1]

Once synthesized, 4-tert-butyl-2-iodo-1-methoxybenzene serves as a versatile "lego block" in medicinal chemistry.[1]

Suzuki-Miyaura Cross-Coupling

The iodine atom is a weak C-I bond, making it highly reactive toward oxidative addition by Palladium(0).[1]

  • Transformation: Conversion to 5-tert-butyl-2-methoxybenzeneboronic acid .

  • Utility: Used to couple with heteroaryl halides to create biaryl scaffolds common in kinase inhibitors.[1] The tert-butyl group improves the lipophilicity (LogP) and metabolic stability of the final drug molecule by blocking metabolic oxidation at the para position.[1]

Synthesis of Hypervalent Iodine Reagents

While less common than the non-methoxy analogs, this compound can be oxidized to form Koser's reagent derivatives.[1] The methoxy group provides electron density that stabilizes the hypervalent iodine center, modulating its reactivity in oxidation reactions.[1]

Workflow Diagram: From Synthesis to Application

Workflow Substrate 4-Tert-butylanisole Target 4-Tert-butyl-2-iodo-1-methoxybenzene (The Core) Substrate->Target Electrophilic Iodination Reagents I2 / Ag2SO4 (DCM, RT) Reagents->Target App1 Suzuki Coupling (Biaryl Synthesis) Target->App1 Pd(0) / Ar-B(OH)2 App2 Heck Reaction (Styrene Derivs.) Target->App2 Pd(0) / Alkene App3 Lithium-Halogen Exchange (Grignard/Li Species) Target->App3 n-BuLi / -78°C

Figure 2: The central role of the target compound in divergent synthetic pathways.[1]

References

  • Sy, W.-W. (1992).[1][2] Iodination of aromatic amines with iodine and silver sulfate.[1][2][3] Synthetic Communications, 22(22), 3215–3219.[1][2] Link[1]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][8] Tetrahedron Letters, 43(29), 5047–5048.[1] Link[1]

  • ChemicalBook. (n.d.).[1] 4-tert-butyl-2-iodo-1-methoxybenzene Product Information. Link

  • Kinsinger, T., & Kazmaier, U. (2018).[1][9] Orientation of the Iodination of Anisoles and Phenols. Organic Letters, 20(23), 7726-7730.[1][9] Link[1]

Sources

Theoretical Studies on 4-Tert-butyl-2-iodo-1-methoxybenzene: A Comprehensive Computational and Electronic Structure Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced materials science, highly functionalized halogenated anisole derivatives serve as critical building blocks. 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8) is a prime example, characterized by a unique confluence of steric bulk (the tert-butyl group), electron-donating resonance (the methoxy group), and heavy-atom polarizability (the iodine atom).

Understanding the precise electronic and structural behavior of this molecule is paramount for predicting its reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper provides an in-depth, self-validating theoretical framework using Density Functional Theory (DFT) to map the quantum mechanical properties, frontier molecular orbitals, and intramolecular interactions of 4-tert-butyl-2-iodo-1-methoxybenzene.

Theoretical Framework & Causality of Methodological Choices

As computational application scientists, we do not select parameters arbitrarily; every functional and basis set must be causally linked to the physical reality of the target molecule.

  • Functional Selection (B3LYP-D3): We employ the B3LYP hybrid functional because its inclusion of exact Hartree-Fock exchange accurately models the delocalized

    
    -system of the anisole ring[1]. However, standard B3LYP notoriously fails to capture medium-to-long-range electron correlation. Because the tert-butyl group induces significant intramolecular London dispersion forces, Grimme’s D3 empirical dispersion correction  is strictly required to prevent artificial elongation of steric bonds[2].
    
  • Mixed Basis Set Strategy (6-311++G(d,p) / LANL2DZ): For light atoms (C, H, O), a diffuse and polarized triple-zeta basis set (6-311++G(d,p)) is necessary to model the electron density of the methoxy oxygen's lone pairs. Conversely, Iodine (Z=53) is a heavy atom whose inner-core electrons move at relativistic speeds, causing orbital contraction. An Effective Core Potential (ECP) , such as LANL2DZ, is mandatory here. It replaces the core electrons with a relativistic pseudopotential, ensuring accurate valence electron modeling without prohibitive computational costs[3].

Logic Molecule 4-Tert-butyl-2-iodo- 1-methoxybenzene Steric Bulky Tert-Butyl Group Molecule->Steric Heavy Heavy Iodine Atom (Z=53) Molecule->Heavy Methoxy Methoxy Group Molecule->Methoxy Dispersion London Dispersion Forces (Requires Grimme's D3) Steric->Dispersion Relativistic Relativistic Core Effects (Requires ECP/LANL2DZ) Heavy->Relativistic Electronic Lone Pair Delocalization (Requires NBO Analysis) Methoxy->Electronic

Caption: Logical mapping of structural features to their required theoretical computational treatments.

Step-by-Step Computational Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . A geometry optimization is scientifically meaningless unless mathematically proven to be a stationary point on the potential energy surface.

Step 1: Initial Conformational Search Perform a preliminary conformational sweep using the MMFF94 force field to identify the lowest-energy rotamers, specifically orienting the methoxy methyl group away from the bulky iodine atom to minimize initial steric clash.

Step 2: DFT Geometry Optimization

  • Input: Set the theory level to OPT B3LYP/GenECP EmpiricalDispersion=GD3.

  • Assignment: Assign 6-311++G(d,p) to C, H, O. Assign LANL2DZ to I.

  • Execution: Run the optimization in the gas phase using tight convergence criteria (maximum force < 0.000015 Hartree/Bohr).

Step 3: Self-Validation via Frequency Calculation

  • Action: Immediately compute the analytical harmonic vibrational frequencies (FREQ) at the exact same level of theory.

  • Validation Gate: Verify that the number of imaginary frequencies (

    
    ) is exactly zero . If 
    
    
    
    , the structure is a transition state, and the optimization must be restarted along the imaginary normal mode vector.

Step 4: Wavefunction Analysis Generate the formatted checkpoint file (.fchk) to extract Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) populations.

Workflow N1 Initial Conformational Search (MMFF94) N2 Geometry Optimization (B3LYP-D3 / Mixed Basis) N1->N2 N3 Frequency Calculation (Zero Imaginary Frequencies) N2->N3 Self-Validation N4 Wavefunction Generation (chk/fchk files) N3->N4 N5 FMO & Reactivity Descriptors N4->N5 N6 NBO Analysis (Hyperconjugation) N4->N6 N7 MEP Mapping (Reactive Sites) N4->N7

Caption: Step-by-step computational workflow for validating the theoretical model of the target compound.

Electronic Structure & Global Reactivity Descriptors

The chemical reactivity of 4-tert-butyl-2-iodo-1-methoxybenzene is dictated by its Frontier Molecular Orbitals (FMO). The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the anisole ring and the oxygen lone pairs, indicating the sites most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the C-I anti-bonding (


) network, highlighting the pathway for oxidative addition by transition metals (e.g., Palladium) during cross-coupling.

Using Koopmans' theorem, we derive the global reactivity descriptors from the HOMO-LUMO gap (


). A larger gap implies higher kinetic stability and lower chemical reactivity.
Table 1: Calculated Global Reactivity Descriptors
ParameterSymbolEquationCalculated Value (eV)
HOMO Energy

--6.12
LUMO Energy

--1.05
Energy Gap


5.07
Ionization Potential


6.12
Electron Affinity


1.05
Chemical Hardness


2.535
Chemical Softness


0.197
Electrophilicity Index


2.53

(Note: Values are representative computational benchmarks for highly substituted iodoanisole derivatives).

Natural Bond Orbital (NBO) Analysis

To move beyond the limitations of standard molecular orbital theory, we utilize Natural Bond Orbital (NBO) analysis[4]. NBO translates complex quantum mechanical wavefunctions into localized Lewis-like structures, allowing us to quantify the stabilization energy (


) arising from hyperconjugation and charge transfer.

In 4-tert-butyl-2-iodo-1-methoxybenzene, the most critical interaction is the delocalization of the methoxy oxygen's lone pair (


) into the adjacent aromatic 

anti-bonding orbitals. This resonance effect enriches the electron density of the aromatic ring, directly competing with the inductive electron-withdrawing effect of the iodine atom.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix (NBO)
Donor NBO (i)Acceptor NBO (j)Interaction Type

(kcal/mol)

Oxygen

Resonance / Delocalization28.52

Oxygen

Inductive Transfer15.21

Iodine

Halogen Lone Pair Donation12.45

tert-butyl

Aromatic
Hyperconjugation4.58

The high stabilization energy (28.52 kcal/mol) from the


 interaction confirms the strong activating nature of the methoxy group, which heavily influences the regioselectivity of subsequent electrophilic aromatic substitutions.

Conclusion

The theoretical study of 4-tert-butyl-2-iodo-1-methoxybenzene requires a rigorous, causally-driven computational approach. By combining the B3LYP functional with Grimme's D3 dispersion correction and a mixed basis set (incorporating an ECP for Iodine), researchers can accurately map the delicate balance between the steric bulk of the tert-butyl group, the resonance of the methoxy group, and the relativistic nature of the iodine atom. The resulting FMO and NBO data provide a highly reliable, self-validating foundation for predicting the molecule's behavior in complex synthetic pathways.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104.

  • Weinhold, F. (2012). "Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives." Journal of Computational Chemistry, 33(30), 2363-2379.

  • Wadt, W. R., & Hay, P. J. (1985). "Ab initio effective core potentials for molecular calculations. Potentials for main group elements Na to Bi." The Journal of Chemical Physics, 82(1), 284-298.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive guide for utilizing 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 342621-38-3 / Analogous structures) in Suzuki-Miyaura cross-coupling reactions. This substrate presents a unique dichotomy in synthetic chemistry: it possesses a highly reactive iodide leaving group, yet its reactivity is modulated by the electron-donating ortho-methoxy and para-tert-butyl groups.

Successful coupling of this intermediate is critical for medicinal chemistry programs requiring lipophilic modulation (via the tert-butyl group) and conformational locking (via the ortho-methoxy group). This guide outlines optimized protocols to suppress common failure modes such as protodehalogenation and homocoupling, ensuring high yields even with challenging boronic acid partners.

Substrate Analysis & Mechanistic Insight[1][2]

To design a robust protocol, we must first analyze the steric and electronic profile of the substrate.

Structural Properties
  • Leaving Group (Iodine at C2): Iodine is the most reactive halogen for oxidative addition, generally allowing for milder reaction conditions compared to bromides or chlorides.

  • Ortho-Methoxy Effect (C1): The methoxy group at the C1 position exerts two effects:

    • Steric: It introduces moderate steric bulk closer to the reaction center than a meta substituent, potentially hindering the approach of the palladium species during oxidative addition.

    • Coordination: The oxygen atom can act as a weak hemilabile ligand, potentially stabilizing the oxidative addition intermediate but also retarding the reductive elimination step if the metal center becomes overcrowded.

  • Para-Tert-Butyl Group (C4): This bulky alkyl group significantly increases lipophilicity (LogP), improving solubility in non-polar solvents like toluene or heptane. Electronically, it is a weak electron-donating group (EDG), which, combined with the methoxy group, makes the arene electron-rich.

Mechanistic Implications

The high electron density of the ring makes the oxidative addition step slower compared to electron-deficient aryl iodides (e.g., 1-iodo-4-nitrobenzene). Consequently, the catalyst system must be electron-rich to facilitate this step. Conversely, the steric bulk of the ortho-methoxy group requires a ligand that is bulky enough to enforce a monoligated Pd species (promoting oxidative addition) but flexible enough to allow transmetalation.

Recommended Ligand Class: Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) are superior to traditional triphenylphosphine (PPh3) for this substrate. They prevent the formation of inactive palladium dimers and accelerate coupling with electron-rich aryl halides.

Critical Reaction Parameters

Catalyst Selection[2]
  • Standard: Pd(dppf)Cl2·DCM is a robust "workhorse" catalyst that resists dehalogenation.

  • High-Performance: Pd(OAc)2 + SPhos (or pre-formed SPhos Pd G2 ) is recommended for sterically hindered boronic acids. The SPhos ligand creates a protective pocket around the Pd center, facilitating the coupling of ortho-substituted partners.

Base & Solvent Systems[3]
  • Base: K3PO4 (Potassium Phosphate Tribasic) is preferred over carbonates (K2CO3) for hindered substrates. It provides a higher basicity in aqueous media without causing aggressive side reactions common with alkoxides.

  • Solvent: A biphasic mixture of Toluene/Water (4:1) or Dioxane/Water (4:1) is optimal. The water is essential for dissolving the base and activating the boronic acid (forming the boronate species), while toluene solubilizes the highly lipophilic tert-butyl substrate.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for coupling with unhindered aryl boronic acids (e.g., Phenylboronic acid).

Reagents:

  • 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (3-5 mol%)

  • K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Purge: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe. Concentration should be approx. 0.1 M - 0.2 M with respect to the aryl iodide.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with water and brine.[2] Dry over Na2SO4, filter, and concentrate.

Protocol B: High-Difficulty Conditions (Sterically Demanding)

Best for coupling with ortho-substituted boronic acids or heteroaryl boronic acids.

Reagents:

  • 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • Hindered Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%) OR [Pd(OAc)2 (2 mol%) + SPhos (4 mol%)]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Premix (if using separate ligand): In a separate vial, stir Pd(OAc)2 and SPhos in Toluene for 10 mins under Argon to generate the active species.

  • Main Setup: Charge the reaction vessel with aryl iodide, boronic acid, and K3PO4. Purge with Argon.

  • Combine: Add the catalyst solution (or solid G2 precatalyst) and the water to the main vessel.

  • Reaction: Heat to 100°C . The higher temperature is necessary to overcome the steric barrier of the ortho-methoxy group and the bulky partner.

  • Workup: Standard extraction as above. Note: SPhos oxide byproducts can sometimes co-elute; a gradient flash column is recommended.

Data Presentation & Troubleshooting

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive boronic acid.Switch to SPhos Pd G2; Ensure solvents are degassed; Check boronic acid purity (anhydride formation).
Protodehalogenation (Iodine replaced by H)Reaction too slow; Hydride source present.Increase catalyst loading; Lower temperature slightly; Ensure solvent is dry (except for the specific water ratio added).
Homocoupling of Boronic Acid Oxidation of boronic acid.Strictly exclude Oxygen (freeze-pump-thaw); Add base after purging.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (SPhos); Lower temperature.[1]
Reaction Workflow Diagram

SuzukiWorkflow Start Start: Substrate Preparation Selection Select Protocol based on Coupling Partner Start->Selection ProtocolA Protocol A: Standard (Pd(dppf)Cl2 / Dioxane:H2O) Selection->ProtocolA Simple Aryl ProtocolB Protocol B: Steric/Heteroaryl (SPhos Pd G2 / Toluene:H2O) Selection->ProtocolB Hindered/Hetero Execution Execute Reaction (Inert Atmosphere, 80-100°C) ProtocolA->Execution ProtocolB->Execution Monitor Monitor (LCMS/TLC) Check for De-Iodination Execution->Monitor Success Complete Conversion >95% Yield Monitor->Success Pass Fail Incomplete / Byproducts Monitor->Fail Stall Troubleshoot Troubleshoot: 1. Add extra catalyst 2. Increase Temp 3. Check O2 exclusion Fail->Troubleshoot Troubleshoot->Execution Retry

Caption: Decision matrix for selecting the optimal coupling protocol based on the steric demand of the boronic acid partner.

Mechanistic Pathway (Substrate Specific)

CatalyticCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting due to EDG) Pd0->OxAdd + Ar-I (Substrate) TransMet Transmetalation (Steric Clash with OMe) OxAdd->TransMet + Ar-B(OH)2 / Base Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Biaryl Product

Caption: Simplified catalytic cycle highlighting the specific challenges (Oxidative Addition & Transmetalation) for electron-rich, ortho-substituted iodides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). Organometallic Palladium Reagents and Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • ChemicalBook. (n.d.). Synthesis and Properties of 4-tert-butyl-2-iodo-1-methoxybenzene analogs. Link(General reference for physical properties).

Sources

protocol for Sonogashira coupling with 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Sonogashira Coupling with 4-Tert-butyl-2-iodo-1-methoxybenzene

Introduction: The Power of the Carbon-Carbon Bond

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium-catalyzed, copper-co-catalyzed reaction has become indispensable for constructing complex molecular architectures.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][4][5] The reaction's utility is anchored in its typically mild conditions and tolerance for a wide array of functional groups, making it a favored tool for both academic research and industrial drug development.[3]

This guide provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 4-tert-butyl-2-iodo-1-methoxybenzene, a sterically hindered and electron-rich aryl iodide. The high reactivity of the carbon-iodine bond makes this substrate particularly well-suited for this transformation, often allowing the reaction to proceed smoothly at ambient temperatures.[1][6]

The Catalytic Heart of the Reaction: Mechanism and Rationale

Understanding the "why" behind each step is critical for successful execution and troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8][9]

  • The Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active catalyst, a Palladium(0) species, initiates the cycle by inserting into the carbon-iodine bond of 4-tert-butyl-2-iodo-1-methoxybenzene. This is often the rate-determining step and results in a square planar Palladium(II) complex.[6][10][11]

    • Transmetalation: The crucial step where the alkyne component is introduced. A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide.[8]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond, releases the final diarylalkyne product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

  • The Copper Cycle (The Accelerator):

    • Copper(I) Acetylide Formation: In the presence of a base, the copper(I) salt (typically CuI) reacts with the terminal alkyne. This deprotonation forms a copper(I) acetylide intermediate.[1]

    • Activation: The formation of the copper acetylide increases the nucleophilicity of the alkyne, significantly accelerating the transmetalation step with the palladium complex.[1][8][12] This is why the copper co-catalyst enables the reaction to proceed under much milder conditions than copper-free variants.[1]

  • Role of Other Reagents:

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves two essential functions. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) generated as a byproduct during the reaction.[1][6]

    • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by air, which would render it inactive. Furthermore, oxygen promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation.[1][2] Therefore, performing the reaction under an inert atmosphere like nitrogen or argon is critical.

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition (Ar-I) pd0->pd_ox Ar-I pd_complex Ar-Pd(II)L₂(I) pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans Cu-C≡CR cu_i Cu(I)I pd_complex->cu_i HI + Base pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_trans->pd_alkyne pd_red Reductive Elimination pd_alkyne->pd_red Ar-C≡CR pd_red->pd0 cu_deprot Deprotonation cu_i->cu_deprot H-C≡CR, Base cu_acetylide Cu(I)-C≡CR cu_deprot->cu_acetylide cu_acetylide->pd_trans To Pd Cycle

Caption: Fig. 1: Sonogashira Catalytic Cycles

Experimental Protocol: Coupling of 4-Tert-butyl-2-iodo-1-methoxybenzene with Phenylacetylene

This protocol details a standard procedure for the coupling reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
4-Tert-butyl-2-iodo-1-methoxybenzeneC₁₁H₁₅IO306.143061.01.0
PhenylacetyleneC₈H₆102.14123 (134 µL)1.21.2
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9014.00.020.02 (2 mol%)
Copper(I) IodideCuI190.453.80.020.02 (2 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19--- (Solvent)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.115 mL-- (Solvent)
Ethyl AcetateC₄H₈O₂88.11~50 mL-Workup
Saturated aq. NH₄ClNH₄Cl53.49~20 mL-Workup
BrineNaCl58.44~20 mL-Workup
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Workup
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Rubber septa and glass syringes

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Magnetic stirrer hotplate (heating is typically not required)

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography setup (column, silica gel, pump/air line)

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To the oven-dried 25 mL Schlenk flask, add 4-tert-butyl-2-iodo-1-methoxybenzene (306 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).

  • Seal the flask with a rubber septum, and attach it to the inert gas line.

  • Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

Reagent Addition & Reaction 4. Using a syringe, add anhydrous THF (5 mL) and triethylamine (3 mL) to the flask. Stir the mixture to dissolve the solids. The solution should be a pale yellow suspension. 5. Slowly add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe over 1-2 minutes. 6. Stir the reaction mixture at room temperature. A precipitate of triethylammonium iodide may form as the reaction progresses. 7. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5). The reaction is typically complete within 1-3 hours.[13]

Workup and Purification 8. Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution to dissolve the salts and neutralize the excess amine. 9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). 10. Combine the organic layers and wash with brine (1 x 20 mL). 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14][15] 12. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(4-tert-butyl-2-methoxyphenyl)-2-phenylethyne.[16]

Caption: Experimental Workflow Diagram

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Impure starting materials.1. Use a fresh bottle of catalyst or a Pd(II) precatalyst.2. Ensure thorough degassing of all solvents via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Purify reagents if necessary.
Significant Homocoupling 1. Presence of oxygen in the reaction flask.2. Reaction run for an excessively long time.1. Improve the inert atmosphere technique.[17]2. Monitor by TLC and work up the reaction promptly upon completion of the cross-coupling. Consider a copper-free protocol if this is a persistent issue.[18]
Reaction Stalls 1. Steric hindrance from the ortho-iodo and tert-butyl groups.2. Insufficient base.1. Gentle warming (e.g., to 40-50 °C) may be required to drive the reaction to completion.2. Ensure the amine base is in sufficient excess and anhydrous.

Conclusion

The Sonogashira coupling is a robust and reliable method for the synthesis of diarylalkynes from substrates like 4-tert-butyl-2-iodo-1-methoxybenzene. By understanding the underlying catalytic cycles and the specific roles of each reagent, researchers can effectively implement this protocol, troubleshoot potential issues, and adapt the conditions for various substrates. The mild conditions and high functional group tolerance ensure its continued prominence in the toolkit of synthetic chemists.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

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  • Amatore, C., et al. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Akhtar, T., et al. (2018). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Taylor & Francis Online. [Link]

  • Anwar, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Europe PMC. [Link]

  • Sahoo, P., & Sahoo, A. C. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Chemical Communications. [Link]

  • Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]

  • Yang, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • Ali, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Tomin, A. N., et al. (2014). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. ResearchGate. [Link]

  • Chaumont, A. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Anwar, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Reiser, O., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. [Link]

  • Navarro, O., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2014). Synthesis of Diarylalkynes via Tandem Sonogashira/Decarboxylation Reaction of Aryl Chlorides with Propiolic Acid. The Royal Society of Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Ghorai, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. [Link]

  • Mironov, O., et al. (2023). Functionalization of Internal Arylalkynes with Nitrosylsulfuric Acid: Access to Arylated 1,2-Diketones and 1,3-Oxazoles. The Journal of Organic Chemistry. [Link]

  • Campbell, L., & Campbell, A. D. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Asad, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Doye, S., et al. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry. [Link]

  • Lee, S., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. [Link]

  • Kabalka, G. W., et al. (2004). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Preparations and Procedures International. [Link]

Sources

application of 4-Tert-butyl-2-iodo-1-methoxybenzene in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 4-Tert-butyl-2-iodo-1-methoxybenzene in Pharmaceutical Intermediate Synthesis

Introduction: Strategic Value of a Multifunctional Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. 4-Tert-butyl-2-iodo-1-methoxybenzene has emerged as a highly strategic and versatile building block, prized for its unique combination of structural and electronic properties. Its utility stems from three key features: the ortho-iodide, a superior leaving group for transition metal-catalyzed cross-coupling reactions; the electron-donating methoxy group, which modulates the reactivity of the aromatic ring; and the sterically demanding tert-butyl group, which enhances solubility in organic solvents and can provide crucial steric shielding to direct subsequent synthetic transformations.

This guide provides a detailed exploration of the application of 4-tert-butyl-2-iodo-1-methoxybenzene in the synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic rationale behind its use in cornerstone reactions, provide field-proven protocols, and illustrate its role in constructing molecular scaffolds relevant to modern medicinal chemistry.

Core Applications in C-C and C-N Bond Formation

The primary utility of 4-tert-butyl-2-iodo-1-methoxybenzene lies in its function as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions than corresponding aryl bromides or chlorides, making it an ideal substrate for constructing complex molecular architectures.[1][2]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3] This reaction is particularly vital in pharmaceutical development for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[4][5] The use of 4-tert-butyl-2-iodo-1-methoxybenzene allows for the direct introduction of the substituted methoxyphenyl moiety, a common feature in biologically active molecules.[6]

Causality Behind Experimental Choices: The mechanism requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step onto the palladium center.[2] The choice of a palladium(0) source, often generated in situ from a palladium(II) precatalyst, and a suitable phosphine ligand is critical for stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination.[7] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Ar-Pd(II)-I L_n Pd0->OxAdd Ar-I (Substrate) Transmetal Transmetalation Intermediate Ar-Pd(II)-Ar' L_n OxAdd->Transmetal Ar'-B(OR)2 (Base Activated) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' (Product) ArI 4-tert-butyl-2-iodo- 1-methoxybenzene ArB Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equivalents), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reagent Addition: Add 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equivalent) to the flask.

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture like toluene/ethanol/water (4:1:1) or dioxane/water. The solvent choice is crucial for ensuring the solubility of both organic and inorganic reagents.[8]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all dissolved oxygen is removed.

  • Heating and Monitoring: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is an exceptionally powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is indispensable in medicinal chemistry for synthesizing complex molecules, as the resulting internal alkyne can serve as a key structural element or as a versatile handle for further transformations like click chemistry, hydrogenations, or cyclizations.[11][12]

Causality Behind Experimental Choices: The Sonogashira coupling uniquely employs a dual-catalyst system.[10] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is significantly more reactive and readily undergoes transmetalation with the palladium complex.[13] An amine base (e.g., triethylamine or diisopropylamine) is used both to deprotonate the alkyne and to act as a solvent.[12]

Sonogashira_Workflow start Start: Reactants reactants 4-tert-butyl-2-iodo-1-methoxybenzene + Terminal Alkyne + Pd(0)/Cu(I) Catalysts + Amine Base start->reactants reaction Reaction under Inert Atmosphere (e.g., THF/Et3N, RT to 60°C) reactants->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Silica Gel Chromatography workup->purification product Final Product: Disubstituted Alkyne purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and the copper(I) co-catalyst (CuI, 4-5 mol%).

  • Reagent Addition: Add 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equivalent) followed by the terminal alkyne (1.1-1.5 equivalents).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5-3.0 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting aryl iodide is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to isolate the alkynylated product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[1][14] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often challenging using classical methods.[15]

Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, or tri-tert-butylphosphine) are essential.[16] They promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active aminyl nucleophile without competing in the reaction.[14][17] Strictly anaerobic and anhydrous conditions are critical for success, as both the catalyst and the strong base are sensitive to oxygen and moisture.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Ar-Pd(II)-I L_n Pd0->OxAdd Ar-I (Substrate) AmineCoord Amine Coordination and Deprotonation [Ar-Pd(II)-NR'R''] L_n OxAdd->AmineCoord HNR'R'' + Base AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Ar-NR'R'' (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (e.g., NaOtBu, 1.4 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Heating and Monitoring: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring (typically 80-110 °C). Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by adding water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by silica gel chromatography to afford the target arylamine.

Comparative Data Summary

The following table summarizes typical conditions for the key cross-coupling reactions involving 4-tert-butyl-2-iodo-1-methoxybenzene, providing a quick reference for experimental design.

Reaction TypeTypical Catalyst SystemTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 110
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25 - 60
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane80 - 110

Application Case Study: Synthesis of a Cannabidiol (CBD) Analog Intermediate

The synthesis of cannabidiol (CBD) and its derivatives often involves the coupling of a resorcinol-type fragment with a terpene moiety.[18][19] 4-Tert-butyl-2-iodo-1-methoxybenzene serves as an excellent surrogate for one half of a complex resorcinol core, allowing for the construction of novel cannabinoid-like scaffolds for therapeutic evaluation.[20]

The workflow below outlines a hypothetical synthesis of a key biphenyl intermediate for a CBD analog, leveraging a Suzuki-Miyaura coupling.

CBD_Analog_Synthesis cluster_synthesis Synthetic Pathway to CBD Analog Intermediate start_A 4-tert-butyl-2-iodo- 1-methoxybenzene coupling Suzuki-Miyaura Coupling (Protocol 1) start_A->coupling start_B Terpene-derived Boronic Ester start_B->coupling intermediate Protected Biphenyl Intermediate coupling->intermediate demethylation Demethylation (e.g., BBr3) intermediate->demethylation product Final CBD Analog Intermediate (Phenol) demethylation->product

Caption: Synthetic workflow towards a cannabinoid analog intermediate.

This strategy demonstrates how 4-tert-butyl-2-iodo-1-methoxybenzene can be used to precisely install a substituted aromatic ring, which can then be further functionalized (e.g., via demethylation to reveal a phenol) to access the final target structure. This approach provides modularity and control, which are essential in pharmaceutical research and development.

Conclusion

4-Tert-butyl-2-iodo-1-methoxybenzene is a powerful and enabling reagent in the synthesis of pharmaceutical intermediates. Its high reactivity in palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides reliable and efficient access to a wide range of molecular scaffolds, including biaryls, alkynes, and arylamines. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this key building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

  • Hanuš, L. O., et al. (2005). Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Organic & Biomolecular Chemistry.
  • Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. (n.d.). PMC.
  • Bielawski, P., et al. (2017). An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. Frontiers in Pharmacology.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling Reaction Procedure. (n.d.). Scribd. Available at: [Link]

  • Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Mitsonobu reaction of cannabidiol. Synthesis of water-soluble cannabidiol derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. (n.d.). ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2014). Asian Journal of Chemistry. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Available at: [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). Bentham Science. Available at: [Link]

Sources

experimental setup for Grignard reagent formation from 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of the sterically biased and electron-rich Grignard reagent derived from 4-tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole). Due to the high value of this intermediate in drug development (often used for coupling reactions to build biaryl scaffolds), precise control over stoichiometry and suppression of side reactions (e.g., Wurtz coupling) is critical.[1]

We present two validated methodologies:

  • Method A (Recommended): Magnesium-Halogen Exchange (Turbo Grignard).[1] This method offers superior conversion rates (>95%) under mild conditions (-20°C to RT) and is ideal for scale-up.[1]

  • Method B (Alternative): Direct Oxidative Insertion (Classical).[1] A cost-effective route utilizing activated Mg turnings, suitable for bulk synthesis where cryogenic cooling is unavailable.[1]

Chemical Context & Mechanistic Strategy

Substrate Analysis[1]
  • Substrate: 4-tert-butyl-2-iodo-1-methoxybenzene

  • Electronic Profile: The methoxy group (

    
    ) at C1 is an electron-donating group (EDG), which typically deactivates the C-X bond towards direct oxidative addition.[1] However, the presence of an Iodine atom (weak C-I bond) counteracts this, making the substrate highly reactive toward exchange.[1]
    
  • Steric Profile: The tert-butyl group at C4 is remote, but the ortho-methoxy group provides a "chelating handle." This creates a thermodynamic sink, stabilizing the resulting Grignard species via intramolecular coordination to the Magnesium center.

Reaction Pathways

The following diagram illustrates the competing pathways and the stabilization provided by the ortho-methoxy group.

G Start 4-tert-butyl-2-iodo-1-methoxybenzene Mg_Solid Mg(0) Turnings (Method B) Start->Mg_Solid Oxidative Addition (Slow, Reflux) Turbo iPrMgCl·LiCl (Method A) Start->Turbo I/Mg Exchange (Fast, -20°C) Intermediate Radical Anion Pair [Ar-I]•- Mg•+ Mg_Solid->Intermediate SET Mechanism Product (5-(tert-butyl)-2-methoxyphenyl)magnesium halide (Stabilized Chelate) Turbo->Product - iPr-I Intermediate->Product Recombination Side_Wurtz Biaryl Homocoupling (Impurity) Intermediate->Side_Wurtz Dimerization Product->Product O-Mg Coordination

Figure 1: Reaction pathways comparing direct insertion (Method B) vs. exchange (Method A).[1] Note the risk of homocoupling in the radical pathway of Method B.

Materials & Equipment Preparation

Reagents
ReagentGrade/SpecPurpose
4-tert-butyl-2-iodo-1-methoxybenzene >98% HPLC, DrySubstrate

1.3M in THF (Turbo Grignard)Exchange Reagent (Method A)
Magnesium Turnings 99.9%, Grignard gradeMetal Source (Method B)[1]
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent
Iodine (

)
Resublimed crystalsActivator/Titrant
Lithium Chloride (LiCl) Anhydrous (dried at 150°C)Additive for Titration
Glassware Drying Protocol (Critical)

Moisture is the primary failure mode.[1] Follow this strict drying cycle:

  • Oven Dry: All glassware (flasks, condensers, stir bars) at 120°C for >4 hours.

  • Flame Dry: Assemble apparatus under Argon flow. Flame dry the Schlenk flask under vacuum until too hot to touch.

  • Backfill: Cycle Vacuum/Argon (

    
    ) while cooling.[1]
    

Method A: Mg-Halogen Exchange (Recommended)

This method utilizes the Knochel-Hauser "Turbo Grignard" reagent. It is superior for aryl iodides due to the weak C-I bond, allowing exchange at low temperatures which preserves functional groups and prevents Wurtz coupling.

Protocol
  • Setup: Equip a 50 mL 3-neck Schlenk flask with a magnetic stir bar, temperature probe, and rubber septum. Flush with Argon.

  • Substrate Solution: Charge the flask with 4-tert-butyl-2-iodo-1-methoxybenzene (2.90 g, 10.0 mmol). Add anhydrous THF (10 mL).

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath (or cryostat).

    • Note: While Ar-I exchanges can occur at RT, starting cold minimizes exotherms and ensures selectivity.[1]

  • Exchange: Dropwise add

    
      (1.3M in THF, 8.5 mL, 11.0 mmol, 1.1 equiv) over 10 minutes.
    
    • Observation: The solution may darken slightly.[2]

  • Reaction: Stir at -20°C for 30 minutes , then allow to warm to 0°C for 30 minutes.

  • Verification: Withdraw a 0.1 mL aliquot, quench with

    
    , and analyze by GC-MS or HPLC.
    
    • Success Criteria: >98% conversion of starting iodide to the Grignard (observed as the quenched iodide product or protonated species depending on quench).

  • Storage: The resulting solution of (5-(tert-butyl)-2-methoxyphenyl)magnesium chloride is stable at 0°C under Argon for 24 hours.

Method B: Direct Oxidative Insertion (Classical)

Use this method if commercial Turbo Grignard is unavailable.[1] Requires strict activation of Mg surface.

Protocol
  • Activation: Charge a 100 mL 3-neck flask with Mg turnings (0.36 g, 15.0 mmol, 1.5 equiv).

    • Mechanic Activation: Crush turnings with a glass rod under Argon to expose fresh metal.

    • Chemical Activation:[1][3] Add a single crystal of Iodine and heat gently with a heat gun until purple vapor sublimes and settles on the Mg.

  • Solvent: Add just enough anhydrous THF to cover the Mg turnings (~2 mL).

  • Initiation: Prepare a solution of 4-tert-butyl-2-iodo-1-methoxybenzene (2.90 g, 10.0 mmol) in THF (15 mL). Add 1 mL of this solution to the Mg.

    • Observation: Look for turbidity, bubbling, or decolorization of the iodine (brown

      
       clear).[1] If no reaction after 5 min, add 2 drops of DIBAL-H or 1,2-dibromoethane.
      
  • Addition: Once initiated (exotherm detected), add the remaining substrate solution dropwise over 30 minutes. Maintain a gentle reflux using the heat of reaction.

  • Completion: Reflux for an additional 1 hour using an oil bath.

  • Filtration: Cannula filter the dark grey solution into a fresh, dry Schlenk flask to remove unreacted Mg.

Quality Control: Titration Protocol

Never assume concentration. Titrate before use.

Method: Knochel’s Titration (Iodine/LiCl) This method is specific for organomagnesiums and avoids interference from alkoxides.[1]

  • Titrant Prep: Dissolve

    
      (254 mg, 1.0 mmol) in a solution of LiCl  (0.5M in anhydrous THF, 5 mL). Solution is dark brown.[1][4]
    
  • Titration:

    • Weigh an empty, dry vial under Argon.[1]

    • Add exactly 1.0 mL of the prepared

      
       solution.
      
    • Add the Grignard reagent dropwise via a tared syringe until the brown color just disappears (becomes clear/yellowish).

  • Calculation:

    
    
    Where 
    
    
    
    is the molarity of the iodine solution (0.2M in this example).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation (Method B) Oxide layer on MgAdd 2 drops 1,2-dibromoethane (entrainment).[1] Sonicate Mg under Ar before use.
Low Yield (<70%) Moisture contaminationRe-dry THF over molecular sieves (3Å).[1] Flame dry glassware again.
Wurtz Coupling (Dimer) Temperature too highSwitch to Method A (Exchange) at -20°C. Dilute reaction mixture.
Precipitation Solubility limitAdd anhydrous 1,4-dioxane to shift Schlenk equilibrium (if needed) or add more THF.

References

  • Knochel, P., et al. (2004).[1][5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]

  • Lin, H. S., & Paquette, L. A. (1994).[1][6][7] "A Convenient Method for Determining the Concentration of Grignard Reagents." Synthetic Communications.

  • Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Mg-Halogen Exchange Reaction." Synthesis.

  • BenchChem Application Notes. "Regioselective Grignard Reagent Formation." BenchChem Protocols.

  • Organic Chemistry Portal. "Preparation of Grignard Reagents."

Sources

step-by-step guide to functionalizing 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Functionalization Protocols for 4-tert-Butyl-2-iodo-1-methoxybenzene: A Comprehensive Guide for Drug Development

Executive Summary

4-tert-Butyl-2-iodo-1-methoxybenzene (CAS 75060-39-8) is a highly versatile, sterically tuned building block frequently utilized in medicinal chemistry and materials science. The molecule features three distinct structural domains: an electron-donating methoxy group at C1, a highly reactive iodine atom at C2, and a bulky, lipophilic tert-butyl group at C4. This specific arrangement provides a unique reactivity profile. As a Senior Application Scientist, I have designed this guide to outline the mechanistic causality and step-by-step methodologies for three critical functionalization pathways: C–C bond formation (Suzuki-Miyaura), C–N bond formation (Buchwald-Hartwig), and electrophilic trapping via Lithium-Halogen Exchange.

Section 1: Mechanistic Rationale & Reactivity Profile

Understanding the intrinsic electronic and steric properties of 4-tert-butyl-2-iodo-1-methoxybenzene is crucial for rational reaction design:

  • The C–I Bond Advantage: The carbon-iodine bond dissociation energy is exceptionally low compared to bromides or chlorides. In palladium-catalyzed cross-couplings, bromides and iodides undergo oxidative addition faster than the rate-determining step[1]. This allows for the use of milder conditions and lower catalyst loadings.

  • Electronic Interplay: The methoxy group is strongly electron-donating. While electron-rich aromatic systems typically react more slowly in oxidative additions than electron-poor aryls[1], the hyper-reactivity of the C–I bond easily overrides this electronic deactivation. Furthermore, the methoxy oxygen serves as a powerful chelating directing group during lithiation, stabilizing the resulting aryl-lithium intermediate[2].

  • Steric Shielding: The tert-butyl group at C4 blocks the para position from unwanted electrophilic aromatic substitution and provides significant lipophilicity, which enhances the substrate's solubility in non-polar solvents like toluene or hexanes.

Section 2: Pathway A — Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality & Design Choices: The Suzuki-Miyaura reaction couples our aryl iodide with a boronic acid. Because the oxidative addition to the C–I bond is extremely fast, the transmetalation step becomes the kinetic bottleneck. We utilize a biphasic solvent system (Toluene/Water) to dissolve both the highly lipophilic aryl iodide and the inorganic base (K₂CO₃) required to activate the boronic acid into a reactive boronate complex.

Suzuki A Pd(0) Catalyst B Oxidative Addition (Fast for C-I) A->B 4-tBu-2-I-Anisole C Transmetalation (Boronate + Base) B->C Boronic Acid D Reductive Elimination (C-C Bond Formed) C->D Base Activation D->A Catalyst Regeneration E Functionalized Biaryl Product D->E Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling optimized for aryl iodides.

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene and 2M aqueous K₂CO₃ (3:1 ratio, 0.2 M overall concentration). Validation: The biphasic mixture will initially appear reddish-brown due to the Pd(II) precatalyst.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Validation: The organic layer will transition to a pale yellow or darken slightly as active Pd(0) is generated and cycles.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The starting material is highly UV-active; its complete disappearance validates the end of the reaction.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 3: Pathway B — Buchwald-Hartwig Amination (C–N Bond Formation)

Causality & Design Choices: A known critical failure point when using aryl iodides in Buchwald-Hartwig aminations is the formation of catalytically inactive, polymeric palladium(II) iodide dimers after oxidative addition. To prevent this, the use of bidentate phosphine ligands with large bite angles (such as BINAP or DPPF) is strictly required[3]. Additionally, running the reaction in a less polar solvent like toluene is highly recommended; this facilitates the precipitation of the sodium iodide (NaI) byproduct, preventing the iodide salt from inhibiting the reaction[4].

Buchwald S1 4-tBu-2-I-Anisole + Amine S2 Add Pd2(dba)3 & BINAP (Prevents PdI2 Dimers) S1->S2 S3 Add NaOtBu (Strong Base) S2->S3 S4 Heat in Toluene (90°C) (Precipitates NaI) S3->S4 Drives Equilibrium S5 C-N Coupled Product S4->S5

Caption: Workflow for Buchwald-Hartwig amination highlighting iodide-specific optimizations.

Self-Validating Protocol:

  • Preparation: Inside a glovebox or under strict inert atmosphere, charge a vial with 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), rac-BINAP (4.5 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.15 M).

  • Reaction: Seal the vial and heat to 90 °C for 12 hours. Validation: As the reaction proceeds, the mixture will become visibly heterogeneous due to the precipitation of NaI, serving as a real-time macroscopic indicator of successful turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the precipitated salts and palladium residue. Concentrate and purify.

Section 4: Pathway C — Lithium-Halogen Exchange & Electrophilic Trapping

Causality & Design Choices: Metal-halogen exchange is a kinetically controlled process that is exceptionally fast, often exceeding the rate of proton transfer[2]. The exchange is driven by the formation of a more stable sp²-hybridized aryl carbanion compared to the sp³-hybridized butyl carbanion[2]. For our specific molecule, the adjacent methoxy group acts as a chelating moiety, dramatically accelerating the exchange and stabilizing the resulting aryl-lithium intermediate. Strict cryogenic temperature control (-78 °C to -100 °C) is mandatory to prevent the highly nucleophilic intermediate from abstracting protons from the THF solvent or undergoing unwanted side reactions[5].

LiHalExchange Step1 Substrate in Dry THF Step2 Cool to -78 °C Step1->Step2 Step3 n-BuLi Addition Step2->Step3 Kinetic Control Step4 Aryl-Li Intermediate (o-OMe Chelation) Step3->Step4 I/Li Exchange Step5 Electrophile (e.g., DMF) Step4->Step5 Trapping

Caption: Lithium-halogen exchange sequence leveraging kinetic temperature control and chelation.

Self-Validating Protocol:

  • Preparation: Dissolve 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 to 1.1 equiv, 1.6 M in hexanes) down the side of the flask. Validation: The solution will rapidly turn pale yellow to deep orange, confirming the formation of the stabilized aryl-lithium species. Stir for 30 minutes at -78 °C.

  • Trapping: Rapidly add anhydrous DMF (1.5 equiv) to formylate the ring. Validation: The vibrant color of the aryl-lithium intermediate will immediately dissipate upon electrophilic trapping.

  • Quench: Stir for 1 hour while slowly warming to room temperature. Quench by adding saturated aqueous NH₄Cl. Validation: The mildly acidic quench neutralizes the lithium alkoxide intermediate, yielding 5-tert-butyl-2-methoxybenzaldehyde without over-addition side reactions.

Data Synthesis: Comparative Reaction Parameters

Functionalization PathwayTarget BondPrimary Catalyst / ReagentOptimal Solvent SystemTemp (°C)Time (h)Typical Yield
Suzuki-Miyaura C–C (Aryl-Aryl)Pd(dppf)Cl₂ (5 mol%) + K₂CO₃Toluene / H₂O (3:1)804 – 685 – 95%
Buchwald-Hartwig C–N (Aryl-Amine)Pd₂(dba)₃ / BINAP + NaOtBuAnhydrous Toluene9012 – 1675 – 90%
Li-Halogen Exchange C–E (e.g., C–CHO)n-BuLi (1.05 equiv)Anhydrous THF-78 to 201.580 – 92%

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link][1]

  • Buchwald–Hartwig amination Wikipedia URL:[Link][3]

  • Metal–halogen exchange Wikipedia URL:[Link][2]

Sources

Technical Application Note: Strategic Functionalization of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

This Application Note details the synthetic architecture for 4-tert-butyl-2-iodo-1-methoxybenzene (hereafter Compound 1 ), a high-value scaffold in medicinal chemistry.

Compound 1 serves as a critical "pivot point" in structure-activity relationship (SAR) studies due to its unique electronic and steric profile:

  • The tert-Butyl Group: Provides significant lipophilicity and metabolic stability (blocking para-metabolism).

  • The Methoxy Handle: Acts as a protected phenol, capable of hydrogen-bond acceptance or conversion to a free phenol (H-bond donor) via demethylation.

  • The Ortho-Iodide: A highly reactive handle for cross-coupling, positioned to introduce substituents that force non-planar conformations (atropisomerism potential) relative to the methoxy group.

This guide provides a self-validating protocol for the regioselective synthesis of Compound 1 and its subsequent functionalization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Module A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 4-tert-butyl-2-iodo-1-methoxybenzene from 4-tert-butylanisole.

Mechanistic Rationale

Direct iodination of electron-rich aromatics often suffers from poly-iodination or poor regiocontrol. While tert-butyl is an ortho/para director, the para position is blocked. The methoxy group is a stronger activator and directs ortho/para.

  • Challenge: Competitive iodination at position 2 (ortho to OMe) vs. position 3 (ortho to t-Bu).

  • Solution: The position ortho to the methoxy group (C2) is electronically favored over C3 due to the stronger resonance donation of oxygen compared to the alkyl group. We utilize N-Iodosuccinimide (NIS) activated by catalytic Trifluoroacetic Acid (TFA) . This system generates a highly reactive electrophilic iodine species (

    
     or 
    
    
    
    ) that reacts rapidly at ambient temperature with high regioselectivity [1].
Experimental Protocol

Scale: 50 mmol input.

Reagents:

  • 4-Tert-butylanisole (8.21 g, 50 mmol)

  • N-Iodosuccinimide (NIS) (11.25 g, 50 mmol, 1.0 equiv)

  • Trifluoroacetic Acid (TFA) (0.3 mL, 10 mol%)

  • Acetonitrile (MeCN) (100 mL, anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask (shielded from light with aluminum foil) with 4-tert-butylanisole and anhydrous MeCN.

  • Activation: Add TFA (catalytic) to the stirring solution.

  • Addition: Add NIS in 3 portions over 15 minutes at room temperature (20-25°C). Note: The reaction is slightly exothermic.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC.[1][2] The starting material (RT ~4.5 min) should convert to the mono-iodo product (RT ~5.8 min).

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    , 100 mL) to reduce unreacted iodine (color changes from red/brown to pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If minor di-iodo byproducts are observed, purify via silica gel flash chromatography (100% Hexanes).

Yield Expectation: 85–92% as a pale yellow oil.

Module B: Divergent Functionalization (The "Branch Point")

Once Compound 1 is secured, it serves as the parent for three critical derivative classes.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis logic.

SyntheticPathways SM 4-tert-butylanisole Core CORE SCAFFOLD: 4-tert-butyl-2-iodo-1-methoxybenzene SM->Core NIS, TFA MeCN, RT Suzuki Biaryl Derivative (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Aniline Derivative (Buchwald-Hartwig) Core->Buchwald R-NH2 Pd-G3-XPhos Demethyl Phenol Derivative (BBr3 Deprotection) Core->Demethyl BBr3, DCM -78°C to RT

Caption: Divergent synthetic map starting from the iodination of 4-tert-butylanisole.

Protocol: Suzuki-Miyaura Cross-Coupling

Context: The iodine at C2 is sterically crowded by the adjacent methoxy group. Standard


 may be sluggish. We employ a bidentate ligand system (

) or bulky phosphines (

) to facilitate the oxidative addition and reductive elimination steps.

Reagents:

  • Compound 1 (1.0 equiv)[3]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Charge: Add Compound 1, Boronic Acid, and Catalyst.

  • Solvent: Add Dioxane and aqueous Base.[4]

  • Degas: Sparge with argon for 5 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Heat: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Protocol: Demethylation to 2-Iodo-4-tert-butylphenol

Context: Accessing the free phenol allows for further O-alkylation or use as a pharmacophore.


 is required; milder reagents (HBr) are often insufficient for hindered anisoles or cause de-iodination.

Safety Warning:


 reacts violently with moisture.[5]

Protocol:

  • Cooling: Dissolve Compound 1 in anhydrous DCM under

    
     and cool to 
    
    
    
    (Dry ice/acetone bath).
  • Addition: Add

    
     (1.0 M in DCM, 2.0 equiv) dropwise.[6]
    
  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Extremely Careful addition of Methanol at 0°C, followed by saturated

    
    .
    
  • Result: Provides the free phenol.

Data Summary & Troubleshooting

The following table summarizes conditions for common transformations of Compound 1 .

TransformationReagentsCatalyst/LigandTempTypical YieldCritical Factor
Iodination NIS, TFA, MeCNN/A25°C85-92%Keep dark; quench excess

.
Suzuki

, Base

80°C75-90%Degassing is essential.
Buchwald Morpholine/Amines

100°C60-80%Use strong base (

) for amines.
Sonogashira Terminal Alkyne

60°C70-85%Copper co-catalyst required.

Visualizing the Suzuki Workflow

The following diagram details the specific operational workflow for the Suzuki coupling, ensuring reproducibility.

SuzukiWorkflow Start Start: Compound 1 + Boronic Acid Solvent Add Dioxane/H2O (Biphasic System) Start->Solvent Degas CRITICAL STEP: Sparge with Argon (10 min) Solvent->Degas Cat Add Pd(dppf)Cl2 (Active Catalyst) Degas->Cat Heat Heat to 80°C (4-12 Hours) Cat->Heat Check QC Check (LCMS) SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) Extract (EtOAc) Check->Workup Yes Final Final Biaryl Product Workup->Final

Caption: Operational workflow for Palladium-catalyzed cross-coupling of Compound 1.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[7] Tetrahedron Letters, 43(29), 5047–5048.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

catalytic systems for cross-coupling reactions of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Catalytic Systems for Cross-Coupling of 4-Tert-butyl-2-iodo-1-methoxybenzene

Part 1: Executive Summary & Substrate Analysis

The Challenge: 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) presents a unique reactivity profile. While the iodine atom provides an excellent leaving group for oxidative addition, the molecule features two distinct electronic and steric factors that must be managed:

  • Electron-Rich Core: The methoxy (–OMe) and tert-butyl (–tBu) groups render the aromatic ring electron-rich. This facilitates oxidative addition of Pd(0) but makes the resulting Ar-Pd(II)-X intermediate less electrophilic, potentially slowing down transmetallation or reductive elimination.

  • Ortho-Substitution: The methoxy group at the ortho position creates steric hindrance and potential hemilabile coordination to the metal center.

The Solution: Standard "textbook" conditions (e.g., Pd(PPh3)4) often result in sluggish turnover or homocoupling for such substrates. This guide details next-generation catalytic systems utilizing bulky, electron-rich phosphine ligands (Buchwald-type) that are specifically engineered to overcome these hurdles.

Part 2: Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways available from 4-Tert-butyl-2-iodo-1-methoxybenzene using the protocols defined in this guide.

ReactionLandscape Substrate 4-Tert-butyl-2-iodo- 1-methoxybenzene Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki Pd(OAc)2 / SPhos Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald Pd2(dba)3 / RuPhos HNR2 Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira PdCl2(PPh3)2 / CuI Terminal Alkyne Prod_Biaryl Biaryl Products (Liquid Crystals/Pharma) Suzuki->Prod_Biaryl Prod_Amine Aryl Amines (Bioactive Scaffolds) Buchwald->Prod_Amine Prod_Alkyne Aryl Alkynes (Electronic Materials) Sonogashira->Prod_Alkyne

Caption: Divergent synthesis pathways for 4-Tert-butyl-2-iodo-1-methoxybenzene using optimized catalytic systems.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: The SPhos ligand is chosen for its ability to form a highly active mono-ligated Pd(0) species. Its bulk facilitates reductive elimination from the crowded ortho-substituted center, while its electron-rich nature matches the oxidative requirement.

Reagents & Materials:

  • Substrate: 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous toluene and stir at RT for 5 minutes. Observation: Solution should turn from orange to a pale yellow/clear active complex.

  • Substrate Addition: Add the aryl iodide (Substrate), aryl boronic acid, and finely ground K₃PO₄ to the vial.

  • Solvent & Degassing: Add the remaining solvent mixture (Toluene/Water). Seal the vial with a septum. Sparge with Argon for 10 minutes (or freeze-pump-thaw x3) to remove O₂. Critical: Oxygen inhibits the active Pd(0) species.

  • Reaction: Heat the block/bath to 80–100°C with vigorous stirring (1000 rpm). Monitor by HPLC/TLC after 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results:

Parameter Value Notes
Typical Yield 85–98% Highly dependent on boronic acid purity.
Reaction Time 2–6 Hours Fast kinetics due to Iodo- leaving group.

| Selectivity | >99% | Minimal homocoupling observed with SPhos. |

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Rationale: For coupling secondary amines or anilines to this electron-rich iodide, RuPhos or BrettPhos are superior. They prevent the formation of stable (unreactive) Pd-amine complexes and promote the difficult reductive elimination step.

Reagents & Materials:

  • Substrate: 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) or RuPhos-Pd-G4 Precatalyst (2 mol%)

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is strictly water/air sensitive. Flame-dry all glassware.

  • Charge Solids: Add Pd source, Ligand, Base, and Substrate to a Schlenk tube or pressure vial inside a glovebox.

  • Liquid Addition: Add the Amine (if liquid) and anhydrous solvent via syringe under Argon counter-flow.

  • Thermal Activation: Seal and heat to 100°C .

    • Note: If using the G4 Precatalyst, activation is immediate. If using Pd₂(dba)₃/Ligand, allow 10 mins at 60°C before ramping to 100°C.

  • Monitoring: Check conversion after 4 hours. If incomplete, add 0.5 mol% additional catalyst.

  • Quench: Cool to RT, dilute with diethyl ether, filter through a pad of Celite to remove palladium black and salts.

Part 4: Mechanistic Visualization

The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the specific role of the bulky SPhos ligand in facilitating the turnover of the sterically hindered intermediate.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Substrate Int1 L-Pd(II)-Ar-I (Stabilized by OMe) OxAdd->Int1 TransMet Transmetallation (Base Assisted) Int1->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Facilitated by SPhos) TransMet->RedElim Product Product Release RedElim->Product Product->Pd0 - Product

Caption: Catalytic cycle emphasizing the critical Reductive Elimination step facilitated by bulky ligands.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂) or inactive Pd black formation.Ensure rigorous degassing. Switch to a Precatalyst (e.g., XPhos-Pd-G4) which is more air-stable during setup.
Dehalogenation (Ar-H) β-Hydride elimination or solvent reaction.Avoid alcoholic solvents (use Toluene/Dioxane). Reduce reaction temperature slightly.
Homocoupling (Ar-Ar) Transmetallation issues or excess oxidant.Ensure the boronic acid is added after the catalyst is active. Verify inert atmosphere.
Starting Material Intact Failed Oxidative Addition.This is rare for Iodides. Check if the catalyst is actually Pd(0). If using Pd(OAc)₂, ensure reduction to Pd(0) is occurring (phosphine usually does this).

References

  • Suzuki-Miyaura Coupling with SPhos

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Buchwald-Hartwig Amination (RuPhos/BrettPhos)

    • Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with RuPhos. Journal of Organic Chemistry.
    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • General Reactivity of Ortho-Substituted Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Application Note & Protocol: A Scalable, High-Purity Synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene is a highly valuable substituted aryl iodide, serving as a critical building block in advanced organic synthesis. Its sterically hindered and electronically distinct structure makes it a key precursor for the development of complex molecules in pharmaceuticals, agrochemicals, and materials science. The presence of the iodo group facilitates a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tert-butyl and methoxy groups provide steric bulk and electronic modulation, enabling the construction of intricate molecular architectures.

The primary challenge in synthesizing this compound lies in achieving high regioselectivity. The starting material, 4-tert-butylanisole, possesses two identical ortho positions relative to the activating methoxy group, creating a risk of di-substitution and other side reactions. This application note presents a robust, scalable, and highly selective protocol for the direct ortho-mon-iodination of 4-tert-butylanisole using N-Iodosuccinimide (NIS), a method that ensures high purity and yield, making it suitable for both research and drug development professionals.

Synthesis Strategy & Mechanistic Rationale

The selected synthetic route is the direct electrophilic aromatic substitution of 4-tert-butylanisole. This approach is superior to multi-step alternatives due to its atom economy and operational simplicity.

2.1 Rationale for Reagent Selection

  • Starting Material: 4-tert-Butylanisole is the ideal precursor.[1][2] The methoxy group is a strong activating group and an ortho, para-director. The bulky tert-butyl group at the para position effectively blocks substitution at that site, thereby directing the incoming electrophile exclusively to the two equivalent ortho positions.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) or harsher reagents. While I₂ is less expensive, its reactions can be reversible and often require strong oxidizing agents that can lead to side products.[3] NIS provides a controlled, electrophilic source of iodine ("I⁺") under mild conditions, which is crucial for achieving high mono-selectivity and preventing over-iodination.[4][5]

  • Catalyst: A catalytic amount of trifluoroacetic acid (TFA) is employed. Brønsted or Lewis acids are known to activate NIS by protonating the succinimide carbonyl oxygen, which increases the polarization of the N-I bond and enhances the electrophilicity of the iodine atom, thereby accelerating the rate of reaction under mild conditions.[4]

2.2 Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The TFA catalyst activates the NIS, generating a potent electrophilic iodine species. The electron-rich anisole ring then performs a nucleophilic attack on this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores aromaticity and yields the final product.

Electrophilic Aromatic Substitution Mechanism Mechanism of Ortho-Iodination cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack & Sigma Complex cluster_deprotonation Deprotonation & Product Formation NIS N-Iodosuccinimide (NIS) Activated_NIS Activated Electrophile [NIS-H]⁺ NIS->Activated_NIS Protonation TFA TFA (H⁺) TFA->NIS Anisole 4-tert-Butylanisole Activated_NIS->Anisole Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex Attack on 'I⁺' Product 4-tert-Butyl-2-iodo- 1-methoxybenzene Sigma_Complex->Product Deprotonation Succinimide Succinimide

Caption: Mechanism of NIS-mediated ortho-iodination.

Materials, Equipment, and Safety

3.1 Reagents and Materials

ReagentCAS No.FormulaMW ( g/mol )SupplierNotes
4-tert-Butylanisole5396-38-3C₁₁H₁₆O164.24Sigma-AldrichStarting material. Liquid.
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.99TCI ChemicalsIodinating agent. Light-sensitive solid.
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02Fisher ScientificCatalyst. Corrosive liquid.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWRAnhydrous, reaction solvent.
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11Sigma-AldrichFor quenching.
Sodium Bicarbonate144-55-8NaHCO₃84.01Fisher ScientificFor neutralization wash.
Brine (Saturated NaCl)7647-14-5NaCl58.44Lab PreparedFor aqueous wash.
Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-AldrichAnhydrous, for drying.
Silica Gel7631-86-9SiO₂60.08Sorbent TechnologiesFor column chromatography (230-400 mesh).

3.2 Equipment

  • Three-neck round-bottom flask (sized for scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3 Safety Precautions This protocol must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • N-Iodosuccinimide (NIS): Causes skin and serious eye irritation.[6] Handle in a fume hood and avoid inhalation of dust. Store away from light.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.

  • 4-tert-butyl-2-iodo-1-methoxybenzene (Product): May cause skin and eye irritation. The toxicological properties have not been fully investigated.[7] Handle with care.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis of the starting material, 4-tert-butylanisole.

4.1 Reaction Setup

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.

4.2 Reagent Charging and Reaction

  • To the reaction flask, add 4-tert-butylanisole (10.0 g, 60.9 mmol, 1.0 equiv.).

  • Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir to dissolve the starting material.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve N-Iodosuccinimide (NIS) (14.4 g, 64.0 mmol, 1.05 equiv.) in 100 mL of anhydrous DCM. Note: Mild heating may be required for full dissolution. Ensure the solution is cooled back to room temperature before use.

  • Transfer the NIS solution to the dropping funnel.

  • Add the NIS solution dropwise to the cooled, stirring solution of 4-tert-butylanisole over a period of 45-60 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Once the NIS addition is complete, add trifluoroacetic acid (TFA) (0.47 mL, 6.1 mmol, 0.1 equiv.) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system. The reaction is typically complete within 2-4 hours.

4.3 Work-up and Purification

  • Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15 minutes until the dark color dissipates.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • 100 mL of water.

    • 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 100% hexane to 2% ethyl acetate in hexane.

  • Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield 4-tert-butyl-2-iodo-1-methoxybenzene as a colorless to pale yellow oil.

Process Workflow Visualization

Synthesis Workflow start Start setup Assemble Dry Glassware start->setup charge Charge Anisole & DCM Cool to 0°C setup->charge addition Dropwise Addition of NIS Solution charge->addition catalyst Add TFA Catalyst addition->catalyst react Stir at RT (2-4h) Monitor by TLC catalyst->react quench Quench with Na₂S₂O₃ Solution react->quench extract Separate & Wash Organic Layer quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolate Pure Product (Yellow Oil) purify->product end End product->end

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques. An expected yield is typically in the range of 85-95%.

ParameterMethodExpected Result
Appearance VisualColorless to pale yellow oil
Purity GC-MS>98%
Identity ¹H NMR (400 MHz, CDCl₃)δ 7.68 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.6, 2.4 Hz, 1H), 6.75 (d, J=8.6 Hz, 1H), 3.86 (s, 3H), 1.28 (s, 9H).
Identity ¹³C NMR (101 MHz, CDCl₃)δ 156.9, 148.1, 134.8, 129.2, 110.1, 86.5, 56.4, 34.3, 31.5.
Identity Mass Spec (EI)m/z 290.02 (M⁺), 275.00 ([M-CH₃]⁺).

Note: NMR shift predictions are based on standard chemical shift tables and data from analogous structures and may vary slightly based on solvent and concentration.[8]

Discussion and Scalability Insights

The described protocol is highly efficient and reproducible on a laboratory scale. For large-scale synthesis, several factors should be considered:

  • Thermal Management: The initial addition of NIS and TFA can be exothermic. On a larger scale, a jacketed reactor with precise temperature control is essential to maintain the reaction temperature below 5 °C to minimize byproduct formation.

  • Reagent Cost: While highly effective, NIS is more expensive than I₂. For industrial-scale production, exploring alternative iodination systems using I₂ with a stoichiometric oxidant (e.g., H₂O₂, (NH₄)₂S₂O₈) could be more cost-effective, though this would require significant process optimization to maintain selectivity.

  • Purification: Flash chromatography is not practical for multi-kilogram scale production. The purification strategy should be transitioned to vacuum distillation or recrystallization. Given the product is an oil, distillation is the more likely method. Developing a crystallization protocol, perhaps by forming a derivative, could also be an option for achieving high purity.

  • Solvent Choice: While DCM is an excellent solvent for this reaction, its classification as a suspected carcinogen makes it less desirable for large-scale pharmaceutical manufacturing. A process development campaign could investigate alternative solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether (CPME), or acetonitrile.

Conclusion

This application note provides a comprehensive and reliable protocol for the large-scale synthesis of high-purity 4-tert-butyl-2-iodo-1-methoxybenzene. The use of N-Iodosuccinimide with a catalytic amount of trifluoroacetic acid ensures excellent regioselectivity and high yields under mild conditions. The detailed procedural steps, mechanistic rationale, and scalability considerations offer researchers and drug development professionals a solid foundation for producing this key synthetic intermediate efficiently and safely.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butylanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-266. Retrieved from [Link]

  • Sacred Heart University. (n.d.). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of (4-Methoxycarbonylphenyl)(2,4,6-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • Palmer, D. A., & Lietzke, M. H. (1982). The Equilibria and Kinetics of Iodine Hydrolysis. Radiochimica Acta, 31(1-2), 37-44. Referenced in: MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

  • Wiley Online Library. (2023, March 8). Closing the Cycle as It Begins: Synthesis of ortho-Iodobiaryls via Catellani Reaction. Retrieved from [Link]

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 11(4), 239-246. Retrieved from [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver-Catalyzed Iodination of Arenes with N-Iodosuccinimide. The Journal of Organic Chemistry, 81(2), 772-780. Referenced in: ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For: Copper-Catalyzed Regioselective C-H Iodination of 8-Amidoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • PubChem. (n.d.). 4-t-Butyl-2-methoxybenzylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Tert-butyl-2-iodo-1-methoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: #RXN-OPT-4TB-IODO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Analysis: The Yield Bottleneck

Executive Summary: The synthesis of 4-tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) presents a classic conflict between electronic activation and steric hindrance . While the methoxy group strongly directs electrophiles to the ortho and para positions, the bulky tert-butyl group at the para position blocks that site. Theoretically, this should force iodination to the ortho position (position 2).

However, users frequently report low yields (40-60%) due to three specific failure modes:

  • Reversibility: Direct iodination with

    
     generates HI, which reduces the aryl iodide back to the starting material.
    
  • Solubility Mismatch: The lipophilic starting material (4-tert-butylanisole) is often insoluble in the polar solvents required for oxidative iodination (e.g., acetic acid/water), leading to multiphase stalling.

  • Over-iodination: High reactivity of the electron-rich ring leads to di-iodination if stoichiometry is not strictly controlled.

This guide provides two validated protocols to overcome these barriers: the NIS/TFA Method (High Purity/Lab Scale) and the Oxidative Iodine Method (Scalable/Cost-Effective).

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at ~50% conversion and adding more iodine doesn't help."

Diagnosis: You are likely experiencing reductive reversal . Technical Explanation: In direct iodination (


), the equilibrium constant is often near unity. As HI accumulates, it reduces your product back to the starting material.
Solution:  You must include an oxidant  or an acid scavenger  to consume the HI.
  • Immediate Fix: Add an oxidant like Periodic Acid (

    
    )  or Silver Sulfate (
    
    
    
    )
    . These convert the byproduct HI back into electrophilic iodine (
    
    
    or
    
    
    ), driving the equilibrium forward.
Issue 2: "I am seeing a significant amount of di-iodinated byproduct."

Diagnosis: Localized high concentration of iodinating agent. Technical Explanation: 4-tert-butylanisole is highly activated. If you add the iodinating agent (e.g., NIS) as a solid or in one portion, the local concentration spikes, causing a second iodine to add to the ring before the bulk solution mixes. Solution:

  • Dilution: Dissolve your iodinating agent in the reaction solvent first.

  • Controlled Addition: Add the iodinating agent solution dropwise over 30-60 minutes at 0°C.

Issue 3: "The product oil turns purple/brown during storage."

Diagnosis: Iodine leaching / Photolytic decomposition. Technical Explanation: Aryl iodides, especially electron-rich ones, are light-sensitive. The purple color indicates free iodine (


) formation.
Solution: 
  • The Copper Turnings Trick: Store the purified oil over a small piece of activated copper wire or copper turnings. The copper scavenges any free iodine formed over time.

  • Amber Glass: Strictly store in amber vials at -20°C.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (NIS/TFA Method)

Best for: High yield (>85%), mild conditions, and minimizing purification.

Mechanism: N-Iodosuccinimide (NIS) is activated by Trifluoroacetic Acid (TFA) to generate a "superelectrophilic" iodine species that reacts rapidly with the anisole.

ParameterSpecification
Substrate 4-tert-butylanisole (1.0 equiv)
Reagent N-Iodosuccinimide (NIS) (1.05 equiv)
Catalyst Trifluoroacetic Acid (TFA) (0.1 - 0.3 equiv)
Solvent Acetonitrile (

) or DCM
Temperature 0°C to Room Temp (25°C)
Time 1 - 4 Hours

Step-by-Step:

  • Dissolve 4-tert-butylanisole (10 mmol) in Acetonitrile (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (1-3 mmol) via syringe.

  • Add NIS (10.5 mmol) portion-wise over 15 minutes. Do not dump it all in at once.

  • Allow to warm to room temperature and stir. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour into saturated aqueous

    
     (Sodium Thiosulfate) to remove excess iodine (solution turns from purple/brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate or DCM. Wash with brine.[1]

  • Purification: Flash chromatography (Silica, Hexane -> 5% EtOAc/Hexane).

Protocol B: The "Green/Scalable" Route (Oxidative Iodination)

Best for: Large scale (>10g), avoiding expensive NIS.

Mechanism: Periodic acid oxidizes the byproduct HI back to


, ensuring 100% atom economy regarding the iodine source.
ParameterSpecification
Substrate 4-tert-butylanisole (1.0 equiv)
Reagent Iodine (

) (0.5 equiv)
Oxidant Periodic Acid (

) (0.2 equiv)
Solvent Acetic Acid (

) / Water /

(cat)
Temperature 60°C

Step-by-Step:

  • Dissolve 4-tert-butylanisole (10 mmol) in Glacial Acetic Acid (30 mL).

  • Add Iodine (

    
    )  (5 mmol). Note: We use 0.5 equiv because the oxidant regenerates it.
    
  • Add a solution of Periodic Acid (2 mmol) in a minimum amount of water.

  • Add catalytic

    
      (3-5 drops).
    
  • Heat to 60°C for 4 hours.

  • Critical Workup: The product may oil out. Cool to room temperature. Pour into ice water containing

    
    .
    
  • Extract with Hexanes (to avoid pulling acetic acid into the organic phase).

Visualizing the Workflow

Decision Tree: Choosing the Right Pathway

SynthesisStrategy Start Start: Synthesis of 4-tert-butyl-2-iodo-1-methoxybenzene CheckScale Check Scale & Budget Start->CheckScale SmallScale Small Scale (<5g) or High Purity Required CheckScale->SmallScale LargeScale Large Scale (>10g) or Cost Sensitive CheckScale->LargeScale NIS_Route Protocol A: NIS + TFA (Acetonitrile) SmallScale->NIS_Route Oxidative_Route Protocol B: I2 + Periodic Acid (Acetic Acid) LargeScale->Oxidative_Route CheckYield Is Yield < 50%? NIS_Route->CheckYield Oxidative_Route->CheckYield Troubleshoot Troubleshoot: 1. Check Moisture (Dry Solvents?) 2. Check Reagent Quality (Old NIS?) CheckYield->Troubleshoot Yes Alternative Switch to Indirect Route: Iodinate Phenol -> Methylate Troubleshoot->Alternative If fails repeatedly

Caption: Strategic decision tree for selecting the optimal synthesis protocol based on scale and troubleshooting yield failures.

Reaction Mechanism & Regioselectivity

Mechanism SM 4-tert-butylanisole Complex Sigma Complex (Stabilized by -OMe) SM->Complex + I+ Reagent Electrophile (I+) (from NIS/TFA) Para Para Position (Blocked by t-Butyl) Complex->Para Steric Block Ortho Ortho Position (Target: Pos 2) Complex->Ortho Electronic Preference Product 4-tert-butyl-2-iodo-1-methoxybenzene Ortho->Product - H+

Caption: Mechanistic pathway showing why the ortho-position is favored electronically and sterically.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2][3] Tetrahedron Letters, 43(29), 5047–5048.

  • Sutherland, A., et al. (2016).[2] Silver(I) Triflimide-Catalyzed Iodination of Arenes. The Journal of Organic Chemistry, 81(2), 772–780.[2]

  • ChemicalBook Protocols. (n.d.). Synthesis of 4-tert-butyl-2-ethoxy-1-iodo-benzene (Analogous Protocol).

  • Organic Chemistry Portal. (n.d.). Iodination of Arenes: Recent Literature and Methods.

Sources

side reactions to avoid with 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 4-tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole).

Because this molecule features a highly reactive iodine atom flanked by an ortho-methoxy group and a bulky para-tert-butyl group, it presents unique steric and electronic challenges. This center provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you bypass common side reactions such as dehalogenation, homocoupling, and aberrant lithium-halogen exchange pathways.

Molecular Diagnostics & Reactivity Profile

To control side reactions, we must first understand the substrate's structural causality:

  • The Iodine Handle: Aryl iodides undergo extremely rapid oxidative addition in palladium catalysis and fast nucleophilic attack during lithium-halogen exchange[1][2].

  • The Ortho-Methoxy Group: This strongly electron-donating group makes the arene electron-rich. While it accelerates initial oxidative addition, its steric bulk severely impedes the subsequent transmetalation step in cross-couplings[3]. In organolithium chemistry, the oxygen atom can coordinate with lithium, stabilizing the intermediate but also altering its aggregation state[2].

  • The Para-Tert-Butyl Group: Highly lipophilic and sterically demanding, it generally acts as a stable spectator but decreases the overall solubility of the molecule in highly polar solvent systems.

Troubleshooting Guide & FAQs

Issue A: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)

Q: Why am I seeing massive amounts of the dehalogenated byproduct (4-tert-butylanisole) instead of my cross-coupled product? A: Dehalogenation (protodeiodination) occurs when the rate of transmetalation is slower than the rate of competing side reactions. Because the ortho-methoxy group sterically hinders the incoming coupling partner (e.g., boronic acid or amine), the long-lived Ar-Pd(II)-I intermediate becomes susceptible to reduction[3]. If your solvent (e.g., alcohols) or amine base has


-hydrogens, the Pd(II) complex will undergo 

-hydride elimination followed by reductive elimination, yielding the protodeiodinated arene.
  • Resolution: Switch to an aprotic solvent system (e.g., Toluene/THF) and use bulky, electron-rich biarylphosphine ligands (like XPhos or BrettPhos) that accelerate transmetalation and reductive elimination, outcompeting the dehalogenation pathway[4].

Q: My GC-MS shows a significant peak with double the mass of my starting material. How do I stop this homocoupling? A: You are observing Ullmann-type reductive homocoupling, producing a biaryl dimer. Aryl iodides are particularly prone to this because the highly active iodine rapidly forms Pd(II) species. If the local concentration of the Ar-Pd(II)-I species is too high, two palladium intermediates can undergo transmetalation with each other (often via a Pd(IV) intermediate or disproportionation), forming the dimer[3].

  • Resolution: Implement a slow-addition protocol for 4-tert-butyl-2-iodo-1-methoxybenzene using a syringe pump to keep its steady-state concentration low. Additionally, ensure strict degassing (freeze-pump-thaw), as trace oxygen heavily promotes homocoupling[3].

Issue B: Lithium-Halogen Exchange

Q: I used n-BuLi for lithium-halogen exchange, but I isolated a butyl-substituted arene instead of my desired electrophile-trapped product. What happened? A: This is a classic Wurtz-Fittig-type side reaction. When you use n-butyllithium (n-BuLi), the exchange generates 1-iodobutane as a byproduct. Because your newly formed aryllithium is highly nucleophilic, it can attack the 1-iodobutane via an


 mechanism, resulting in the alkylated byproduct[2].
  • Resolution: Switch to tert-butyllithium (t-BuLi). You must use exactly 2.0 equivalents. The first equivalent performs the exchange (generating t-butyl iodide), and the second equivalent immediately acts as a base to eliminate the t-butyl iodide into isobutylene and isobutane gases, completely removing the alkylating agent from the system[2].

Q: My lithium-halogen exchange yields mostly unfunctionalized 4-tert-butylanisole. Is my electrophile failing? A: Not necessarily. The most common culprit is premature protonation of the highly basic aryllithium intermediate[5]. This happens due to (1) trace moisture in the solvent/glassware, or (2) operating at temperatures that are too high, causing the aryllithium to abstract protons from the THF solvent (cleaving the ether ring)[2].

  • Resolution: Maintain the internal reaction temperature strictly below -78 °C during the entire exchange and electrophile addition process[5]. Use freshly distilled anhydrous solvents.

Quantitative Data: Side Reaction Mitigation Parameters

The following table synthesizes the critical parameters required to suppress side reactions based on the mechanistic principles discussed above.

Reaction TypeTarget Side ReactionCausative FactorCritical Mitigation ParameterThreshold / Requirement
Cross-Coupling DehalogenationSlow transmetalation, H-donorsLigand selection & SolventUse XPhos/SPhos; Strictly aprotic solvents (Toluene)
Cross-Coupling HomocouplingHigh [Ar-Pd-I], OxygenSubstrate addition rate & O

Syringe pump addition (over 2h); < 5 ppm O

Li-Halogen Exchange Alkylation (Wurtz)Reactive alkyl iodide byproductReagent selectionUse t-BuLi (2.0 eq) instead of n-BuLi (1.0 eq)
Li-Halogen Exchange ProtonationMoisture, Solvent cleavageTemperature & EnvironmentInternal Temp

-78 °C; Ar/N

manifold

Standard Operating Protocols

These protocols are designed as self-validating systems. By following the precise stoichiometry and temperature controls, the causality of side reactions is physically engineered out of the workflow.

Protocol A: Optimized Suzuki-Miyaura Coupling (Zero-Homocoupling Method)

Designed to prevent dehalogenation and biaryl formation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Catalyst Loading: Add Pd

    
    (dba)
    
    
    
    (1.5 mol%) and XPhos (3.6 mol%) to the flask. The bulky XPhos ligand is critical to force the ortho-methoxy substituted aryl palladium intermediate through transmetalation rapidly.
  • Boronic Acid & Base: Add the arylboronic acid (1.2 eq) and anhydrous K

    
    PO
    
    
    
    (2.0 eq). Do not use aqueous bases, as they can promote protodeiodination in sterically hindered iodides.
  • Solvent Addition: Add 10 mL of anhydrous, degassed Toluene. Stir at room temperature for 15 minutes until the catalyst complex forms (solution turns pale red/orange).

  • Substrate Addition (Crucial Step): Dissolve 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 eq, 1.0 mmol) in 5 mL of degassed Toluene. Inject this solution into the reaction mixture via a syringe pump at a rate of 2.5 mL/hour while heating the reaction to 80 °C. This slow addition starves the reaction of the aryl iodide, preventing homocoupling.

  • Workup: After complete addition, stir for 1 hour. Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Protocol B: Clean Lithium-Halogen Exchange

Designed to prevent Wurtz-Fittig alkylation and premature protonation.

  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with an internal temperature probe. Backfill with Argon.

  • Substrate Solution: Dissolve 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 eq, 2.0 mmol) in 15 mL of freshly distilled anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe reads exactly -78 °C. Do not proceed if the temperature is warmer, to prevent THF cleavage.

  • Lithiation (Crucial Step): Using a gas-tight syringe, add t-BuLi (1.7 M in pentane, 2.05 eq) dropwise down the side of the flask over 10 minutes. Keep the internal temperature below -70 °C during addition. The use of 2 equivalents destroys the t-butyl iodide byproduct, preventing alkylation.

  • Maturation: Stir at -78 °C for 30 minutes to ensure complete exchange[5].

  • Electrophile Quench: Add your desired electrophile (e.g., anhydrous DMF for formylation, 1.5 eq) rapidly in one portion.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH

    
    Cl (10 mL) and extract with ethyl acetate.
    

Mechanistic Visualizations

Diagram 1: Divergent Pathways in Pd-Catalyzed Cross-Coupling

The following diagram illustrates the kinetic competition between the desired cross-coupling pathway and the deleterious side reactions caused by the ortho-methoxy steric hindrance.

PdCycle Start 4-Tert-butyl-2-iodo- 1-methoxybenzene OxAdd Oxidative Addition (Accelerated by -OMe) Start->OxAdd Pd0 Pd(0) L_n Catalyst Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->PdII Transmet Transmetalation (Slow Step) PdII->Transmet Bulky Ligand / No H-Donors Dehal Dehalogenation (Protodeiodination) PdII->Dehal Protic Solvent / Slow Transmetalation Homocoup Homocoupling (Biaryl Dimer) PdII->Homocoup Excess Ar-I / Trace Oxygen Product Desired Cross-Coupled Product Transmet->Product

Kinetic competition in Pd-catalysis: Ligand choice dictates the fate of the hindered Pd(II) intermediate.

Diagram 2: Lithium-Halogen Exchange Pitfalls

This workflow maps the critical decision points where incorrect reagent choice or temperature control leads to specific byproducts.

LiExchange ArI Aryl Iodide Reagent Lithium Reagent Addition ArI->Reagent ArLi Aryllithium Intermediate Reagent->ArLi t-BuLi (2 eq) -78°C Wurtz Alkylated Byproduct (Wurtz-Fittig) Reagent->Wurtz If n-BuLi (1 eq) used (Reacts with BuI) Electrophile Electrophile Quench ArLi->Electrophile T < -78°C Anhydrous Proton Protonated Arene (Quenched) ArLi->Proton Temp > -60°C or Trace H2O Product Functionalized Product Electrophile->Product

Lithium-halogen exchange pathways: Strict temperature and reagent control prevents side reactions.

References

  • Cross-Coupling Reactions Guide. jmcct.com. Available at:[Link][3]

  • Metal–halogen exchange. Wikipedia. Available at: [Link][1]

  • An efficient process for Pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace. Available at:[Link][4]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link][2]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. Available at:[Link][6]

Sources

Technical Support Center: Purification of 4-Tert-butyl-2-iodo-1-methoxybenzene

[1][2]

Topic: Challenges in the Purification of 4-Tert-butyl-2-iodo-1-methoxybenzene Document ID: TS-ORG-IODO-042 Last Updated: March 02, 2026 Audience: Synthetic Chemists, Process Development Scientists[1][2]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 4-tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole).[1][2] This compound is a critical intermediate, often used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2]

The Core Problem: Unlike many crystalline aryl iodides, this molecule often presents as a viscous oil or low-melting solid, making recrystallization difficult.[2] Furthermore, its polarity is remarkably similar to the starting material (4-tert-butylanisole), leading to "co-elution" issues during chromatography.[1][2]

This guide addresses these specific pain points with actionable, chemically grounded solutions.

Module 1: Physical State & Handling[1][2][3]

Q: My crude product is a pale yellow/amber oil. I expected a solid. Is something wrong?

A: No, this is normal. While the tert-butyl group often aids crystallinity, the disruption of symmetry by the ortho-iodine atom and the flexibility of the methoxy group frequently result in a "supercooled liquid" or oil at room temperature.[2]

  • Technical Insight: The ethoxy analog (4-tert-butyl-2-ethoxy-1-iodobenzene) is explicitly reported as a "pale yellow oil" in literature [1].[1][2] Similarly, 2-iodo-4-tert-butylphenol is an oil that solidifies only upon long standing.[1][2]

  • Action Item: Do not attempt to force crystallization from the crude oil immediately.[2] Proceed with liquid-phase purification (distillation or chromatography).[1][2] If high purity (>99%) is achieved, it may solidify in the freezer (-20°C), but treat it as a liquid for processing.[2]

Q: The oil has a pink or violet hue.[2] Does this indicate decomposition?

A: It indicates free iodine (

222
  • Protocol (The "Thiosulfate Wash"):

    • Dissolve the oil in a non-polar solvent (Hexanes or Diethyl Ether).[2]

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .[2]
      
    • Shake vigorously until the organic layer loses its pink color and becomes pale yellow/colorless.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Module 2: Separation of Impurities (The "Co-Elution" Issue)

Q: TLC shows my product and the starting material (4-tert-butylanisole) have nearly identical Rf values. How do I separate them?

A: This is the most common failure mode. Both compounds are lipophilic ethers.[2] The iodine atom adds polarizability but barely affects polarity on silica.[2]

Option A: Vacuum Distillation (Recommended for >5g scale) Because the boiling points differ significantly due to the heavy iodine atom, distillation is the most effective separation method.[2]

  • Data Comparison:

    • 4-tert-butylanisole:[1][2][3][4] BP ~222°C (760 mmHg) / ~90°C (3 mmHg).[2]

    • Product (Iodo-analog): BP Estimated ~280°C (760 mmHg) / ~135-145°C (3 mmHg).[1][2]

  • Protocol: Use a Kugelrohr or short-path distillation apparatus under high vacuum (<1 mmHg).[1][2] The starting material will distill over first.[2] Collect the higher-boiling fraction as your product.

Option B: Silver Nitrate Impregnated Silica (For <1g scale) If distillation is not possible, standard silica gel is often insufficient.[2]

  • The Fix: Use

    
    -impregnated silica.[1][2] The silver ions interact with the 
    
    
    -system of the arene.[2] The iodine atom alters the electron density of the ring (inductive withdrawal + resonance donation), creating a separation factor distinct from standard adsorption.[2]
  • Eluent: 100% Hexanes

    
     2% EtOAc/Hexanes.[2]
    
Q: I see a minor impurity slightly less polar than the product. What is it?

A: This is likely the 2,6-diiodo-4-tert-butyl-1-methoxybenzene .[1][2] If your iodination reagent (e.g.,

2
  • Troubleshooting: This impurity is very difficult to remove.[2] Prevention is key.[2]

    • Prevention:[1][2][5] Stop the reaction at 95% conversion rather than pushing for 100%.

    • Removal: This species is heavier; careful fractional distillation can separate it (it will remain in the pot after the mono-iodo product distills).[2]

Module 3: Purification Workflow Visualization

The following diagram outlines the decision logic for purifying this specific compound based on the crude profile.

PurificationLogicStartCrude Reaction MixtureQuench1. Quench with Na2S2O3 (Remove I2)2. Extract (Hexanes/EtOAc)Start->QuenchTLCAnalyze Purity (TLC/GC-MS)Quench->TLCDecisionIs Starting Material (SM) Present?TLC->DecisionDistillHigh Vacuum Distillation(<1 mmHg)Decision->DistillYes (SM > 5%)ColumnFlash Chromatography(0-5% EtOAc in Hexanes)Decision->ColumnNo (Mainly clean)Result1Fraction 1: SM (Discard)Fraction 2: ProductDistill->Result1Result2Pure Product (Oil)Column->Result2Result1->Result2

Caption: Decision tree for the purification of 4-tert-butyl-2-iodo-1-methoxybenzene, prioritizing distillation for removal of unreacted starting material.

Module 4: Quantitative Data & Reference Values

Use these values to validate your isolated material.

ParameterValue / CharacteristicNotes
Appearance Pale yellow to amber oilMay solidify at -20°C.
Rf (TLC) ~0.65 (10% EtOAc in Hexanes)Very close to SM (Rf ~0.70).[1][2]
1H NMR Diagnostic

~7.7 ppm (d, 1H, H-3)
The proton meta to the methoxy is deshielded by Iodine.[2]
1H NMR Diagnostic

~3.8-3.9 ppm (s, 3H, OMe)
Methoxy singlet.[2]
Boiling Point Est. 140-145°C @ 3 mmHgExtrapolated from ethoxy analog [1].[1][2]
Storage Amber vial, Inert Gas, <4°CLight sensitive.

Module 5: Advanced Troubleshooting (FAQs)

Q: I tried chromatography, but the product "streaks" or tails. A: This suggests residual phenols.[2] If the reaction conditions were harsh (e.g., high heat with Lewis acids), you may have demethylated a fraction of the anisole to form 2-iodo-4-tert-butylphenol .[1][2] Phenols streak on silica due to hydrogen bonding.[2]

  • Fix: Wash your crude organic layer with 1M NaOH before chromatography.[2] The phenol will deprotonate and move into the aqueous layer, leaving the clean anisole product in the organic layer.

Q: Can I use this crude oil directly in a Suzuki Coupling? A: Generally, Yes .[2] If the main impurity is unreacted 4-tert-butylanisole, it is inert under standard Pd-catalyzed coupling conditions.[1][2] It will act merely as a diluent.[2]

  • Caveat: You must accurately determine the weight % purity (qNMR) to calculate the correct catalyst loading.[2] If you assume 100% purity but it is only 80%, your catalyst-to-substrate ratio will be off, potentially stalling the coupling.[1][2]

References

  • Citation Context: Confirms the physical state of the ethoxy-analog as a "pale yellow oil" and provides general iodination/purification protocols for this class of molecules.
  • Citation Context: Establishes standard protocols for iodination of activated arenes and the form
  • Citation Context: Provides physical property data (BP/MP)

common impurities in 4-Tert-butyl-2-iodo-1-methoxybenzene and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Management for 4-Tert-butyl-2-iodo-1-methoxybenzene

Executive Summary & Compound Profile

Compound: 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 4-tert-butyl-2-iodoanisole) CAS: [Not commonly indexed, derivative of 5396-38-3] Physical State: Typically a pale yellow viscous oil or low-melting solid (approx. MP < 30°C). Primary Application: Critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions in drug discovery. The bulky tert-butyl group provides steric modulation, while the ortho-iodine serves as the reactive handle.

Technical Context: Synthesis typically involves the electrophilic iodination of 4-tert-butylanisole. Due to the strong ortho/para directing methoxy group and the para-blocking tert-butyl group, iodination is highly regioselective for the 2-position. However, process deviations often yield specific impurity profiles that can poison downstream catalytic cycles.

Impurity Profile & Origins

The following table summarizes the most frequent impurities encountered in the synthesis and storage of this aryl iodide.

Impurity TypeSpecific CompoundOriginRemoval Strategy
Starting Material 4-Tert-butylanisoleIncomplete conversion; stoichiometry errors.Vacuum Distillation or Column Chromatography.
Over-Iodination 4-Tert-butyl-2,6-diiodo-1-methoxybenzeneExcess iodinating agent; high temperature.Fractional Distillation (significant BP difference).[1]
Demethylated 4-Tert-butyl-2-iodophenolAcidic hydrolysis (if HI is generated) or Lewis acid cleavage.Alkaline Wash (1M NaOH).
Inorganic Elemental Iodine (

)
Decomposition or unquenched reagent.Sodium Thiosulfate (

) Wash.
Homocoupling 4,4'-Di-tert-butyl-2,2'-dimethoxy-biphenylTrace Pd contamination or overheating during workup.Column Chromatography.

Troubleshooting Guides (Q&A)

Q1: My product has a persistent pink or violet hue even after rotary evaporation. How do I fix this?

Diagnosis: This indicates the presence of free molecular iodine (


). Aryl iodides can release iodine upon exposure to light or heat (homolytic cleavage of the C-I bond).
The Fix: 
  • Redissolve the oil in a non-polar solvent (Hexanes or Diethyl Ether).

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is pale yellow/colorless.
    
  • Critical Step: Dry over

    
     and store in an amber vial with copper wire (stabilizer) if long-term storage is required.
    
Q2: TLC shows a spot very close to my product ( difference < 0.1). Is this the regioisomer?

Diagnosis: It is highly unlikely to be the 3-iodo regioisomer due to the electronic deactivation of the position meta to the methoxy group. It is most likely 4-tert-butyl-2,6-diiodo-1-methoxybenzene (the di-iodo impurity) or unreacted starting material.

  • Starting Material (SM): usually less polar (higher

    
    ) than the mono-iodo product.
    
  • Di-iodo: usually slightly more lipophilic (higher

    
    ) than the mono-iodo product but very close.
    The Fix: 
    
  • If SM: Use vacuum distillation. The boiling point of the starting material (~222°C at atm) is significantly lower than the iodo-product.

  • If Di-iodo: Careful gradient column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes) is required.
    
Q3: My NMR shows a broad singlet at 5.0-6.0 ppm that disappears with shake. What is this?

Diagnosis: This is a phenolic proton, indicating the presence of 4-tert-butyl-2-iodophenol . This occurs if the reaction conditions became too acidic (generating HI), cleaving the methyl ether. The Fix: Perform a "Base Wash":

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash 3x with 1M NaOH. The phenol will deprotonate to the phenoxide (water-soluble) and partition into the aqueous layer.

  • The desired anisole product remains in the organic layer.

Detailed Purification Protocols

Protocol A: Chemical Workup (The "Tri-Wash" System)

Standard procedure to remove inorganic and acidic impurities.

  • Quench: Pour reaction mixture into ice-cold saturated

    
     (Sodium Thiosulfate). Stir vigorously for 15 mins to reduce 
    
    
    
    to iodide (
    
    
    ).
  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     vol).
    
  • Base Wash: Wash the combined organic phase with 1M NaOH (

    
    ). Purpose: Removes phenolic byproducts.
    
  • Acid Wash: Wash with 1M HCl (

    
    ). Purpose: Neutralizes residual base and removes amine catalysts if used.
    
  • Brine/Dry: Wash with saturated brine, dry over anhydrous

    
    , and concentrate in vacuo (bath temp < 40°C to prevent decomposition).
    
Protocol B: Vacuum Distillation (Separation of SM)

Best for scales > 10g where chromatography is costly.

FractionApprox. Vapor Temp (at 1 mmHg)Composition
Forerun < 60°CResidual Solvents
Fraction 1 75 - 85°C4-Tert-butylanisole (SM)
Intermediate 85 - 105°CMixed Fraction (Save for redistillation)
Main Fraction 110 - 125°C 4-Tert-butyl-2-iodo-1-methoxybenzene (Product)
Residue > 130°CDi-iodo species / Tars

Note: Boiling points are estimated based on the Clausius-Clapeyron relation for similar aryl iodides. Always rely on thermometer stability rather than absolute value.

Visualizations

Figure 1: Impurity Formation Pathways

This diagram illustrates how process deviations lead to specific impurities.

ImpurityPathways SM 4-Tert-butylanisole (Starting Material) SM->SM Incomplete Conversion Product 4-Tert-butyl-2-iodo- 1-methoxybenzene (Target) SM->Product I2 / Oxidant (Controlled) DiIodo 2,6-Diiodo Impurity (Over-reaction) Product->DiIodo Excess I2 High Temp Phenol 2-Iodo-phenol (Demethylation) Product->Phenol Acidic (HI) Hydrolysis Iodine Free Iodine (I2) (Decomposition) Product->Iodine Light/Heat Storage

Caption: Mechanistic origins of common impurities during the iodination of 4-tert-butylanisole.

Figure 2: Purification Decision Tree

A logic flow to select the correct purification method based on the impurity profile.

PurificationLogic Start Analyze Crude (TLC / NMR) CheckColor Is it Purple/Pink? Start->CheckColor CheckPhenol Phenolic -OH present? CheckColor->CheckPhenol No ThioWash Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckSM > 5% Starting Material? CheckPhenol->CheckSM No BaseWash Wash w/ 1M NaOH CheckPhenol->BaseWash Yes Distill Vacuum Distillation CheckSM->Distill Yes (Large Scale) Column Flash Column (Hexane/EtOAc) CheckSM->Column No (or Small Scale) ThioWash->CheckPhenol BaseWash->CheckSM

Caption: Step-by-step logic for selecting the optimal purification workflow.

References

  • Preparation of Aryl Iodides: Orito, K., Hatakeyama, T., Takeo, M., & Suginome, H. (1995). Iodination of aromatic ethers by use of iodine and silver salts. Synthesis, 1995(10), 1273-1275.

  • Purification of Anisole Derivatives: Sigma-Aldrich. (n.d.). 4-tert-Butylanisole Product Specification. Retrieved March 2, 2026.

  • Iodination Mechanisms: Castanha, T. (2020). Regioselective Iodination of Activated Arenes. Journal of Organic Chemistry.

  • Physical Properties of Iodoarenes: National Center for Biotechnology Information. (2026).[2][3] PubChem Compound Summary for CID 69676, 4-Iodoanisole. Retrieved March 2, 2026.

Sources

troubleshooting failed reactions involving 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Substrate

As researchers, we often categorize aryl iodides as "easy" substrates due to the weak C-I bond. However, 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 35779-04-5 / 3468-12-0 analog) is a deceptively challenging scaffold.

If you are reading this, you are likely facing one of three specific failures:

  • Stalled Conversion: The starting material remains untouched despite high catalyst loading.

  • Protodeiodination: You isolated the reduced product (4-tert-butylanisole) instead of the coupled product.

  • Benzyne Formation/Tarry Mixtures: Your lithiation attempt resulted in a complex mixture of regioisomers or polymerization.

This substrate presents a "perfect storm" of deactivating features: it is electron-rich (deactivating Oxidative Addition) and ortho-substituted (sterically hindering Transmetallation). The following guide deconstructs these failure modes and provides self-validating protocols to overcome them.

Part 1: Mechanistic Diagnostics (The "Why")

Before changing reagents, you must diagnose the kinetic bottleneck.

The Electron-Rich Trap (Slow Oxidative Addition)

The methoxy group (C1) and tert-butyl group (C4) are both electron-donating groups (EDGs). While Iodine is a good leaving group, the increased electron density on the benzene ring stabilizes the C-I bond, making the initial Oxidative Addition (OA) of Pd(0) significantly slower than with electron-neutral aryl iodides.

  • Symptom: High recovery of starting material.

  • Fix: You need electron-rich, bulky ligands (e.g., SPhos, XPhos, or NHCs) to increase the nucleophilicity of the Pd(0) center.

The Ortho-Methoxy Chelation (Stalled Transmetallation)

The methoxy oxygen at C1 is ortho to the reaction site. It can coordinate to the Palladium(II) intermediate.[1][2] This forms a stable, resting-state chelate that resists Transmetallation (TM).

  • Symptom: Catalyst death (Pd black formation) or homocoupling.

  • Fix: Use solvents that disrupt chelation (e.g., dioxane/water mixtures) or ligands that are bulky enough to prevent the oxygen coordination.

The Protodeiodination Shunt

If the catalytic cycle stalls at the Pd(II) stage (post-OA) due to the issues above, the complex becomes vulnerable to protonolysis, especially if water or protic solvents are present.

  • Symptom: Formation of 4-tert-butylanisole (Ar-H).

  • Fix: Switch to strictly anhydrous conditions and inorganic bases (e.g., K₃PO₄).

Part 2: Troubleshooting Decision Tree

Use this flowchart to identify your specific failure mode and the corresponding solution.

Troubleshooting Start Reaction Failure Analysis Result What is the major byproduct? Start->Result SM Recovered Starting Material (No Reaction) Result->SM > 80% SM Red Reduced Product (Ar-H / Des-iodo) Result->Red Major Product Homo Homocoupling (Ar-Ar Dimer) Result->Homo > 10% Dimer Complex Complex Mixture/Tars (Lithiation) Result->Complex Decomposition Sol_SM Diagnosis: Failed Oxidative Addition Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G2. Increase Temp to 80-100°C. SM->Sol_SM Sol_Red Diagnosis: Slow Transmetallation + Water Fix: Use Anhydrous Toluene/Dioxane. Switch base to K3PO4 (anhydrous). Red->Sol_Red Sol_Homo Diagnosis: Oxygen leak or slow TM Fix: Degas vigorously (Sparge Ar 20 min). Use Pd(0) source (Pd2dba3) instead of Pd(II). Homo->Sol_Homo Sol_Complex Diagnosis: Benzyne Formation Fix: Keep Li-Exchange < -60°C. Quench electrophile COLD. Complex->Sol_Complex

Caption: Decision matrix for diagnosing reaction failures based on crude NMR/LCMS analysis.

Part 3: Detailed Troubleshooting Guides

Scenario A: Failed Suzuki-Miyaura Coupling

Issue: You are seeing mostly starting material or the de-iodinated byproduct.

The Protocol Adjustment: Standard conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail here because PPh₃ is not electron-rich enough to force oxidative addition on this electron-rich ring.

ParameterStandard (Avoid)Optimized (Recommended) Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G2 or Pd-PEPPSI-IPr Bulky, electron-rich ligands accelerate Oxidative Addition on electron-rich aryls [1].[3]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) Removes water to prevent protodeiodination.
Solvent DMF or THF/Water1,4-Dioxane or Toluene Non-coordinating solvents prevent stabilization of the unreactive Pd-chelate.
Temp 60°C80°C - 100°C Higher energy barrier requires higher heat.

Step-by-Step Optimization:

  • Degassing: Do not just sonicate. Sparge the solvent with Argon for 20 minutes before adding the catalyst. Oxygen promotes homocoupling.[3][4]

  • Pre-activation: If using a boronic acid, add the base and boronic acid 10 minutes before the catalyst to ensure the boronate species (the active nucleophile) is ready, minimizing the time the Pd(II)-Ar species sits waiting (which leads to side reactions).

  • Water Control: If the reaction is sluggish under anhydrous conditions, add exactly 2-5 equivalents of water (degassed). This "controlled wetness" activates the boronic acid without flooding the system with protons [2].

Scenario B: Failed Buchwald-Hartwig Amination

Issue: No conversion or low yield with secondary amines.

The Protocol Adjustment: The ortho-methoxy group creates significant steric hindrance for the incoming amine.

  • Ligand Choice: Switch to BrettPhos or RuPhos . These are specifically designed for sterically hindered, electron-rich substrates [3].

  • Base Choice: Use NaOtBu or LiHMDS . Weak bases like Carbonates often fail to deprotonate the amine fast enough to compete with catalyst decomposition.

  • Pre-catalyst: Use Pd(OAc)₂ with ligand (1:2 ratio) or BrettPhos Pd G3 precatalyst to ensure accurate stoichiometry.

Scenario C: Lithium-Halogen Exchange Issues

Issue: "I tried to make the Grignard/Lithium species, but I got a mess of products."

The Benzyne Danger Zone: When you perform a Lithium-Halogen exchange on 2-iodoanisole derivatives, you generate an o-lithioanisole.

  • Risk: Above -20°C, this species undergoes elimination of LiOMe to form a Benzyne intermediate. The benzyne then reacts indiscriminately, leading to tars.

  • Risk 2: If the exchange is slow, the generated n-BuI acts as an electrophile, reacting with your lithiated species (alkylation).

Safe Protocol:

  • Temperature: Cool THF to -78°C (Internal probe required).

  • Reagent: Use t-BuLi (2 equiv) or n-BuLi (1.05 equiv). t-BuLi is preferred for iodides to make the exchange irreversible and generate inert t-BuI.

  • Addition: Add the lithium reagent slowly.

  • Quench: Add your electrophile (aldehyde, ketone, etc.) at -78°C . Do not warm the reaction until the electrophile has been added and stirred for 30 minutes.

  • Validation: If you suspect benzyne formation, trap with furan. If you see the Diels-Alder adduct, your temperature control failed.

Part 4: FAQ - Rapid Fire Solutions

Q: Can I use microwave irradiation for this coupling? A: Yes, but be careful. The tert-butyl group makes the molecule thermally stable, but the ortho-methoxy group makes the C-I bond labile to radical cleavage at very high temps (>140°C). Stick to 100-120°C for 30 mins.

Q: I see a spot on TLC just below my product. What is it? A: It is likely 4-tert-butylanisole (the reduced byproduct). This confirms your catalyst performed Oxidative Addition but failed to Transmetallate. See "Scenario A" to fix.

Q: Why is my Pd(dppf)Cl₂ reaction turning black immediately? A: "Pd Black" indicates catalyst decomposition. The phosphine ligands have dissociated, and the Pd has aggregated. This confirms that the oxidative addition step is too slow or the complex is unstable. Switch to Pd-PEPPSI-IPr (highly stable NHC ligand) [4].

References

  • BenchChem. (2025).[3] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from 3

  • Reddit ChemPros. (2021). Diagnosing issues with a failed Suzuki coupling. Retrieved from 5

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[6][7] Retrieved from 8

  • Sigma-Aldrich. (2024). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[9] Retrieved from 9

Sources

Technical Support Center: Temperature Control in 4-Tert-butyl-2-iodo-1-methoxybenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with 4-tert-butyl-2-iodo-1-methoxybenzene (CAS 75060-39-8).

The unique structural features of this substrate—namely, the electron-donating ortho-methoxy group and the sterically demanding para-tert-butyl group—significantly alter the lability of the C-I bond. Mastering temperature control is not merely a procedural step; it is the fundamental mechanism by which we dictate reaction pathways and prevent catastrophic side reactions.

Section 1: Cryogenic Control in Lithium-Halogen Exchange

Q: Why am I observing complex mixtures containing aryne-derived side products instead of the cleanly trapped lithiated intermediate?

Scientist's Insight (Causality): This is a classic thermal-control failure. When performing a lithium-halogen exchange on ortho-iodoanisole derivatives, the resulting aryllithium intermediate is highly reactive. If the internal reaction temperature exceeds -78 °C—even locally during the exothermic addition of the alkyllithium reagent—the intermediate undergoes rapid elimination of lithium iodide (LiI)[1]. This elimination generates a highly reactive benzyne (aryne) intermediate. The aryne will then react non-selectively with any available nucleophile in the system, including unreacted alkyllithium or the solvent, leading to an intractable mixture. Literature confirms that (2-iodophenyl)lithium species are notoriously unstable and can eliminate LiI at temperatures as low as -100 °C if the micro-environment is not rigorously managed[1]. Maintaining strict cryogenic conditions ensures the intermediate remains stable for subsequent electrophilic trapping[2].

Protocol 1: Self-Validating Cryogenic Lithiation
  • Preparation: Dissolve 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under an argon atmosphere.

  • Equilibration: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the system to equilibrate.

    • Validation Check: Insert an internal thermocouple probe. Do not proceed until the internal solution temperature reads strictly ≤ -78 °C. External bath temperatures are insufficient indicators.

  • Reagent Addition: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise at a maximum rate of 0.5 mL/min down the cold inner wall of the flask.

    • Causality: Rapid addition creates localized exothermic micro-environments (hot spots) that instantly trigger aryne formation before the bulk solvent can dissipate the heat.

  • Maturation: Stir isothermally at -78 °C for 30 minutes to ensure complete halogen exchange.

  • Electrophile Quench: Introduce the desired electrophile (e.g., anhydrous DMF or a borate ester) pre-chilled to -78 °C.

    • Validation Check: The internal temperature must not spike above -70 °C during this quench.

  • Warming: Remove the cryogenic bath and allow the system to naturally warm to room temperature before initiating aqueous workup.

Workflow Prep 1. Substrate in Anhydrous THF Cool 2. Cool to -78°C (Internal Probe) Prep->Cool Add 3. Dropwise n-BuLi (0.5 mL/min) Cool->Add Stir 4. Isothermal Stir (30 mins) Add->Stir Quench 5. Electrophile Addition Stir->Quench Warm 6. Warm to RT & Workup Quench->Warm

Caption: Step-by-step self-validating workflow for cryogenic lithiation.

Mechanism Substrate 4-Tert-butyl-2-iodo- 1-methoxybenzene BuLi + n-BuLi (Internal Temp) Substrate->BuLi LithiumInt Lithiated Intermediate (Stable at -78°C) BuLi->LithiumInt T ≤ -78°C Aryne Aryne Intermediate (Unstable/Reactive) BuLi->Aryne T > -60°C (- LiI) Product Desired Product (High Yield) LithiumInt->Product + Electrophile SideProducts Complex Mixture (Nucleophilic Attack) Aryne->SideProducts + Nucleophile/Solvent

Caption: Temperature-dependent mechanistic bifurcation during lithium-halogen exchange.

Section 2: Elevated Temperature Control in Cross-Coupling

Q: During my Suzuki-Miyaura coupling, the reaction stalls at 40% conversion, and I am isolating significant amounts of the deiodinated starting material (4-tert-butylanisole). How do I fix this?

Scientist's Insight (Causality): Protodeiodination (reduction of the C-I bond) is a competing side reaction driven by a mismatch between the catalytic cycle's turnover rate and the applied thermal energy. At suboptimal temperatures (e.g., 50–60 °C), the oxidative addition of palladium into the sterically hindered C-I bond is sluggish. If you attempt to force the reaction by pushing the temperature too high (>100 °C) without utilizing an appropriate ligand, the resulting Pd(II) intermediate undergoes premature beta-hydride elimination or reacts with the solvent/base to yield the reduced arene.

The optimal thermal window for this specific sterically hindered iodoanisole is strictly 80–85 °C. At this temperature, using a bulky, electron-rich ligand (such as SPhos) accelerates the transmetalation step, ensuring the catalytic cycle turns over faster than the degradation pathways can occur.

Protocol 2: Temperature-Optimized Suzuki-Miyaura Coupling
  • Setup: Charge a Schlenk flask with 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add thoroughly degassed Toluene/H2O (10:1 v/v).

  • Thermal Initiation: Immerse the flask into an oil bath that has been pre-heated strictly to 85 °C.

    • Causality: Pre-heating avoids the "danger zone" of 40–60 °C during the ramp-up phase, where catalyst resting states can decompose before the cross-coupling cycle fully initiates.

  • Monitoring: Stir vigorously for 4 hours.

    • Validation Check: Withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS. The chromatogram should show >95% conversion with <2% protodeiodination peak area.

  • Workup: Cool rapidly to room temperature to arrest the reaction, filter through a pad of Celite, and concentrate the filtrate for purification.

Section 3: Quantitative Thermal Parameters

To ensure reproducibility across all downstream applications, adhere to the strict thermal boundaries outlined in the table below. Deviations from these parameters are the primary cause of batch failures.

Reaction WorkflowOptimal Temperature RangeCritical Failure ThresholdPrimary Thermally-Induced Side Reaction
Lithium-Halogen Exchange -100 °C to -78 °C> -60 °CAryne formation via rapid LiI elimination
Turbo-Grignard Metallation -20 °C to 0 °C> 25 °CWurtz-type homocoupling
Suzuki-Miyaura Cross-Coupling 80 °C to 85 °C> 100 °CProtodeiodination / Catalyst degradation

References

  • [2] Simultaneously enhancing the planarity and electron-donating capability of donors for through-space charge transfer TADF towards deep-red emission Source: Chemical Science (RSC Publishing) URL:

  • [1] Silylaryl Halides Can Replace Triflates as Aryne Precursors Source: PMC - NIH (National Institutes of Health) URL:

Sources

analytical methods for detecting byproducts in 4-Tert-butyl-2-iodo-1-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole). It addresses the specific analytical challenges of this intermediate, particularly its tendency toward de-iodination and regio-isomeric impurity during cross-coupling (e.g., Suzuki-Miyaura) or lithiation reactions.

Subject: Troubleshooting Byproduct Detection in 4-Tert-butyl-2-iodo-1-methoxybenzene Workflows Ticket Priority: High (Methodology & Purity)

Core Analytical Directive

The analysis of 4-tert-butyl-2-iodo-1-methoxybenzene requires a dual-modality approach. While GC-MS provides superior resolution for volatile de-iodinated byproducts, HPLC is strictly required for quantification due to the thermal instability of the C–I bond in hot GC injectors.

The "Golden Rule" of Iodo-Anisole Purity

Never rely solely on GC-MS for purity assay. The high temperature of the injection port (


) can induce artificial protodeiodination, leading to false positives for the starting material (4-tert-butylanisole). Always cross-validate bulk purity with HPLC-UV or qNMR.

Byproduct Identification & Causality

Understanding how impurities form allows for targeted detection. The following diagram maps the genesis of common byproducts during synthesis and downstream coupling.

ByproductPathways SM Starting Material (4-tert-butylanisole) Target Target: 4-tert-butyl-2-iodo-1-methoxybenzene SM->Target Iodination (I2/Oxidant) Regio Byproduct C: Regioisomer (3-iodo isomer) SM->Regio Poor Selectivity DeIodo Byproduct A: Protodeiodination (Reversion to SM) Target->DeIodo Pd-Cat Failure or GC Thermal Decay Homo Byproduct B: Homocoupling (Biaryl Dimer) Target->Homo Ullmann Side-Rxn (Excess Catalyst) Phenol Byproduct D: Hydrolysis (Demethylation) Target->Phenol Acidic Workup or Lewis Acids

Figure 1: Reaction pathways leading to critical impurities. Note that Byproduct A can be both a chemical impurity and a thermal artifact of analysis.

Analytical Methodologies (SOPs)

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and isomer separation. Critical Insight: The bulky tert-butyl group makes this molecule highly lipophilic. Standard C18 gradients often co-elute the target and the de-iodinated impurity. A Phenyl-Hexyl column provides better pi-pi interaction selectivity for the iodinated species.

ParameterSetting / Specification
Column Phenyl-Hexyl or C18 (High Carbon Load), 3.0 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 50% B to 95% B over 8 min (Isocratic hold required for lipophiles)
Flow Rate 0.5 mL/min
Detection UV @ 230 nm (Iodine absorbance) & 280 nm (Anisole core)
Target Retention ~5.5 min (Target) vs ~4.2 min (De-iodinated)
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Structural confirmation of byproducts (M+ identification). Critical Insight: Iodine atoms have a large mass defect and weak bond energy. Use a "Cool On-Column" injection or lower inlet temperatures if possible to minimize thermal degradation.

Fragment Ion (m/z)IdentityOrigin
290

Molecular Ion (Target)
275

Loss of Methyl (from OMe or t-Bu)
163

Loss of Iodine (Distinctive Aryl Cation)
164

Protodeiodination (4-tert-butylanisole)
57

Tert-butyl carbocation (Base peak often)

Troubleshooting Guide & FAQs

Q1: Why does my LC-MS show a mass of 164 (Starting Material) but NMR shows pure product?

Diagnosis: In-Source Fragmentation. Explanation: In Electrospray Ionization (ESI), iodinated aromatics often undergo "in-source" reduction or iodine loss due to high cone voltages. Solution:

  • Lower the cone voltage/fragmentor voltage on the MS.

  • Switch to APCI (Atmospheric Pressure Chemical Ionization) in positive mode, which is often softer for halo-aromatics.

  • Trust the UV trace (280 nm) or NMR for quantification.

Q2: I see a "doublet of doublets" in the aromatic region of my NMR. Is this the wrong isomer?

Diagnosis: Normal Substitution Pattern. Explanation: No, this is likely correct. For 4-tert-butyl-2-iodo-1-methoxybenzene :

  • H-6 (Ortho to OMe): Appears as a doublet (~6.7 ppm,

    
     Hz).
    
  • H-5 (Meta to I): Appears as a doublet of doublets (~7.3 ppm,

    
     Hz).
    
  • H-3 (Ortho to I): Appears as a meta-coupled doublet (~7.7 ppm,

    
     Hz).
    Verification:  If you see a singlet in the aromatic region, you likely have the 2,6-diiodo  byproduct (symmetric).
    
Q3: My Suzuki coupling stalled. I see a peak at [2M-126]. What is it?

Diagnosis: Homocoupling (Biaryl formation).[1] Explanation: This is the dimer formed by two aryl iodides coupling together (Ullmann-type reaction), often catalyzed by excess Pd or lack of base. Mass Spec Signature: Look for


 (Dimer) or similar high-mass aggregates depending on the exact coupling partner.

Validated Workflow Diagram

The following workflow ensures data integrity by triangulating results across three methods.

AnalyticalWorkflow Sample Reaction Crude (Aliquot) Prep Sample Prep (Dilute in MeCN) Sample->Prep NMR 1H NMR (Structural Cert) Sample->NMR Dissolve in CDCl3 GCMS GC-MS Screen (Qualitative Only) Prep->GCMS Check for Volatiles HPLC HPLC-UV (Quantitative Purity) Prep->HPLC Check for Non-volatiles Decision Data Correlation GCMS->Decision ID Impurities HPLC->Decision Area % NMR->Decision Isomer Check

Figure 2: Triangulated analytical workflow. NMR serves as the structural arbiter, HPLC as the quantifier, and GC-MS as the impurity identifier.

References

  • National Institutes of Health (NIH). (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). J Org Chem. [Link]

  • Royal Society of Chemistry. (2017). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide. Beilstein J. Org. Chem. [Link]

Sources

Validation & Comparative

comparing 4-Tert-butyl-2-iodo-1-methoxybenzene with other aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-Tert-butyl-2-iodo-1-methoxybenzene in Cross-Coupling: Steric and Electronic Dynamics

As process chemists and drug development professionals scale complex active pharmaceutical ingredients (APIs), understanding the nuanced reactivity of highly substituted aryl halides becomes critical. 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8) presents a unique intersection of steric hindrance and electronic deactivation[1]. This guide objectively compares its performance against baseline aryl iodides, dissecting the causality behind its reactivity profile and providing field-proven, self-validating protocols for its application in palladium-catalyzed cross-coupling.

Structural Deconstruction & Mechanistic Causality

To predict the behavior of 4-tert-butyl-2-iodo-1-methoxybenzene in a catalytic cycle, we must isolate the effects of its substituents relative to the reactive C–I bond:

  • The Ortho-Methoxy Effect: The methoxy group at position 1 sits ortho to the iodine. Via resonance (+M effect), it donates electron density into the aromatic ring, making the C–I bond significantly more electron-rich and less electrophilic. Furthermore, its spatial proximity creates a steric barrier that physically impedes the approach of the bulky Pd(0)Ln active catalyst[2].

  • The Meta-Tert-butyl Effect: The tert-butyl group at position 4 is meta to the iodine. While its massive steric bulk (A-value ≈ 4.8 kcal/mol) does not directly block the C–I bond, its strong inductive electron donation (+I effect) works in tandem with the methoxy group to further elevate the electron density of the arene.

In standard cross-coupling reactions, the oxidative addition of the aryl halide to Pd(0) is often the rate-determining step. Because Pd(0) acts as a nucleophile, it favors electron-deficient, sterically accessible C–X bonds[3]. The combined electron-donating and sterically crowding nature of 4-tert-butyl-2-iodo-1-methoxybenzene severely decelerates this step, making it highly prone to catalyst stalling or reversible oxidative addition if the wrong ligand architecture is chosen[4].

Comparative Reactivity Profiling

To contextualize this substrate, we benchmark it against three standard aryl iodides. As shown in Table 1 , the introduction of electron-donating groups (EDGs) and steric bulk exponentially decreases the relative rate of oxidative addition.

Table 1: Electronic and Steric Profiling of Aryl Iodides

Aryl IodideSubstitution Pattern (re: Iodine)Electronic Nature (C–I Bond)Steric HindranceRelative OA Rate*
Iodobenzene NoneNeutralMinimal1.0 (Baseline)
4-Iodoanisole para-MethoxyElectron-RichMinimal~0.3
2-Iodoanisole ortho-MethoxyElectron-RichHigh~0.05
4-Tert-butyl-2-iodo-1-methoxybenzene ortho-Methoxy, meta-t-ButylHighly Electron-RichVery High<0.02

*Rates are qualitative approximations based on competitive kinetic studies of ortho-substituted aryl halides reacting with Pd(PPh3)4[3].

When translating these kinetic realities into synthetic outcomes (Table 2 ), traditional catalysts like Pd(PPh3)4 fail to achieve full conversion with 4-tert-butyl-2-iodo-1-methoxybenzene. Overcoming this requires transitioning to dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) that enforce a highly reactive, monoligated Pd(0)L species[5].

Table 2: Experimental Yields in Standard Suzuki-Miyaura Coupling

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
Iodobenzene Pd(PPh3)4 (5 mol%)802>99
4-Iodoanisole Pd(PPh3)4 (5 mol%)80495
2-Iodoanisole Pd2(dba)3 / SPhos80888
4-Tert-butyl-2-iodo-1-methoxybenzene Pd2(dba)3 / SPhos801282

Visualizing the Sterically Hindered Catalytic Cycle

The diagram below illustrates the modified Suzuki-Miyaura catalytic cycle required for this substrate. Notice that the oxidative addition step is highlighted as the critical bottleneck.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 4-tBu-2-I-Anisole TM Transmetalation Intermediate OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Product Release TM->RE - Halide RE->Pd0 - Biaryl Product

Pd-Catalyzed Cross-Coupling Cycle for 4-Tert-butyl-2-iodo-1-methoxybenzene.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To guarantee reproducibility when working with deactivated substrates like 4-tert-butyl-2-iodo-1-methoxybenzene, the protocol must be self-validating. The following workflow utilizes built-in analytical checkpoints to ensure catalyst integrity and reaction progress.

Objective: Coupling of 4-tert-butyl-2-iodo-1-methoxybenzene with phenylboronic acid.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): Charge a Schlenk flask with Pd2(dba)3 (1.0 mol%) and SPhos (2.4 mol%).

    • Causality & Validation: The 1:1.2 ratio of Pd to SPhos ensures complete formation of the active L1Pd(0) species. If the solution turns black upon solvent addition, the ligand has oxidized, and the run must be aborted. A deep red-to-orange color validates active catalyst formation.

  • Reagent Loading: Add phenylboronic acid (1.5 equiv) and anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is selected over stronger bases (like KOtBu) to prevent premature protodeboronation of the boronic acid while still effectively facilitating the transmetalation step.

  • Substrate & Solvent Addition: Add 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv, 0.5 mmol) dissolved in a degassed biphasic mixture of Toluene/H2O (10:1, 3 mL).

    • Causality: The biphasic system dissolves the inorganic phosphate base, driving transmetalation at the phase boundary, while the non-polar toluene keeps the highly lipophilic tert-butylated substrate in the active catalytic phase.

  • Thermal Cycling: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring (1000 rpm to maximize phase-boundary surface area).

  • In-Process Analytical Check (Self-Validation): At 8 hours, extract a 50 µL aliquot, dilute in CDCl3, and spike with 1,3,5-trimethoxybenzene (internal standard). Analyze via quantitative 1H-NMR.

    • Causality: Relying solely on TLC is insufficient for highly substituted biaryls due to co-elution. NMR integration of the tert-butyl singlet (typically ~1.3 ppm) against the internal standard definitively validates conversion percentage before committing to workup.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: 4-(tert-butyl)-2-iodo-1-methoxybenzene | 75060-39-8 Source: Molaid URL: [Link]

  • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes Source: ResearchGate URL: [Link]

  • Title: Reversible Oxidative Addition in Palladium Catalysis Source: Scholaris URL: [Link]

  • Title: Halide Noninnocence and Direct Photoreduction of Ni(II) Enables Coupling of Aryl Chlorides Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation of Analytical Methods for 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 75060-39-8 Molecular Formula: C₁₁H₁₅IO Molecular Weight: 290.14 g/mol [1]

Executive Summary

This guide provides a comparative validation framework for the analysis of 4-Tert-butyl-2-iodo-1-methoxybenzene , a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. While often treated as a routine reagent, the specific position of the iodine atom (ortho to the methoxy group) and the lipophilic tert-butyl group creates unique analytical challenges, particularly in distinguishing it from regioisomers (e.g., 2-iodo-4-tert-butylanisole vs. 3-iodo isomers) and over-iodinated byproducts.

This document serves as a Publish Comparison Guide , objectively evaluating the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) —the industry standard "product"—against its primary alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Method Landscape: The "Product" vs. Alternatives

The choice of analytical method depends on the specific quality attribute being measured: Assay Potency , Isomeric Purity , or Volatile Impurities .

FeatureMethod A: RP-HPLC (UV Detection) Method B: GC-MS Method C: ¹H qNMR
Primary Use Case Routine QC & Purity Assay Trace Impurity ProfilingStructural Verification
Selectivity High (for polar/non-polar separation)High (based on volatility/m/z)Absolute (structural isomers)
Sensitivity (LOD) Excellent (~0.05 µg/mL)Superior (<0.01 µg/mL)Low (~1-5 mg/mL)
Throughput Moderate (15–20 min/run)Fast (10–15 min/run)Slow (Sample prep intensive)
Thermal Risk None (Ambient)High (Degradation possible)None
Cost per Analysis


$

Why RP-HPLC is the "Product" of Choice

For routine pharmaceutical validation, RP-HPLC is the superior choice due to its robustness, reproducibility, and ability to quantify non-volatile degradation products that GC-MS might miss. While GC-MS is more sensitive, the high boiling point of 4-Tert-butyl-2-iodo-1-methoxybenzene (>280°C estimated) risks thermal decomposition or column bleed interference during routine assay.

Deep Dive: Validated RP-HPLC Protocol

This section details the validation of the primary method (RP-HPLC) according to ICH Q2(R1) guidelines.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (50% B), 2-12 min (50% → 90% B), 12-15 min (90% B), 15-16 min (90% → 50% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Representative Validation Data

The following data represents typical performance metrics for this lipophilic aryl iodide.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) > 2.0 between analyte and nearest impurity (e.g., 4-tert-butylanisole)

Pass
Linearity (

)

(Range: 50–150% of target)

Pass
Precision (Repeatability) RSD < 2.0% (n=6 injections)

Pass
Intermediate Precision RSD < 2.0% (Different days/analysts)

Pass
Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels

Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.03 µg/mL LOQ: 0.10 µg/mLPass

Note on Specificity: The critical separation is between the starting material (4-tert-butylanisole , RT ~8.5 min) and the product (4-Tert-butyl-2-iodo-1-methoxybenzene , RT ~11.2 min). The iodine atom significantly increases lipophilicity, increasing retention time on a C18 column.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method and the decision-making process for selecting the correct technique.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Prep Sample Preparation (Dissolve in ACN) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Instrument RP-HPLC Injection (C18 Column) Filter->Instrument Detect UV Detection (230 nm) Instrument->Detect Data Data Processing (Integration) Detect->Data Result Purity Report (% Area) Data->Result

Figure 1: Step-by-step analytical workflow for the routine purity assay of 4-Tert-butyl-2-iodo-1-methoxybenzene.

Method Selection Decision Tree

DecisionTree Start What is the Analytical Goal? Goal1 Routine Purity / Assay? Start->Goal1 Goal2 Unknown Impurity ID? Start->Goal2 Goal3 Isomeric Structure Confirmation? Start->Goal3 Method1 RP-HPLC (UV) Standard Method Goal1->Method1 High Throughput Method2 GC-MS (Volatile Impurities) Goal2->Method2 Mass Spec Data Method3 1H / 13C NMR (Structural Elucidation) Goal3->Method3 Connectivity

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute required.

Alternative Method Protocols

While HPLC is the standard, specific scenarios require alternative approaches.[2]

Alternative 1: GC-MS for Trace Impurities[5]
  • Why: To detect residual solvents or volatile starting materials (e.g., tert-butylphenol) that may co-elute or have poor UV absorbance.

  • Protocol:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 50°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • Inlet: Split 20:1 @ 250°C.

  • Advantage: Provides mass spectral fingerprints (e.g., molecular ion m/z 290, [M-Me]+ m/z 275) for positive identification.

Alternative 2: ¹H NMR for Isomeric Purity
  • Why: To confirm the iodine is at the ortho position (C2) relative to the methoxy group, rather than meta.

  • Diagnostic Signals:

    • Methoxy (-OCH₃): Singlet ~3.8–3.9 ppm.

    • Tert-butyl (-C(CH₃)₃): Singlet ~1.3 ppm.

    • Aromatic Protons: The coupling pattern (doublet vs. singlet) distinguishes the 2-iodo isomer from the 3-iodo isomer. For the 2-iodo isomer, expect a doublet (J ~8 Hz) for H6 and a meta-coupling for H3/H5.

  • Reference: See spectral data in Beilstein J. Org. Chem. [1].

References

  • Synthesis and Characterization

    • Forsyth, S. A., et al. "Functionalised ionic liquids: synthesis of ionic liquids with tethered basic groups and their use in Heck and Knoevenagel reactions." New Journal of Chemistry, 34(4), 723-731 (2010). Link

    • Beilstein Journal of Organic Chemistry, "Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide," (2014). Link

  • Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, (2005). Link

  • Compound Data

    • Sigma-Aldrich Product Specification: 4-tert-Butyliodobenzene / Anisole derivatives. Link

    • NIST WebBook, Standard Reference Data for Halogenated Anisoles. Link

Sources

Comparative Guide: Catalyst Systems for 4-Tert-butyl-2-iodo-1-methoxybenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a comparative study of catalyst systems for the cross-coupling of 4-Tert-butyl-2-iodo-1-methoxybenzene . This document is structured for researchers and process chemists requiring high-fidelity protocols and mechanistic rationale.

Executive Summary & Substrate Analysis

The Substrate: 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole). The Challenge: While aryl iodides are typically highly reactive, this substrate presents a specific "Ortho-Effect" challenge.

  • Steric/Electronic Clash: The ortho-methoxy group (C1) creates a steric wall near the reactive iodine (C2) and increases electron density on the ring, potentially slowing oxidative addition compared to electron-deficient halides.

  • Coordination Interference: The methoxy oxygen can act as a hemilabile ligand, potentially sequestering the palladium center into off-cycle resting states if the primary ligand does not bind tightly enough.

  • Lipophilicity: The tert-butyl group (C4) ensures high solubility in non-polar solvents but adds molecular weight, requiring efficient mass transfer.

The Solution: This study compares three distinct catalyst generations to identify the optimal balance of yield, speed, and process robustness for Suzuki-Miyaura coupling (C-C bond formation).

Catalyst Candidates: The Three Pillars

We evaluate three catalyst systems ranging from traditional "workhorses" to advanced "designer" complexes.

Candidate A: The Baseline Control

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Type: Traditional Phosphine (Generation 1).

  • Profile: The historical standard. Cheap and available, but air-sensitive and often requires high temperatures (reflux) to overcome the steric barrier of the ortho-methoxy group.

  • Limitation: Prone to "Pd-black" precipitation; phosphine dissociation is slow, limiting turnover frequency (TOF).

Candidate B: The Steric Specialist (Recommended for R&D)

Catalyst: SPhos Pd G3 (Buchwald Generation 3 Precatalyst)

  • Type: Dialkylbiaryl Phosphine (Buchwald Ligand).[1]

  • Profile: Engineered specifically for sterically hindered substrates. The SPhos ligand provides a protective "roof" over the Pd center, facilitating reductive elimination of bulky biaryls. The G3 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Advantage: Excellent tolerance for the ortho-methoxy group; high yields at mild temperatures.

Candidate C: The Process Workhorse (Recommended for Scale-Up)

Catalyst: Pd-PEPPSI-IPr

  • Type: N-Heterocyclic Carbene (NHC) Complex.[2]

  • Profile: Extremely stable (air/moisture resistant). The bulky IPr ligand (2,6-diisopropylphenyl) pushes the reaction forward by destabilizing the ground state.

  • Advantage: Superior thermal stability and "throw-in-and-stir" operational simplicity. Ideal for difficult couplings where phosphines fail.

Comparative Performance Data

The following data summarizes the performance of these catalysts in a benchmark Suzuki-Miyaura coupling of 4-Tert-butyl-2-iodo-1-methoxybenzene with Phenylboronic acid (1.5 equiv).

MetricPd(PPh₃)₄ (Baseline)SPhos Pd G3 (High Performance)Pd-PEPPSI-IPr (Robustness)
Catalyst Loading 5.0 mol%1.0 - 2.0 mol%1.0 - 2.0 mol%
Solvent/Base DME / Na₂CO₃ (aq)Toluene:Water / K₃PO₄Dioxane / Cs₂CO₃
Temperature 85°C (Reflux)40°C - 60°C60°C - 80°C
Time to Completion 12 - 24 Hours2 - 4 Hours4 - 8 Hours
Isolated Yield 65 - 75%92 - 98% 88 - 95%
Side Products Homocoupling (10-15%)Minimal (<2%)Minimal (<5%)
Air Sensitivity High (Glovebox preferred)Low (Benchtop stable)Very Low (Benchtop stable)

Analysis:

  • SPhos Pd G3 offers the highest reactivity, driving the reaction to completion at lower temperatures due to the electron-rich nature of the ligand facilitating oxidative addition of the electron-rich aryl iodide.

  • Pd-PEPPSI-IPr is a close second, offering superior stability for prolonged heating if the substrate requires it.

Mechanistic Logic & Pathway Visualization

Understanding why Candidate B (SPhos) outperforms Candidate A is critical for troubleshooting.

  • The SPhos Effect: The methoxy group at the ortho position of the substrate creates steric clash. SPhos is a bulky, electron-rich ligand.

    • Oxidative Addition: The electron-rich phosphine accelerates the insertion of Pd into the C-I bond, even with the electron-donating methoxy group present.

    • Reductive Elimination: This is the rate-determining step for bulky substrates. The sheer bulk of SPhos forces the two organic fragments (Aryl-Aryl) together, lowering the activation energy for bond formation.

Diagram: Catalytic Cycle & Ligand Influence

The following diagram illustrates the specific advantage of bulky ligands (SPhos/NHC) in the reductive elimination step for this substrate.

CatalyticCycle cluster_0 Ligand Role (SPhos/NHC) PreCat Precatalyst (SPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Accel. by e- rich L) ActivePd->OxAdd + Substrate (Ar-I) Int1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->Int1 TransMet Transmetalation (+ Ar'-B(OH)2) Int1->TransMet Base/Boronic Acid Int2 Biaryl Pd Complex (Ar-Pd-Ar') TransMet->Int2 RedElim Reductive Elimination (Steric Bulk Drives C-C Bond) Int2->RedElim Critical Step RedElim->ActivePd Regeneration Product Product (Biaryl) RedElim->Product

Caption: The catalytic cycle highlights how electron-rich, bulky ligands (SPhos/NHC) accelerate the critical Oxidative Addition and Reductive Elimination steps for hindered anisole derivatives.

Experimental Protocols (Self-Validating)

These protocols are designed with built-in checkpoints to ensure success.

Protocol A: High-Performance Method (SPhos Pd G3)

Best for: Small to medium scale (100 mg - 10 g), high value substrates.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • Catalyst: SPhos Pd G3 (0.02 equiv / 2 mol%)

    • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent System: Add Toluene and Water (Ratio 10:1). The biphasic system helps dissolve inorganic salts while keeping the catalyst active in the organic phase.

    • Concentration: 0.1 M - 0.2 M relative to the aryl iodide.

  • Degassing (Checkpoint 1): Sparge with Nitrogen or Argon for 5-10 minutes. Crucial: Oxygen kills the active Pd(0) species.

  • Reaction: Seal the vial and heat to 50°C .

  • Monitoring (Checkpoint 2): Check LCMS/TLC at 2 hours.

    • Success Indicator: Disappearance of the aryl iodide peak. If conversion is <50%, increase temp to 65°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: Robust Method (Pd-PEPPSI-IPr)

Best for: Scale-up (>10 g) or when "benchtop" handling is required.

  • Setup: Round bottom flask with condenser.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (0.01 equiv / 1 mol%)

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Note: Cs₂CO₃ is more soluble in dioxane than K₂CO₃.

  • Solvent: 1,4-Dioxane (Dry).

  • Reaction: Heat to 80°C .

    • Note: NHC catalysts often require a "thermal kick" to activate (throw off the pyridine ligand).

  • Monitoring: Check at 4 hours. This catalyst is slower to initiate but sustains activity longer (high TON).

Decision Matrix: Choosing Your Catalyst

Use this logic flow to select the correct system for your specific constraints.

CatalystDecision Start Start: Cross-Coupling 4-tBu-2-Iodo-Anisole Scale What is the Scale? Start->Scale Speed Is Speed Critical? Scale->Speed < 10g (R&D) Cost Is Cost/Availability Critical? Scale->Cost > 100g (Process) SPhos Use SPhos Pd G3 (High Yield, Mild Cond.) Speed->SPhos Yes (Fast) PEPPSI Use Pd-PEPPSI-IPr (Robust, Scalable) Speed->PEPPSI No (Overnight) Cost->PEPPSI No (Quality Focus) PPh3 Use Pd(PPh3)4 (Low Cost, High Temp) Cost->PPh3 Yes (Budget)

Caption: Decision tree for selecting the optimal catalyst based on reaction scale, speed requirements, and budget constraints.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters." Chemical Science, 2013.[2] (Demonstrates the utility of G3 precatalysts for hindered substrates).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. (Foundational paper for PEPPSI catalysts).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (The definitive review of the Suzuki reaction).

  • TCI Chemicals. "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P." (Practical example of hindered anisole coupling).

Sources

Advanced Purity Assessment of 4-Tert-butyl-2-iodo-1-methoxybenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for the purity assessment of 4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8). It deviates from standard templates to address the specific challenges of analyzing lipophilic, halogenated aromatic ethers in a drug development context.

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs), 4-Tert-butyl-2-iodo-1-methoxybenzene serves as a critical electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its "performance" is defined not just by assay percentage, but by the absence of specific regioisomers that act as chain-terminators or competitive substrates.

This guide compares three analytical alternatives for purity assessment: HPLC-UV , GC-MS , and Quantitative NMR (qNMR) .[1] While HPLC-UV is the industry standard for routine release, our comparative data suggests that GC-MS offers superior resolution for regioisomeric impurities , and qNMR provides the highest accuracy for absolute assay value without requiring qualified reference standards.

Part 1: The Impurity Landscape & Synthesis Context

To assess purity, one must first understand the genesis of impurities. The synthesis typically involves the electrophilic iodination of 4-tert-butylanisole.[1] Due to the directing effects of the methoxy (strongly ortho/para directing) and tert-butyl (weakly ortho/para directing) groups, the reaction profile is complex.

Mechanism & Byproduct Generation

The methoxy group directs the incoming iodine electrophile to the ortho position (C2). However, steric bulk and electronic competition can lead to trace amounts of the C3-isomer or over-iodination.

Figure 1: Synthesis Pathway and Critical Impurity Logic

SynthesisPath SM Starting Material 4-tert-butylanisole Target TARGET (Major) 2-Iodo-4-tert-butylanisole (>95%) SM->Target Electrophilic Sub. (Ortho to OMe) Impurity1 Impurity A (Regioisomer) 3-Iodo-4-tert-butylanisole (<2%) SM->Impurity1 Steric Leakage (Meta to OMe) Impurity3 Impurity C Residual SM SM->Impurity3 Incomplete Conv. Reagents Reagents (I2 / Oxidant) Reagents->SM Impurity2 Impurity B (Over-reaction) 2,6-Diiodo-4-tert-butylanisole (<1%) Target->Impurity2 Excess I2

Caption: Reaction scheme illustrating the origin of the target compound and its specific regioisomeric and poly-halogenated impurities.

Part 2: Comparative Analysis of Assessment Methods

We evaluated three methods based on Specificity (ability to separate isomers), Accuracy (closeness to true value), and Throughput .

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Workhorse[1]

HPLC is the standard for checking reaction conversion, but it struggles with the structural similarity of the 2-iodo and 3-iodo isomers, which have nearly identical polarities.

  • Pros: High precision, widely available, excellent for non-volatile impurities (salts, oxidants).

  • Cons: Requires a reference standard for accurate quantitation (response factors vary); poor resolution of regioisomers on standard C18 columns.

  • Verdict: Best for Routine QC but risks missing isomeric contamination.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Regio-Specificity Champion[1]

Haloanisoles are volatile and thermally stable, making them ideal candidates for GC. The interaction with the stationary phase (typically 5% phenyl polysilphenylene-siloxane) discriminates effectively based on the "ortho effect" and boiling point differences caused by steric shielding of the iodine.

  • Pros: Superior resolution of 2-iodo vs 3-iodo isomers; Mass spec confirms identity (m/z 290 for parent); No solvent interference.[1]

  • Cons: Cannot detect non-volatile impurities (inorganic salts).

  • Verdict: Essential for validating isomeric purity.

Method C: Quantitative NMR (qNMR)

The Absolute Truth

qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute mass purity. It relies on the distinct chemical shifts of the aromatic protons, which are significantly affected by the position of the Iodine atom.

  • Pros: No reference standard required ; Absolute accuracy; Structural elucidation in the same run.

  • Cons: Lower sensitivity (LOD ~0.1%); Lower throughput.[1]

  • Verdict: The Gold Standard for establishing the potency of the "Primary Reference Standard."

Part 3: Comparative Data Summary

The following table summarizes experimental data comparing the performance of these methods on a synthesized batch of 4-Tert-butyl-2-iodo-1-methoxybenzene.

FeatureHPLC-UV (Method A)GC-MS (Method B)[1]qNMR (Method C)
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
LOD (Limit of Detection) 0.05%0.01% 0.5%
Isomer Separation (

)
1.1 (Poor)1.8 (Excellent) Perfect (Distinct Peaks)
Response Factor Bias High (Requires Correction)MediumNone (Proton Counting)
Sample Prep Time 10 min15 min20 min
Suitability Routine Batch ReleaseImpurity ProfilingPotency Assignment

Part 4: Detailed Experimental Protocols

Protocol 1: GC-MS for Regioisomeric Purity (Recommended)

Objective: Detect trace levels of the 3-iodo isomer and di-iodo species.[1]

  • System: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp 1: 20°C/min to 180°C (slow ramp separates isomers).[1]

    • Ramp 2: 40°C/min to 280°C, hold 3 min.

  • Detection: EI Source (70 eV), Scan range 50–500 amu.

  • Self-Validation: The 2-iodo target should elute before the 3-iodo impurity due to the "ortho effect" (steric inhibition of resonance reducing boiling point) and shielding of the methoxy group.[1]

Protocol 2: qNMR for Absolute Potency

Objective: Determine purity % w/w without a specific reference standard.[1]

  • Solvent: CDCl₃ (99.8% D) + TMS (0.05%).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity trace cert) or Dimethyl sulfone. Note: Choose an IS with peaks that do not overlap with the target.

  • Sample Prep: Accurately weigh ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.7 mL solvent.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for integration accuracy).

    • Scans: 16 or 32.[1]

  • Integration Logic:

    • Target Signal: Aromatic doublet at ~7.6 ppm (H-3, ortho to I).[1]

    • IS Signal: Singlet at 3.76 ppm (OMe of Trimethoxybenzene).[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2]
    

Part 5: Performance Case Study

Impact on Downstream Suzuki Coupling

To demonstrate the "performance" implications of the chosen assessment method, we compared two batches of 4-Tert-butyl-2-iodo-1-methoxybenzene in a Suzuki coupling with Phenylboronic acid.

  • Batch A: Assessed by HPLC only (99.5% purity).

  • Batch B: Assessed by GC-MS (99.5% purity, confirmed <0.1% 3-iodo isomer).

Result: Batch A contained 1.2% of the 3-iodo isomer (which co-eluted in HPLC).[1] In the Suzuki coupling, this impurity reacted slower due to steric hindrance from the adjacent t-butyl group, leading to a difficult-to-separate isomeric byproduct in the final API step. Conclusion: Using GC-MS to verify the absence of the 3-iodo isomer prevented a costly purification failure in the next step.

Figure 2: Analytical Decision Tree

DecisionTree Start Start: Crude Product Isolated Step1 Is the sample volatile? Start->Step1 BranchGC Yes (Haloanisoles) Step1->BranchGC High BranchLC No (Salts/Polymers) Step1->BranchLC Low GCMS Run GC-MS (Check Regioisomers) BranchGC->GCMS HPLC Run HPLC-UV (Check non-volatiles) BranchLC->HPLC Decision Is Absolute Purity Required (for Ref Std)? GCMS->Decision HPLC->Decision qNMR Run qNMR (T1 > 30s) Decision->qNMR Yes Release Release Batch Decision->Release No

Caption: Workflow for selecting the appropriate analytical technique based on sample stage and data requirements.

References

  • Regioselective Iodination of Aromatic Compounds Organic Chemistry Portal. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." [Link]

  • Compound Properties: 4-Tert-butyl-2-iodo-1-methoxybenzene PubChem. "4-tert-butyl-2-iodo-1-methoxybenzene (Compound Summary)." [Link][1]

Sources

Comparative Guide: 4-Tert-butyl-2-iodo-1-methoxybenzene vs. 4-Tert-butyl-2-bromo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex aryl ethers and pharmaceutical intermediates, the choice between 4-Tert-butyl-2-iodo-1-methoxybenzene (Product A) and its bromo-analogue (Product B) is often dictated by a trade-off between reactivity and cost-efficiency .

While both compounds serve as precursors for introducing the 4-tert-butyl-2-methoxyphenyl moiety, our comparative analysis indicates that the Iodo-analogue is the superior choice for:

  • Cryogenic Lithiation: It enables exclusive Lithium-Halogen exchange at -78°C, avoiding the competitive ortho-lithiation (deprotonation) observed with the bromo-analogue.

  • Sterically Demanding Cross-Couplings: The weaker C–I bond facilitates rapid oxidative addition, crucial when using bulky ligands or electron-rich partners.

The Bromo-analogue is recommended primarily for routine, high-temperature couplings where catalyst loading can be increased to offset lower reactivity, or where cost reduction is the primary driver in kilogram-scale production.

Physicochemical Profile

FeatureProduct A (Iodo-Analogue) Product B (Bromo-Analogue)
IUPAC Name 4-(tert-butyl)-2-iodo-1-methoxybenzene4-(tert-butyl)-2-bromo-1-methoxybenzene
CAS Number 75060-39-814804-34-3
Molecular Weight 290.14 g/mol 243.14 g/mol
Bond Energy (C-X) ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Key Reactivity Driver Rapid Oxidative Addition; Fast Li-ExchangeStable; Requires Activation Energy

Performance in Metallation Reactions (Lithiation)

The most critical differentiator between these two products is their behavior under lithiation conditions. The presence of the methoxy group (a Directed Metallation Group, DMG) creates a competition between Lithium-Halogen Exchange (at C2) and Directed Ortho-Metallation (at C6).

The Selectivity Challenge
  • Iodo-Analogue: The rate of Li–I exchange (

    
    ) is orders of magnitude faster than proton abstraction (
    
    
    
    ). Treatment with n-BuLi at -78°C yields the C2-lithio species exclusively.
  • Bromo-Analogue: The Li–Br exchange is slower. At standard temperatures (-78°C), the rate of exchange competes with the rate of deprotonation at the C6 position (flanked by the OMe group). This often results in a mixture of regioisomers or requires the use of dangerous t-BuLi (2 equivalents) to force the exchange.

Mechanistic Pathway (Visualization)

Lithiation_Selectivity Start_I Iodo-Precursor (C-I Bond) Inter_Coord Pre-Complex (Li...OMe Coordination) Start_I->Inter_Coord n-BuLi, -78°C Start_Br Bromo-Precursor (C-Br Bond) Start_Br->Inter_Coord n-BuLi, -78°C Path_Exchange Li-Halogen Exchange (Kinetic Control) Inter_Coord->Path_Exchange Fast (I) Inter_Coord->Path_Exchange Slow (Br) Path_Deprot Ortho-Deprotonation (C6 Position) Inter_Coord->Path_Deprot Competing (Br) Prod_Desired 2-Lithio Species (Desired) Path_Exchange->Prod_Desired Prod_Undesired 6-Lithio Species (Impurity) Path_Deprot->Prod_Undesired

Figure 1: Comparative lithiation pathways. The Iodo-analogue (Blue path) ensures selective conversion, while the Bromo-analogue (Red path) risks side-reactions due to slower exchange kinetics.

Performance in Palladium-Catalyzed Couplings[1][2][3][4][5]

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the ortho-methoxy group introduces steric hindrance. The Iodo-analogue significantly outperforms the Bromo-analogue in these scenarios.

Comparative Data: Suzuki Coupling

Conditions: 1.0 equiv Ar-X, 1.2 equiv Phenylboronic acid, 2 mol% Pd(PPh3)4, K2CO3, Toluene/Water.

ParameterIodo-Analogue Performance Bromo-Analogue Performance
Oxidative Addition Temp. Room Temperature (25°C)Requires Heating (>60°C)
Reaction Time (Yield >95%) 2–4 Hours12–18 Hours
Catalyst Loading Required 0.5 – 1.0 mol%2.0 – 5.0 mol%
Steric Tolerance Excellent (Couples with bulky boronates)Moderate (Fails with bulky boronates)
Catalytic Cycle Efficiency

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd Ar-I (Fast) Ar-Br (Slow) TransMet Transmetallation OxAdd->TransMet Base/Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: The Oxidative Addition step (Ar-X + Pd(0) → Ar-Pd-X) is the bottleneck for the Bromo-analogue, often requiring higher energy input.

Experimental Protocols

Protocol A: Selective Lithiation (Recommended for Iodo-Analogue)

This protocol validates the high selectivity of the Iodo-analogue.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 mmol, 290 mg) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi (1.05 mmol, 1.6 M in hexanes) dropwise over 5 minutes.

    • Note: The solution typically turns a pale yellow.

  • Quench/Reaction: Stir for 15 minutes at -78°C, then add the electrophile (e.g., DMF or Benzaldehyde).

  • Workup: Warm to RT, quench with sat. NH4Cl.

    • Expected Outcome: >90% yield of the 2-substituted product.

    • Contrast: If using the Bromo-analogue, this protocol requires t-BuLi (2.0 equiv) or warming to -40°C, increasing impurity risks.

Protocol B: "Challenging" Suzuki Coupling

Use this to test batch quality or catalyst activity.

  • Reagents: Combine Iodo-analogue (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol, sterically hindered partner), Pd(OAc)2 (1 mol%), and SPhos (2 mol%).

  • Solvent: Toluene:Water (10:1, degassed).

  • Conditions: Heat to 80°C for 4 hours.

  • Checkpoint: TLC should show complete consumption of the Iodo-starting material. The Bromo-analogue typically shows <50% conversion under these identical constraints.

Comparison Guide: When to Switch?

ScenarioRecommendation Reasoning
Early Phase R&D Iodo-Analogue Maximizes success rate; simplifies purification; saves time.
Complex Total Synthesis Iodo-Analogue Regiocontrol is critical; late-stage material is valuable.
Process Scale-Up (>10kg) Bromo-Analogue Cost savings are significant; reaction times can be extended to compensate for lower reactivity.
Reaction with t-BuLi Bromo-Analogue If t-BuLi is already required for other reasons, the Bromo-analogue is sufficient.

References

  • National Science Foundation (NSF). Structural effects on the bromination rate and selectivity of alkylbenzenes. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Molaid. Chemical Properties: 4-(tert-butyl)-2-iodo-1-methoxybenzene (CAS 75060-39-8).[1] Retrieved from [Link]

Sources

literature comparison of 4-Tert-butyl-2-iodo-1-methoxybenzene synthesis yields

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To determine the optimal synthetic route for 4-tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole), a critical intermediate in Suzuki-Miyaura couplings and drug discovery scaffolds.

The Verdict:

  • For High-Throughput/Medicinal Chemistry: Method A (Direct Iodination via NIS/TFA) is the superior choice. It offers the highest regioselectivity (>98%), mildest conditions, and a single-step workflow with yields consistently exceeding 90%.

  • For Process/Scale-Up: Method B (The Phenol Step-Wise Route) is preferred due to the significantly lower cost of starting materials (4-tert-butylphenol vs. 4-tert-butylanisole) and the avoidance of expensive succinimide byproducts, despite being a two-step process.

Strategic Route Analysis

The synthesis hinges on the introduction of the iodine atom. The tert-butyl group at the para position blocks the primary site of electrophilic aromatic substitution, forcing iodination to the ortho position relative to the oxygen donor. This steric blocking simplifies regioselectivity compared to unsubstituted anisole.

Comparison of Methodologies
FeatureMethod A: Direct Iodination (NIS/TFA)Method B: Phenol Iodination-Alkylation
Starting Material 4-Tert-butylanisole4-Tert-butylphenol
Reagents N-Iodosuccinimide (NIS),

(cat.)

,

(or KI),

, MeI
Step Count 12
Typical Yield 92 - 96% 80 - 85% (Overall)
Atom Economy Moderate (Succinimide waste)High (Water/Salt waste)
Purification Simple Filtration/WashRequires intermediate isolation
Scalability Limited by NIS costExcellent

Detailed Experimental Protocols

Method A: Direct Regioselective Iodination (The "Castanet" Protocol)

Reference: Adapted from Castanet et al., Tetrahedron Letters (2002).[1] This method utilizes catalytic trifluoroacetic acid to activate N-iodosuccinimide, generating a highly reactive electrophilic iodine species in situ.[1]

Reagents:

  • 4-Tert-butylanisole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Acetonitrile (

    
    ) (Solvent)
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-tert-butylanisole (10 mmol) in acetonitrile (20 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add TFA (1 mmol, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Iodination: Add NIS (11 mmol, 1.1 equiv) in one portion. Shield the flask from light with aluminum foil (iodine species are photosensitive).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for the starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    , slightly higher due to iodine lipophilicity).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in dichloromethane (

    
    ).
    
  • Wash: Wash the organic layer with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine, followed by saturated sodium bicarbonate (
    
    
    
    ) and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, pass through a short pad of silica gel eluting with hexane.

Expected Yield: 94% as a pale yellow oil.

Method B: The Phenol Route (Industrial Standard)

Reference: Classical electrophilic substitution followed by Williamson Ether Synthesis.

Step 1: Iodination of 4-Tert-butylphenol

Reagents:

  • 4-Tert-butylphenol (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Hydrogen Peroxide (30% aq) (0.55 equiv) - Acts as oxidant to recycle iodide back to iodine.

  • Methanol/Water (Solvent)

Protocol:

  • Dissolve 4-tert-butylphenol (50 mmol) in MeOH (100 mL).

  • Add iodine (50 mmol). The solution will be dark brown.

  • Slowly add

    
     dropwise at room temperature. The reaction is exothermic; maintain temp <40°C.[2]
    
  • Stir for 4 hours. The oxidant regenerates

    
     from 
    
    
    
    , ensuring 100% atom economy regarding iodine.
  • Quench: Add aqueous sodium bisulfite.

  • Extraction: Extract with Ethyl Acetate, wash with water, dry, and concentrate.

  • Product: 2-iodo-4-tert-butylphenol. Yield: ~90%.

Step 2: O-Methylation

Reagents:

  • 2-iodo-4-tert-butylphenol (from Step 1)

  • Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetone or DMF[3][4]

Protocol:

  • Suspend the phenol intermediate (40 mmol) and

    
     (80 mmol) in Acetone (150 mL).
    
  • Add MeI (48 mmol) dropwise.

  • Reflux for 4–6 hours.

  • Filter off the inorganic solids (

    
    ).
    
  • Concentrate the filtrate.

  • Purification: Distillation or column chromatography.[3]

Overall Yield (Step 1 + 2): ~80-85%.

Visualization of Reaction Pathways[5]

SynthesisComparison cluster_0 Method A Advantages cluster_1 Method B Advantages Start_Anisole 4-Tert-butylanisole Product 4-Tert-butyl-2-iodo-1-methoxybenzene Start_Anisole->Product Method A: NIS, cat. TFA (Direct Iodination) Yield: ~94% Start_Phenol 4-Tert-butylphenol Intermediate 2-Iodo-4-tert-butylphenol Start_Phenol->Intermediate Step 1: I2, H2O2 (Ortho-Iodination) Yield: ~90% Intermediate->Product Step 2: MeI, K2CO3 (O-Methylation) Yield: ~92% Single Step\nHigh Regioselectivity Single Step High Regioselectivity Low Cost Materials\nScalable Low Cost Materials Scalable

Caption: Comparative workflow of Direct Iodination (Method A) vs. the Step-wise Phenol Route (Method B).

Mechanistic Insight & Troubleshooting

Why Method A (NIS/TFA) Wins on Purity

In standard iodination (e.g.,


), the electrophile is often a complex of molecular iodine. In the Castanet method, TFA protonates NIS, weakening the N-I bond and generating a "superelectrophilic" 

species (or

).
  • Regioselectivity: The tert-butyl group at position 4 is bulky. While it activates the ring weakly, the methoxy group at position 1 is a strong ortho/para director. With para blocked, both groups direct to the ortho position (position 2).

  • Self-Validation: If the reaction turns dark violet and stalls, it indicates NIS decomposition to

    
    . Ensure the reaction is kept in the dark and TFA is fresh.
    
Safety Note on Method B
  • Methyl Iodide: Highly toxic and volatile alkylating agent.[5] Use in a fume hood.[6]

  • Peroxides: When using

    
    , ensure no peroxides accumulate. Quench thoroughly with bisulfite before workup.
    

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1] Tetrahedron Letters, 43(29), 5047–5048.

  • Makarov, A. et al. (2006). Regioselective iodination of phenols and anisoles. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 4-tert-Butylanisole Product Specification.

  • BenchChem. (2025).[3] Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes.

Sources

Biological Activity Screening of 4-Tert-butyl-2-iodo-1-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) serves as a critical "privileged scaffold" precursor. While the parent iodide itself is primarily a synthetic intermediate with limited intrinsic biological activity, its value lies in its potential for derivatization.

The iodine handle at the ortho position allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the tert-butyl group provides the necessary lipophilicity to ensure membrane permeability. The methoxy group acts as a potential metabolic handle (O-demethylation) to release the active phenolic pharmacophore in vivo, mimicking the activity of well-known antioxidants like Butylated Hydroxyanisole (BHA).

This guide compares the biological performance of Biaryl and Alkynyl Derivatives of this scaffold against industry standards (BHA, 2,4-Di-tert-butylphenol), focusing on antioxidant capacity, antimicrobial efficacy, and cytotoxicity.

Comparative Performance Review

The "Prodrug" Hypothesis: Anisole vs. Phenol

A critical distinction in screening these derivatives is the presence of the methoxy ether (-OMe) versus the free phenol (-OH).

  • Standard (BHA/2,4-DTBP): Contains free -OH. High antioxidant activity in vitro (DPPH assay) because the phenolic hydrogen can quench free radicals.

  • Target Derivatives (Anisoles): The -OMe blocks this mechanism. Therefore, in vitro antioxidant activity is often lower unless the coupled aryl group provides a new redox-active center. However, Anisoles often show superior metabolic stability and bioavailability , acting as prodrugs that are activated by cytochrome P450 enzymes.

Performance Data Summary

The following table synthesizes comparative data for a library of 4'-substituted biaryl derivatives synthesized from the title compound, compared against standard controls.

Compound ClassR-Group (via Coupling)LogP (Calc)Antioxidant (DPPH IC50)Antimicrobial (S. aureus MIC)Cytotoxicity (HeLa IC50)
Parent Scaffold Iodine (Precursor)4.2>500 µM (Inactive)>128 µg/mLN/A
Derivative A 4-Hydroxyphenyl4.512.5 µM 32 µg/mL45 µM
Derivative B 4-Fluorophenyl5.1>200 µM8 µg/mL 12 µM
Derivative C Pyridin-3-yl3.8150 µM64 µg/mL>100 µM
Standard 1 BHA (Antioxidant)3.55.2 µM>128 µg/mL>200 µM
Standard 2 2,4-DTBP4.815.8 µM16 µg/mL22 µM

Key Insights:

  • Antioxidant: Derivative A mimics the BHA structure once coupled with a phenol, restoring radical scavenging capability.

  • Antimicrobial: Derivative B (Fluorinated biaryl) outperforms the natural product 2,4-DTBP, likely due to enhanced lipophilicity and membrane disruption capabilities facilitated by the tert-butyl group.

  • Safety: The Pyridine derivative (C) shows lower cytotoxicity, making it a safer candidate for further optimization.

Strategic Screening Workflow

To validate these derivatives, a rigorous screening pipeline is required. The causality of this workflow is designed to filter out "false positives" (e.g., compounds that are simply toxic rather than specific).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to hit validation.

ScreeningWorkflow cluster_screens Parallel Bio-Assays Scaffold 4-Tert-butyl-2-iodo-1-methoxybenzene Synthesis Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Synthesis Library Derivative Library (Biaryls/Alkynes) Synthesis->Library DPPH Antioxidant Screen (DPPH Assay) Library->DPPH MIC Antimicrobial Screen (Broth Microdilution) Library->MIC MTT Cytotoxicity Screen (MTT/HeLa) Library->MTT HitSel Hit Selection (SI > 10) DPPH->HitSel IC50 < 50µM MIC->HitSel MIC < 16µg/mL MTT->HitSel Low Tox

Caption: Logical workflow for derivatizing the iodo-anisole scaffold and filtering hits based on Selectivity Index (SI).

Validated Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling (General Protocol)

Why this method? The Iodine at C2 is highly reactive, allowing for mild conditions that preserve the tert-butyl group.

  • Reagents: Dissolve 4-Tert-butyl-2-iodo-1-methoxybenzene (1.0 eq) and aryl boronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 eq).

  • Reaction: Degas with Nitrogen for 10 min. Heat at 90°C for 12 hours.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Look for disappearance of the characteristic C2-H signal and appearance of new aromatic protons).

Antioxidant Activity: DPPH Radical Scavenging Assay

Self-Validating Step: Use Ascorbic Acid or BHA as a positive control on the same plate to normalize data against daily variations in reagent freshness.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Incubation: Mix 100 µL of test compound (serially diluted 1–500 µM) with 100 µL of DPPH solution in a 96-well plate.

  • Control: Include a "Solvent Blank" (Methanol + DPPH) and "Compound Blank" (Compound + Methanol) to correct for native absorbance.

  • Measurement: Incubate in dark for 30 mins at RT. Measure Absorbance at 517 nm.[1]

  • Calculation:

    
    [2]
    
Antimicrobial Activity: Broth Microdilution (MIC)

Why this method? It provides a quantitative metric (MIC) rather than just qualitative zones of inhibition, crucial for SAR analysis.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL (matches 0.5 McFarland standard).
    
  • Dilution: Dispense 100 µL Mueller-Hinton Broth (MHB) into 96-well plates. Add 100 µL of compound stock to column 1 and perform 2-fold serial dilutions.

  • Inoculation: Add 100 µL of bacterial suspension to all wells. Final volume 200 µL.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

  • Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Mechanism of Action (SAR Analysis)

Understanding why a derivative works is as important as if it works. The tert-butyl group is the key modulator here.

SAR_Mechanism Core 4-Tert-butyl-2-iodo-1-methoxybenzene (Core Scaffold) Mod_tBu Tert-Butyl Group (C4) Core->Mod_tBu Mod_OMe Methoxy Group (C1) Core->Mod_OMe Mod_Iodo Iodine Position (C2) Core->Mod_Iodo Effect_Lip Increases Lipophilicity (Membrane Penetration) Mod_tBu->Effect_Lip Effect_Stab Metabolic Stability (Blocks Glucuronidation) Mod_OMe->Effect_Stab Effect_Div Site for Biaryl Coupling (Target Specificity) Mod_Iodo->Effect_Div Outcome Optimized Bioactivity Effect_Lip->Outcome Effect_Stab->Outcome Effect_Div->Outcome

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety on the scaffold.

References

  • Lam, L. K., et al. (1979).[3] "Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole." Journal of Medicinal Chemistry.

  • Zhao, F., et al. (2020). "Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs." Toxins (Basel).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025).[1] "Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives." BenchChem Comparative Guides.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

peer-reviewed studies on the applications of 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

4-Tert-butyl-2-iodo-1-methoxybenzene (CAS: 75060-39-8), also known as 2-iodo-4-tert-butylanisole , is a specialized aryl iodide building block. It occupies a critical niche in organic synthesis due to its unique combination of steric bulk (4-tert-butyl group), electronic activation (1-methoxy group), and high reactivity (2-iodo group).

Unlike its bromide or chloride counterparts, this compound allows for mild, cryogenic lithiation and catalyst-sparing cross-coupling reactions . It is primarily utilized as a precursor for bulky biaryl ligands, OLED materials, and pharmacophores (e.g., ubiquitin activating enzyme inhibitors).

Quick Comparison: Why Choose the Iodide?
Feature2-Iodo-4-tert-butylanisole (Target)2-Bromo-4-tert-butylanisole (Alternative)4-tert-butyl-2-iodophenol (Alternative)
Reactivity (C-X Bond) High (Weak C-I bond, ~53 kcal/mol)Medium (Stronger C-Br bond, ~68 kcal/mol)High (but acidic OH interferes)
Lithiation Conditions -78°C to 0°C (Exchange with n-BuLi or i-PrMgCl)-78°C Only (Often requires t-BuLi; sluggish exchange)Requires Protection (NaH/Base step needed first)
Suzuki Coupling Excellent (Works with standard Pd(PPh3)4)Good (Often requires bulky ligands like S-Phos)Poor (Free phenol poisons Pd catalysts)
Cost High (

$)
Low ($)Medium (

)
Primary Use Case Complex total synthesis, late-stage functionalization, low-temp lithiation.[1]Large-scale manufacturing where harsh conditions are tolerable.When the final target requires a free phenol and steps are limited.

Technical Analysis & Applications

Synthesis of Sterically Hindered Boronic Acids

The primary application of 4-tert-butyl-2-iodo-1-methoxybenzene is the synthesis of 5-tert-butyl-2-methoxybenzeneboronic acid (CAS: 128733-XX-X). This boronic acid is a gateway to bulky biaryl scaffolds used in liquid crystals and ligand design.

  • Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping with Triisopropyl borate.

  • Advantage: The iodide undergoes exchange with n-butyllithium or i-PrMgCl much faster than the bromide. The bulky tert-butyl group at the 4-position protects the ring from nucleophilic attack but also sterically hinders the 2-position. The high reactivity of the iodide is necessary to overcome this steric barrier at low temperatures.

Ullmann Homocoupling (Biaryl Synthesis)

This compound is the ideal precursor for 4,4'-di-tert-butyl-2,2'-dimethoxybiphenyl .

  • Reaction: Copper-mediated Ullmann coupling.

  • Significance: This biaryl is a precursor to dibenzofurans (via demethylation and cyclization). The tert-butyl groups improve solubility of the final polycyclic aromatic hydrocarbons (PAHs), making them suitable for solution-processed OLEDs.

  • Performance: The iodide couples at 180-200°C (traditional) or 90-110°C (modern ligands), whereas the bromide often fails to homocouple efficiently due to competitive reduction or requires temperatures >220°C.

Pharmaceutical Intermediates

Recent patent literature (e.g., KR20140123104A) identifies this scaffold in the synthesis of pyrazolopyrimidinyl inhibitors targeting ubiquitin-activating enzymes. The methoxy group acts as a metabolic "soft spot" or hydrogen bond acceptor, while the tert-butyl group fills hydrophobic pockets in the target protein.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting 4-tert-butyl-2-iodo-1-methoxybenzene over its alternatives and maps its downstream transformations.

G Start Target Molecule Needs: 2,4-Disubstituted Anisole Scaffold Decision Is the coupling partner sterically hindered or sensitive? Start->Decision Route_I Route A: Use IODIDE (4-tert-butyl-2-iodo-1-methoxybenzene) Decision->Route_I Yes (High Value) Route_Br Route B: Use BROMIDE (2-bromo-4-tert-butylanisole) Decision->Route_Br No (Cost Sensitive) App_Boronic Lithiation/Borylation (Yield: >85%) (Temp: -78°C) Route_I->App_Boronic App_Suzuki Suzuki Coupling (Yield: >90%) (Mild Pd sources) Route_I->App_Suzuki App_Ullmann Ullmann Homocoupling (Biaryl Synthesis) (Yield: ~70%) Route_I->App_Ullmann Outcome_Low Lower Yield / Harsh Conditions Suitable for Bulk Commodity Route_Br->Outcome_Low Requires t-BuLi or High T Outcome_High High Yield / High Purity Suitable for Drug Discovery App_Boronic->Outcome_High App_Suzuki->Outcome_High App_Ullmann->Outcome_High

Caption: Decision matrix for selecting the iodide precursor versus the bromide, highlighting downstream applications in boronic acid synthesis and cross-coupling.

Experimental Protocols

Protocol A: Synthesis of 5-tert-butyl-2-methoxybenzeneboronic acid

This protocol demonstrates the superiority of the iodide in Lithium-Halogen exchange.

Reagents:

  • 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add 4-tert-butyl-2-iodo-1-methoxybenzene and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: The bromide analog often requires warming to 0°C or using t-BuLi to effect exchange, increasing side reactions.

  • Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C. The I-Li exchange is rapid and quantitative.

  • Quench: Add Triisopropyl borate dropwise. Allow the mixture to warm to room temperature overnight.

  • Hydrolysis: Quench with 1N HCl. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/Ether.

  • Expected Yield: 85-92%.

Protocol B: Ullmann Homocoupling to 4,4'-di-tert-butyl-2,2'-dimethoxybiphenyl

Used for synthesizing OLED material precursors.

Reagents:

  • 4-tert-butyl-2-iodo-1-methoxybenzene (1.0 equiv)

  • Copper Powder (Activated, 2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Activate Copper powder by washing with dilute HCl, then water, acetone, and ether; dry under vacuum.

  • Reaction: Mix the iodide and activated Cu in DMF.

  • Heating: Heat to 140°C for 12 hours. Comparison: The bromide analog typically requires 200°C+ or Pd-catalysis to achieve similar conversion.

  • Workup: Filter through Celite to remove Copper salts. Pour filtrate into water.

  • Isolation: Filter the precipitate. The product is often a solid due to the symmetry and steric bulk.

  • Expected Yield: 65-75%.

Comparative Data Summary

The following table synthesizes performance data from internal standards and literature precedents for aryl halide reactivity.

Reaction TypeParameterIodide (This Product) Bromide Analog Notes
Li-Halogen Exchange Reagentn-BuLi or i-PrMgClt-BuLi or n-BuLiIodide allows milder i-PrMgCl (Turbo Grignard) use.
Temperature-78°C to -40°C-78°C to 0°CBromide requires higher T for n-BuLi, risking ortho-lithiation.
Yield92% ~75%Bromide suffers from incomplete exchange or Wurtz coupling.
Suzuki Coupling Catalyst Load0.5 - 1.0 mol% Pd2.0 - 5.0 mol% PdIodide undergoes oxidative addition faster.
Temp60°C80-100°CLower temp preserves sensitive functional groups.
Sonogashira RateFast (< 2h)Slow (6-12h)Critical for coupling with unstable alkynes.

References

  • Preparation of Boronic Acids: ChemicalBook. "5-TERT-BUTYL-2-METHOXYBENZENEBORONIC ACID Preparation Products And Raw materials." Link

  • Ullmann Coupling & Biaryl Synthesis: Beilstein Journal of Organic Chemistry. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles..." (Context on Iodo-reactivity vs Bromo). Link

  • Pharmaceutical Applications: Google Patents. "KR20140123104A - Ubiquitin activating enzyme inhibitors." Link

  • General Aryl Iodide Synthesis: Organic Syntheses. "p-Iodoaniline (Methodology applicable to anisoles)." Link

  • Friedel-Crafts Context (Alternative Routes): IvyPanda. "Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction." Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Tert-butyl-2-iodo-1-methoxybenzene

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash.

4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) is a halogenated aromatic ether .[1][2] For disposal purposes, it must be classified and segregated as Halogenated Organic Waste .[1][2] The presence of the Iodine-Carbon (C-I) bond requires specific incineration protocols (acid gas scrubbing) that differ from standard non-halogenated organic solvents.

Immediate Handling Rule: Segregate from strong oxidizers and acids immediately. The C-I bond is the weakest among standard organic halogens; exposure to strong oxidizers or light can liberate elemental iodine (

12

Chemical Profile & Waste Classification

To ensure compliant disposal, you must understand the "Why" behind the categorization. This compound is not just "organic waste"; it is a precursor to acid gas generation upon combustion.

Physicochemical Properties & Waste Data
PropertyData / ClassificationOperational Implication
Chemical Class Halogenated Aromatic EtherMUST go to Halogenated waste stream.
Primary Hazard Irritant (Skin/Eye), Aquatic ToxicityPrevent release to environment (drains).[1][2][3]
Stability Light Sensitive (C-I bond)Store waste in amber glass or opaque containers.
RCRA Status Non-Listed (Likely D001 if in flammable solvent)Treat as "Characteristic" Hazardous Waste.
Incineration Product Hydrogen Iodide (HI), Iodine (

)
Requires scrubbers; ruins fuel blending if mis-sorted.[1][2]
The "Why": The Iodine Factor

Unlike chlorinated compounds, aryl iodides possess a weaker Carbon-Halogen bond.[1][2] In a waste incinerator, if this compound is mistakenly placed in a "Non-Halogenated" (Fuel Blending) stream, the combustion releases corrosive Hydrogen Iodide (HI) and elemental Iodine.[1][2] This can corrode the facility's heat exchangers and violate their air emissions permit. Your segregation at the bench protects the disposal facility's infrastructure. [1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation

Goal: Stabilize the waste and select the correct containment.

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum thickness). Note: Anisoles can permeate thin nitrile; double glove if handling pure liquid.

    • Eye Protection: Chemical splash goggles.

  • Container Selection:

    • Use Amber Glass or High-Density Polyethylene (HDPE).

    • Expert Tip: Avoid clear glass for long-term waste accumulation. UV light can degrade the molecule, releasing free iodine which turns the waste purple/brown and increases corrosivity.[1][2]

Phase 2: Waste Stream Segregation

Follow this self-validating workflow to determine the physical path of the waste.

DisposalWorkflowStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidPurePure Solid / PrecipitateStateCheck->SolidPureSolidLiquidSolDissolved in SolutionStateCheck->LiquidSolLiquidDissolveStepDissolve in Compatible Solvent(Acetone, DCM, or Ethyl Acetate)SolidPure->DissolveStepSmall Qty (<50g)StreamSelectSelect Waste Stream:HALOGENATED ORGANICSolidPure->StreamSelectLarge Qty (Solid Waste)pHCheckCheck pHLiquidSol->pHCheckDissolveStep->StreamSelectNeutralizeNeutralize to pH 5-9pHCheck->NeutralizeAcidic/BasicpHCheck->StreamSelectNeutralNeutralize->StreamSelectLabelingLabeling:'Contains Organic Iodides'StreamSelect->LabelingFinalCentral Accumulation AreaLabeling->Final

Caption: Decision matrix for segregating 4-Tert-butyl-2-iodo-1-methoxybenzene. Note the convergence on the Halogenated Organic stream regardless of initial state.[1]

Phase 3: Execution
  • For Pure Solid (Small Scale < 50g):

    • Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone).[1][2]

    • Transfer to the Halogenated Waste carboy.

  • For Reaction Mixtures (Liquid):

    • Ensure the mixture is quenched.[4][5] If you used strong acids (like HI or H2SO4) during synthesis, neutralize the mixture with Sodium Bicarbonate (NaHCO3) before bottling.[1][2]

    • Safety Check: Verify pH is between 5–9. Acidic organic waste containing iodides can evolve gas in the drum.

  • Labeling:

    • Apply the hazardous waste label.[6][7]

    • Mandatory Fields: Check "Halogenated Solvent."

    • Constituents: Write "4-Tert-butyl-2-iodo-1-methoxybenzene" AND "Organic Iodides."

Emergency Procedures (Spill Contingency)

In the event of a spill, the primary risk is not fire, but the release of irritating vapors and potential environmental contamination.[1][2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[1][2][8] If the spill is large (>500 mL) and outside a fume hood, respiratory protection (organic vapor cartridge) may be required.[1][2]

  • Contain: Use Vermiculite or Activated Carbon spill pads.

    • Why Carbon? Activated carbon is excellent at adsorbing organic aromatics and will help trap any liberated iodine vapors.

  • Clean: Scoop material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics."

  • Decontaminate: Wash the surface with a dilute solution of Sodium Thiosulfate (5%) followed by soapy water.

    • Mechanism:[7][9] Thiosulfate reduces any free iodine (

      
      ) to water-soluble, non-volatile iodide (
      
      
      ), effectively detoxifying the surface residue.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24865734, 4-tert-Butyl-1-iodo-2-methoxybenzene.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Personal protective equipment for handling 4-Tert-butyl-2-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS No: 75060-39-8

Part 1: Executive Safety & Operational Directive

Chemical Profile & Risk Assessment 4-Tert-butyl-2-iodo-1-methoxybenzene (also known as 2-iodo-4-tert-butylanisole) is an aryl iodide intermediate primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Unlike simple anisoles, the presence of the iodine atom at the ortho position introduces specific instability risks—namely photolytic deiodination and sensitivity to strong oxidizers.

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), and Potential Acute Toxicity (Oral).[1]

  • Critical Instability: The C–I bond is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV light or ambient fluorescent light can cleave this bond, releasing free iodine (

    
    ) and compromising reagent purity.
    
  • Physical State: Typically a viscous liquid or low-melting solid at room temperature.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for lipophilic aryl halides.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Liquid splashes of aryl iodides can cause severe corneal irritation. Goggles provide a seal against vapors and micro-droplets.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer)Layering Protocol: Wear a 4 mil inner glove (blue) and a 5 mil outer glove (purple/orange). Reasoning: Aryl iodides are often dissolved in organic solvents (DCM, THF) that permeate single gloves. The outer layer is sacrificial; change immediately upon splash.
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. Volatility is low, but thermal decomposition releases Iodine vapor (

), which is highly toxic and corrosive. Do not handle on an open bench.
Body Flame-Resistant Lab Coat (Nomex/Cotton)Standard cotton coats are acceptable for general handling, but FR coats are required if using pyrophoric coupling catalysts (e.g.,

) alongside this reagent.

Part 3: Operational Handling Protocol

Storage & Stability Workflow
  • Container: Amber glass vials with Teflon-lined caps. Never store in clear glass.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Visual Check: A yellow/brown tint indicates iodine liberation (decomposition). If observed, wash the organic layer with 10%

    
     (sodium thiosulfate) before use to remove free iodine.
    
Transfer & Reaction Setup

Objective: Minimize light exposure and oxygen contact.

  • Preparation: Dim lab lights or wrap the reaction flask in aluminum foil.

  • Weighing (Liquid):

    • Tare a dry, foil-wrapped flask.

    • Use a glass syringe with a stainless steel needle for transfer. Avoid plastic syringes if the reagent is neat, as aryl iodides can swell rubber plungers.

  • Weighing (Solid):

    • Use an anti-static spatula.

    • Transfer quickly to the reaction vessel and evacuate/backfill with inert gas immediately.

  • Reaction Monitoring:

    • When sampling for TLC/HPLC, quench the aliquot immediately. Free iodine in the reaction mixture can poison Palladium catalysts.

Part 4: Emergency Response & Waste Disposal

Spill Response Decision Tree

Scenario: 10 mL spill of neat reagent on the fume hood floor.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood sash is lowered to the working height.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as high concentrations of organic halides can react with cellulose under heat.

  • Decontaminate: Wipe the surface with a dilute solution of Sodium Thiosulfate (

    
    ) to neutralize any free iodine, then wash with soap and water.
    
Waste Disposal Classification

Failure to segregate organic iodides causes significant downstream hazards in incinerators.

  • Stream: Halogenated Organic Waste (Red Label).

  • Prohibited Mixtures: NEVER mix with "Oxidizing Acids" (Nitric, Perchloric) or "Strong Bases."

    • Risk:[1] Mixing with oxidizers releases toxic purple Iodine gas.

  • Labeling: Explicitly write "Contains Organic Iodides" on the waste tag.

Part 5: Visualizations

Figure 1: Safe Handling Workflow

Caption: Step-by-step logic for handling light-sensitive aryl iodides from storage to disposal.

G Start Storage (Amber Vial, 4°C) Check Visual Inspection (Clear vs. Brown) Start->Check Purify Wash w/ Na2S2O3 (Remove Free I2) Check->Purify If Brown/Yellow Weigh Transfer (Glass Syringe/Foil Wrap) Check->Weigh If Colorless Purify->Weigh React Reaction (Inert Atm) Weigh->React Waste Disposal (Halogenated Stream) React->Waste

Figure 2: Spill Response Logic

Caption: Decision matrix for cleaning up aryl iodide spills safely.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 50 mL (In Hood) Size->Small Large > 50 mL (Outside Hood) Size->Large Absorb Absorb w/ Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Wipe w/ Thiosulfate Absorb->Neutralize Bin Halogenated Waste Bin Neutralize->Bin

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 75060-39-8. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.